11-Deoxy prostaglandin F1beta
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-JLNUFZAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210018 | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37785-99-2 | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37785-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 11-Deoxy Prostaglandin F1β
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Prostaglandin Analogs in Modern Therapeutics
Prostaglandins are a class of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes. Their diverse biological activities have made them and their synthetic analogs valuable targets in drug discovery and development. This guide focuses on a specific analog, 11-Deoxy prostaglandin F1β, providing a comprehensive overview of its synthesis and characterization for researchers in the field. The absence of the hydroxyl group at the C-11 position can significantly alter the molecule's biological activity and metabolic stability, making it a person of interest for investigating structure-activity relationships and developing novel therapeutic agents.
This technical guide is structured to provide not just a set of instructions, but a deeper understanding of the scientific principles and rationale behind the experimental procedures. As a senior application scientist, the aim is to empower fellow researchers with the knowledge to not only replicate these methods but also to adapt and troubleshoot them for their specific research needs.
The Strategic Synthesis of 11-Deoxy Prostaglandin F1β: A Modified Corey Approach
The total synthesis of prostaglandins has been a significant achievement in organic chemistry, with the Corey synthesis being a landmark approach that provides stereochemical control.[1][2][3] The synthesis of 11-Deoxy prostaglandin F1β can be efficiently achieved by adapting this classical pathway. The core of this strategy involves the use of the readily available Corey lactone, a versatile intermediate that allows for the stereocontrolled introduction of the upper (α) and lower (ω) side chains.[4]
The rationale for employing the Corey lactone lies in its rigid bicyclic structure, which allows for highly stereoselective reactions to install the desired stereochemistry of the final prostaglandin.[1][2] The lactone functionality serves as a masked carboxylic acid and facilitates the introduction of the α-chain via a Wittig reaction.[5][6]
Synthetic Workflow Overview
The synthesis of 11-Deoxy prostaglandin F1β can be conceptualized in the following key stages:
-
Preparation of the "11-Deoxy" Corey Lactone Analog: Modification of the classic Corey lactone to remove the C-11 hydroxyl group.
-
Introduction of the Lower (ω) Side Chain: A Horner-Wadsworth-Emmons reaction to append the octenyl side chain.
-
Stereoselective Reduction of the C-15 Ketone: Creation of the desired (S)-hydroxyl group on the ω-chain.
-
Introduction of the Upper (α) Side Chain: A Wittig reaction to install the heptenoic acid side chain.
-
Deprotection and Purification: Removal of protecting groups to yield the final product.
Step-by-Step Experimental Protocol
This protocol represents a composite procedure based on established methodologies for prostaglandin synthesis.[1][2][5][4][7] Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Part 1: Preparation of the 11-Deoxy Corey Lactone Analog
-
Protection of Corey Lactone Diol: To a solution of (+)-Corey lactone diol in anhydrous dichloromethane (DCM) at 0 °C, add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The TBDMS groups protect the C-9 and C-15 hydroxyls, preventing them from reacting in subsequent steps.
-
Formation of the C-11 Thionocarbonate: To the solution of the protected diol, add 4-dimethylaminopyridine (DMAP) and phenyl chlorothionocarbonate. Stir at room temperature until the reaction is complete. This step prepares the C-11 hydroxyl for deoxygenation.
-
Barton-McCombie Deoxygenation: To a solution of the thionocarbonate in toluene, add tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture until the starting material is consumed. This radical-initiated deoxygenation is a reliable method for removing the hydroxyl group.
-
Deprotection and Reprotection (if necessary): Depending on the stability of the protecting groups, it may be necessary to remove the TBDMS groups (e.g., with tetrabutylammonium fluoride - TBAF) and reprotect the C-9 hydroxyl with a more robust group for the subsequent steps.
Part 2: Introduction of the Lower (ω) Side Chain
-
Reduction to the Lactol: Dissolve the 11-deoxy Corey lactone analog in anhydrous toluene and cool to -78 °C. Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise. This reduces the lactone to a lactol, which is in equilibrium with the open-chain hydroxy aldehyde.
-
Collins Oxidation: Prepare the Collins reagent by adding chromium trioxide to pyridine in DCM. Add the lactol from the previous step to the Collins reagent. This selectively oxidizes the aldehyde functionality.
-
Horner-Wadsworth-Emmons Reaction: Prepare the phosphonate ylide by treating dimethyl (2-oxoheptyl)phosphonate with a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF). Add the aldehyde from the previous step to the ylide solution. This reaction forms the α,β-unsaturated ketone with high (E)-selectivity.[5]
Part 3: Stereoselective Reduction of the C-15 Ketone
-
Corey-Bakshi-Shibata (CBS) Reduction: To a solution of the enone in anhydrous THF at -78 °C, add a solution of (S)-2-methyl-CBS-oxazaborolidine catalyst followed by a stoichiometric amount of a borane reducing agent (e.g., catecholborane). The chiral catalyst directs the hydride delivery to form the desired (S)-alcohol with high enantioselectivity.[8]
Part 4: Introduction of the Upper (α) Side Chain and Finalization
-
Reduction to the Lactol: Similar to Part 2, Step 1, reduce the lactone functionality of the allylic alcohol intermediate to a lactol using DIBAL-H.
-
Wittig Reaction: Prepare the Wittig reagent by deprotonating (4-carboxybutyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide in THF. Add the lactol to the ylide solution. The Wittig reaction forms the cis-double bond of the α-chain.[5][6]
-
Deprotection: Remove any remaining protecting groups. For example, silyl ethers can be cleaved with TBAF.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Purification and Characterization of 11-Deoxy Prostaglandin F1β
Purification
The final purification of 11-Deoxy prostaglandin F1β is critical to ensure its suitability for biological assays. A two-step purification process is recommended:
-
Flash Column Chromatography: The crude product is first subjected to flash chromatography on silica gel using a gradient of ethyl acetate in hexanes. This will remove the bulk of the impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC. Chiral HPLC can be employed to separate any enantiomeric impurities if a racemic synthesis was performed.[9]
| HPLC Purification Parameters | |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% formic acid (gradient) |
| Detection | UV at ~210 nm |
| Flow Rate | 1 mL/min |
Characterization
A battery of analytical techniques is employed to confirm the structure and purity of the synthesized 11-Deoxy prostaglandin F1β.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-5, H-6 | ~5.4 | m | |
| H-13, H-14 | ~5.6 | m | |
| H-15 | ~4.1 | m | |
| H-9 | ~4.0 | m | |
| -COOH | >10 | br s | |
| Other CH, CH₂ | 0.8 - 2.5 | m |
Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts
| Carbon | Predicted δ (ppm) |
| C-1 (COOH) | ~178 |
| C-5, C-6 | ~130 |
| C-13, C-14 | ~135 |
| C-15 | ~73 |
| C-9 | ~72 |
| C-8, C-12 | ~50-55 |
| Other CH, CH₂ | 14 - 40 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 11-Deoxy prostaglandin F1β (Molecular Formula: C₂₀H₃₆O₄, Molecular Weight: 340.50), the expected mass spectrum would show the molecular ion and characteristic fragments.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 340 | [M]⁺ |
| 322 | [M - H₂O]⁺ |
| 304 | [M - 2H₂O]⁺ |
| 269 | [M - C₅H₁₁]⁺ (cleavage of ω-chain) |
Biological Significance and Potential Applications
Prostaglandins of the F-series are known to be potent vasoconstrictors and stimulate smooth muscle contraction.[11] However, the removal of the 11-hydroxyl group can lead to significant changes in biological activity. Studies on related 11-deoxy prostaglandins have shown altered receptor binding profiles and pharmacological effects.[8] For instance, while PGF1α is a bronchoconstrictor, some 11-deoxy analogs have shown bronchodilator activity. The synthesis and characterization of 11-Deoxy prostaglandin F1β are therefore crucial for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the C-11 hydroxyl group contributes to the biological activity of PGF1 analogs.
-
Drug Discovery: Exploring the potential of 11-Deoxy prostaglandin F1β as a lead compound for the development of new therapeutics, for example, in cardiovascular or respiratory diseases.
-
Pharmacological Research: Using it as a tool to probe the binding sites and activation mechanisms of prostaglandin receptors.[12][13]
General Prostaglandin Biosynthesis Pathway
To understand the context of synthetic prostaglandins, it is helpful to visualize their natural biosynthesis pathway.
Conclusion
This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of 11-Deoxy prostaglandin F1β. By leveraging a modified Corey synthesis, researchers can access this valuable analog for further investigation. The detailed explanations of the rationale behind each step, coupled with the predicted characterization data, are intended to serve as a robust resource for scientists in the field of prostaglandin research and drug development. The exploration of such analogs is essential for advancing our understanding of prostaglandin biology and for the discovery of novel therapeutic agents.
References
-
Enesei, M., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3193. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Prostaglandin Synthesis: The Crucial Role of (+)-Corey Lactone Diol. inno-pharmchem.com. [Link]
-
Iancu, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]
-
Iancu, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]
-
Patsnap. (2024). What are PGF inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Dams, I., et al. (2019). Therapeutic uses of prostaglandin F2α analogues in ocular disease and novel synthetic strategies. ResearchGate. [Link]
-
Ali, A., et al. (1980). Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1, 708-714. [Link]
-
Lukacs, G., & Piriou, F. (1974). Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs. Journal of the American Chemical Society, 96(5), 1579-1584. [Link]
-
Kothekar, V., & Kailash, S. (1981). Biophysical studies on molecular mechanism of abortificient action of prostaglandins. I. The study of molecular electrostatic potential distribution of PGF2 alpha, PGF1 beta and PGA1. Journal of Theoretical Biology, 93(1), 25-40. [Link]
-
Církva, V., & Herkes, F. E. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1839. [Link]
-
LibreTexts Chemistry. (2024). 10: Strategies in Prostaglandins Synthesis. LibreTexts. [Link]
-
Iancu, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]
-
Corey, E. J., et al. (1987). A practical and highly enantioselective synthesis of the C(1)-C(12) and C(13)-C(20) fragments of the archadonic acid cascade. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
-
Kothekar, V., & Kailash, S. (1981). Biophysical study of molecular mechanism of abortificient action of prostaglandins. II. The study of the long and short range interaction between different fragments of PGF2 alpha, PGF1 beta and PGA1. Journal of Theoretical Biology, 93(1), 25-40. [Link]
-
Zhang, W., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2531. [Link]
-
ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). Total Syntheses :: Reaction scheme for total synthesis of the natural product Prostaglandin Fragment. organic-chemistry.org. [Link]
-
mzCloud. (2016). 11 Deoxy prostaglandin F2. mzCloud. [Link]
- Resul, B., & Stjernschantz, J. (2006). Process for the synthesis of prostaglandin derivatives.
- Raspé, G., et al. (1982). Process for the preparation of 11 β-hydroxy steroids.
-
Patel, S. S., & Sharma, R. (2025). Prostaglandins. StatPearls. [Link]
-
ResearchGate. (2000). Design and Synthesis of 13,14-Dihydro Prostaglandin F1α Analogues as Potent and Selective Ligands for the Human FP Receptor. ResearchGate. [Link]
-
Morgenstern, J., et al. (2018). Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes. Analytical and Bioanalytical Chemistry, 410(3), 915–924. [Link]
-
Sharif, N. A., et al. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1035–1052. [Link]
-
Wynalda, M. A., & Fitzpatrick, F. A. (1980). Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs. Journal of Chromatography B: Biomedical Sciences and Applications, 176(3), 412-417. [Link]
-
Prasain, J. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2022). LC-MS/MS fragmentation pattern of 15-deoxy-Δ12,14-prostaglandin J2. For the identification, chemical formula and exact m/z value were generated by MassHunter software. MS/MS spectra were compared to mass spectra in databases such as Metlin, MassBank, HMDB, and GNPS. ResearchGate. [Link]
-
de Graaf, R. A., et al. (2005). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]
-
Slideshare. (2014). COMPARISION BETWEEN 1 H & 13 C NMR. Slideshare. [Link]
-
Wudy, S. A., et al. (2002). Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids, 67(9), 769-775. [Link]
-
Pragolab. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Pragolab. [Link]
-
Wilson, A., & Fraser, R. (1975). Estimation of aldosterone, 11-deoxycorticosterone, 18-hydroxy-11-deoxy-corticosterone, corticosterone, cortisol and 11-deoxycortisol in human plasma by gas-liquid chromatography with electron capture detection. Journal of Endocrinology, 64(2), 277-288. [Link]
Sources
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical study of molecular mechanism of abortificient action of prostaglandins. II. The study of the long and short range interaction between different fragments of PGF2 alpha, PGF1 beta and PGA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are PGF inhibitors and how do they work? [synapse.patsnap.com]
- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of 11-Deoxy Prostaglandin F1β
Foreword: Charting a Course Through Prostaglandin Analogs
In the vast and intricate world of eicosanoids, the prostaglandins stand out for their profound and diverse physiological effects. This guide delves into a specific, synthetically derived member of this family: 11-Deoxy prostaglandin F1β (11-Deoxy PGF1β). While not as extensively studied as its naturally occurring counterparts, 11-Deoxy PGF1β provides a fascinating case study in structure-activity relationships and the ongoing quest to develop targeted prostaglandin-based therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the discovery, synthesis, biological activity, and potential therapeutic relevance of this unique molecule. We will navigate the foundational research that brought this compound to light, dissect its known biological functions, and explore the unanswered questions that represent opportunities for future investigation.
Discovery and Synthesis: A Journey into Prostaglandin Modification
The story of 11-Deoxy PGF1β is rooted in the broader explosion of prostaglandin research in the mid-20th century. Following the initial discovery and structural elucidation of the primary prostaglandins, a logical and scientifically driven next step was the synthesis of analogs. The goal was to understand the roles of different functional groups on the prostaglandin scaffold and to potentially create molecules with more desirable therapeutic profiles, such as enhanced stability, potency, or selectivity.
The first synthesis of (±)-11-Deoxy prostaglandin F1β was reported in 1967 by Bagli and Bogri.[1] This work was part of a larger effort to create prostaglandin analogs and to confirm the structures of these complex molecules through total synthesis. The removal of the hydroxyl group at the C-11 position was a key modification, aimed at investigating the importance of this feature for biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 11-Deoxy prostaglandin F1β is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₆O₄ | |
| Molecular Weight | 340.5 g/mol | |
| CAS Number | 37785-99-2 | |
| Appearance | Crystalline solid |
Synthetic Protocol: A Step-by-Step Methodology
The synthesis of (±)-11-Deoxy prostaglandin F1β, as described by Bagli and Bogri in 1967, is a multi-step process that provides insight into the chemical strategies of the time.[1] The following is a generalized workflow based on their publication.
Experimental Workflow: Synthesis of (±)-11-Deoxy prostaglandin F1β
Caption: A generalized workflow for the synthesis of (±)-11-Deoxy prostaglandin F1β.
Detailed Protocol:
-
Preparation of the Cyclopentanone Precursor: The synthesis begins with a suitably functionalized cyclopentanone ring, which serves as the scaffold for the prostaglandin structure.
-
Introduction of the α-Chain: The seven-carbon α-chain is introduced, often through a Wittig reaction or a similar olefination strategy, to form the characteristic double bond at C-5.
-
Reduction of the 9-Keto Group: The ketone at the C-9 position is reduced to a hydroxyl group. The stereochemistry of this reduction is crucial, as it determines whether the resulting prostaglandin is of the α or β series. For 11-Deoxy PGF1β, the hydroxyl group is in the β configuration.
-
Introduction of the ω-Chain: The eight-carbon ω-chain is added to the cyclopentanone ring. This is often achieved through a conjugate addition reaction.
-
Final Functional Group Manipulations: Any protecting groups used during the synthesis are removed, and ester groups are typically hydrolyzed to yield the final carboxylic acid product.
-
Purification: The final product is purified using chromatographic techniques to separate the desired stereoisomer from reaction byproducts and other isomers.
It is important to note that this synthesis produces a racemic mixture, denoted by (±). The stereochemistry at C-15 is often not controlled in these early syntheses, leading to a mixture of C-15 epimers.[1]
Biological Activity and Mechanism of Action
The biological profile of 11-Deoxy PGF1β is distinct from that of its parent compound, PGF1α, and other naturally occurring prostaglandins. The absence of the C-11 hydroxyl group significantly alters its pharmacological properties.
Observed Biological Effects
Studies in anesthetized guinea pigs have shown that 11-Deoxy PGF1β exhibits vasodepressor and bronchodilator activities. This is in stark contrast to PGF1α and PGF2α, which are typically vasoconstrictors and bronchoconstrictors. This reversal of activity highlights the critical role of the C-11 hydroxyl group in determining the biological response to PGF-series prostaglandins.
A broader study on the structure-activity relationships of 11-deoxy prostaglandins provided further insights.[2] It was found that for 11-deoxy prostaglandins, the stereochemistry at C-9 is a key determinant of activity. Compounds with a β-hydroxyl group at C-9, like 11-Deoxy PGF1β, tend to be vasodepressors and bronchodilators, while those with an α-hydroxyl group are vasopressors and bronchoconstrictors.[2]
Hypothesized Mechanism of Action
While the precise receptor interactions of 11-Deoxy PGF1β have not been definitively characterized, we can propose a hypothesized mechanism of action based on its structure and the known pharmacology of other prostanoids. Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs).[3] The receptor for PGF2α is the FP receptor.[4]
Recent structural studies of the FP receptor have revealed the critical interactions between PGF2α and the receptor's binding pocket.[5] The hydroxyl groups on the prostaglandin's cyclopentane ring (at C-9 and C-11) form key hydrogen bonds with specific amino acid residues in the receptor, which are important for receptor selectivity and activation.[5]
Given that 11-Deoxy PGF1β lacks the C-11 hydroxyl group, it is plausible that its binding to the FP receptor is altered. This alteration could lead to a different conformational change in the receptor upon binding, potentially leading to the recruitment of different downstream signaling partners or a modified signaling cascade, resulting in the observed vasodilation and bronchodilation.
Another possibility is that 11-Deoxy PGF1β interacts with other prostanoid receptors, such as the EP or IP receptors, which are known to mediate vasodilation and bronchodilation.[6] However, without direct binding studies, this remains speculative.
Hypothesized Signaling Pathway for 11-Deoxy PGF1β-Induced Vasodilation
Caption: A hypothesized signaling pathway for the vasodilatory and bronchodilatory effects of 11-Deoxy PGF1β.
Potential for Drug Development: Challenges and Future Directions
Despite its interesting biological profile, there is a notable absence of 11-Deoxy prostaglandin F1β in the later stages of preclinical or clinical development.[7][8] This suggests that while the initial findings were promising, further investigation may have revealed limitations.
Potential Challenges:
-
Potency and Selectivity: While 11-Deoxy PGF1β exhibits vasodepressor and bronchodilator activities, its potency may not be sufficient for therapeutic applications, especially when compared to other classes of vasodilators and bronchodilators. Furthermore, its selectivity for a specific receptor and potential off-target effects are unknown.
-
Pharmacokinetics: Like many prostaglandins, 11-Deoxy PGF1β is likely susceptible to rapid metabolic inactivation in vivo, which would limit its therapeutic utility.
-
Structure-Activity Landscape: The nuanced structure-activity relationships of prostaglandins mean that even small molecular changes can lead to dramatic shifts in biological activity.[2] It is possible that other, more promising analogs were prioritized for development.
Future Directions:
The study of 11-Deoxy PGF1β and similar analogs remains valuable for several reasons:
-
Understanding Receptor Pharmacology: Further investigation into the receptor interactions of 11-Deoxy PGF1β could provide valuable insights into the molecular determinants of prostanoid receptor activation and signaling.
-
Inspiration for Novel Analogs: The unique activity profile of 11-Deoxy PGF1β could serve as a starting point for the design of new prostaglandin analogs with improved therapeutic properties.
-
Tool Compound for Research: As a synthetic analog with a distinct biological profile, 11-Deoxy PGF1β can be a useful tool for probing the roles of different prostanoid signaling pathways in various physiological and pathological processes.
Conclusion
11-Deoxy prostaglandin F1β represents an intriguing chapter in the history of prostaglandin research. Its discovery and synthesis demonstrated the feasibility of creating structurally modified prostaglandins, and its unique biological activities underscored the profound impact of subtle changes in molecular architecture. While it has not yet emerged as a therapeutic agent, the lessons learned from its study continue to inform our understanding of prostanoid pharmacology and guide the development of new generations of prostaglandin-based drugs. The path from a novel synthetic compound to a clinically approved therapeutic is long and fraught with challenges, and the story of 11-Deoxy PGF1β serves as a compelling reminder of the complexities and rewards of drug discovery.
References
-
Abramovitz, M., Boie, Y., Nguyen, T., et al. (2000). Cloning and expression of a cDNA for the human prostanoid FP receptor. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1483(2), 285-293. [Link]
-
Prostaglandin F receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Bagli, J. F., & Bogri, T. (1967). Prostaglandins II—an Improved Synthesis and Structural Proof of (Plus or minus)-11-deoxyprostaglandin F-1-beta. Tetrahedron Letters, 8(1), 5-10. [Link]
-
Giles, H., Bolofo, M. L., Lydford, S. J., & Martin, G. R. (1991). A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. British Journal of Pharmacology, 104(2), 541–549. [Link]
-
Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid Receptors: Structures, Properties, and Functions. Physiological Reviews, 79(4), 1193-1226. [Link]
-
Prostaglandin receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Breyer, R. M., Bagdassarian, C. K., Myers, S. A., & Breyer, M. D. (2001). Prostanoid Receptors: Subtypes and Signaling. Annual Review of Pharmacology and Toxicology, 41, 661-690. [Link]
-
Hall, D. W., & Jucker, O. (1974). Structure-activity relationships in a series of 11-deoxy prostaglandins. Journal of Pharmacy and Pharmacology, 26(1), 1-8. [Link]
-
Stjarne, L. (1989). Vagal vasodilatory mechanisms in the pig bronchial circulation preferentially involves sensory nerves. Acta Physiologica Scandinavica, 136(4), 549-556. [Link]
-
Narumiya, S., & FitzGerald, G. A. (2001). Genetic and pharmacological analysis of prostanoid receptor function. The Journal of Clinical Investigation, 108(1), 25-30. [Link]
-
Wang, Y., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2636. [Link]
-
11-deoxy Prostaglandin F1β. (n.d.). Bertin Bioreagent. Retrieved January 14, 2026, from [Link]
-
Lee, S. H., et al. (2014). Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes. Prostaglandins & Other Lipid Mediators, 113-115, 41-48. [Link]
-
Funk, C. D. (2001). Prostaglandins and Leukotrienes: Advances in Eicosanoid Biology. Science, 294(5548), 1871-1875. [Link]
-
McNamara, K. M., et al. (2015). 11β-Prostaglandin F2α, a bioactive metabolite catalyzed by AKR1C3, stimulates prostaglandin F receptor and induces slug expression in breast cancer. Molecular and Cellular Endocrinology, 413, 236-247. [Link]
-
Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology, 9(Suppl 1), S2. [Link]
-
Watanabe, K., et al. (1986). Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase. Proceedings of the National Academy of Sciences, 83(6), 1583-1587. [Link]
-
Giles, H., Bolofo, M. L., Lydford, S. J., & Martin, G. R. (1991). A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. British Journal of Pharmacology, 104(2), 541-549. [Link]
Sources
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in a series of 11-deoxy prostaglandins [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology and pathophysiology of prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11-deoxy Prostaglandin F1α | Global Clinical Trial Data [globalclinicaltrialdata.com]
- 8. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Role and Mechanism of Action of 11-Deoxy Prostaglandin F1β
Abstract
Prostaglandins (PGs) are a class of locally acting lipid autacoids derived from arachidonic acid, mediating a vast array of physiological and pathological processes.[1][2] While major prostaglandins like PGF2α are well-characterized, the biological significance of many derivatives remains obscure. This guide focuses on a lesser-known analogue, 11-Deoxy prostaglandin F1β (11-Deoxy PGF1β). Due to a scarcity of direct research on this specific stereoisomer, this document provides a foundational framework for its investigation. We synthesize data from closely related 11-deoxy analogues and the broader PGF series to postulate a likely mechanism of action centered on the Prostaglandin F (FP) receptor. Furthermore, this guide presents a comprehensive methodological blueprint, detailing the essential in vitro assays required to empirically determine the binding affinity and functional potency of 11-Deoxy PGF1β, thereby enabling researchers to systematically unveil its biological role.
Introduction: The Prostaglandin F-Series Landscape
Prostaglandins are synthesized from arachidonic acid by the sequential action of phospholipases and cyclooxygenase (COX) enzymes, followed by specific prostaglandin synthases.[2][3] They are characterized by a 20-carbon skeleton containing a five-carbon ring.[1] The F-series of prostaglandins, distinguished by two hydroxyl groups on the cyclopentane ring, are potent biological mediators.
The most prominent member, PGF2α, is a high-affinity ligand for the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor is classically associated with:
-
Smooth Muscle Contraction: Potent contraction of uterine (uterotonic), bronchial, and vascular smooth muscle.[2]
-
Luteolysis: Regression of the corpus luteum.
-
Intraocular Pressure Reduction: A cornerstone of glaucoma therapy, where PGF2α analogues enhance uveoscleral outflow.[4]
The biological activity of any prostaglandin is dictated by subtle differences in its structure, which in turn govern its affinity and selectivity for the diverse family of prostanoid receptors.[1]
The 11-Deoxy Prostaglandin Analogue Family
The hydroxyl group at the C-11 position is a canonical feature of prostaglandins derived from the COX pathway. Its removal, creating an "11-deoxy" analogue, represents a significant structural modification. Early structure-activity relationship (SAR) studies performed in the 1970s investigated a series of these compounds.
A key study demonstrated that 11-deoxygenation of PGF1α significantly lowered its biological activity .[5] However, the resulting compound, 11-deoxy PGF1α, retained the characteristic profile of the PGF-series: vasopressor and bronchoconstrictor activity, albeit at a reduced potency.[5][6][7] This finding is critical, as it establishes that the C-11 hydroxyl group is important for high-potency receptor interaction but not absolutely essential for the type of biological activity.
The designation "F1β" specifies the stereochemistry of the hydroxyl group at the C-9 position. In the PGF series, the α-hydroxy configuration is typically associated with vasopressor and bronchoconstrictor effects, whereas the β-hydroxy can impart different activities.[5] The specific biological profile of the 11-deoxy PGF1β isomer has not been explicitly detailed in the literature, presenting a clear knowledge gap.
Postulated Mechanism of Action of 11-Deoxy PGF1β
Based on its structural backbone, we hypothesize that 11-Deoxy PGF1β, like other F-series prostaglandins, primarily targets the FP receptor.
Primary Target Hypothesis: The FP Receptor
The overall cyclopentane ring structure and the two aliphatic side chains of 11-Deoxy PGF1β are conserved from PGF1α. This structural homology strongly suggests that it will be recognized by the FP receptor. However, the absence of the C-11 hydroxyl group—a key hydrogen bonding moiety—is predicted to result in a significantly lower binding affinity compared to canonical ligands like PGF2α.
Downstream Signaling Cascade
Assuming interaction with the FP receptor, 11-Deoxy PGF1β would trigger the canonical Gαq signaling pathway. The FP receptor is coupled to the heterotrimeric G-protein Gq, which, upon ligand binding, initiates a well-defined intracellular cascade.
-
Gq Activation: The activated FP receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Stimulation: The GTP-bound Gαq subunit dissociates and activates Phospholipase C-beta (PLCβ).
-
Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, which proceeds to phosphorylate a multitude of downstream target proteins, culminating in a cellular response such as smooth muscle contraction.
Caption: Postulated signaling pathway for 11-Deoxy PGF1β via the FP receptor.
Predicted Biological Roles and Comparative Activity
Extrapolating from the known pharmacology of the PGF series and the limited data on 11-deoxy PGF1α, we can predict the biological profile of 11-Deoxy PGF1β. It is expected to be a low-potency agonist at the FP receptor, likely exhibiting effects only at higher concentrations.
Data Presentation: Comparative Biological Activities of F-Series Prostaglandins
The following table summarizes the known and expected activities based on literature. The activity for 11-Deoxy PGF1β is a scientific postulation pending experimental validation.
| Compound | Primary Receptor | Relative Potency | Key Biological Effects | Reference |
| PGF2α | FP | High | Potent contraction of uterine, bronchial, and vascular smooth muscle; lowers intraocular pressure. | [2] |
| PGF1α | FP | Medium-High | Similar to PGF2α, generally with slightly lower potency. | [5] |
| 11-Deoxy PGF1α | FP (Presumed) | Low | Vasopressor and bronchoconstrictor activity demonstrated in vivo. | [5][6] |
| 11-Deoxy PGF1β | FP (Hypothesized) | Very Low to Inactive | Activity is unknown; may have weak agonist or even antagonist properties depending on receptor conformation upon binding. | N/A |
A Methodological Framework for Characterization
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 11-Deoxy PGF1β for the human FP receptor.
Rationale: This assay directly measures the ability of the unlabeled test compound (11-Deoxy PGF1β) to compete with a known high-affinity radiolabeled ligand ([³H]-PGF2α) for binding to the receptor. A low Ki value indicates high binding affinity.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably overexpressing the human FP receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of cell membranes (e.g., 10-20 µg protein/well).
-
Add a constant concentration of [³H]-PGF2α (at a concentration near its Kd, e.g., 2-5 nM).
-
Add increasing concentrations of unlabeled 11-Deoxy PGF1β (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α, e.g., 10 µM).
-
-
Incubation & Harvesting:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound ligand passes through.
-
Wash the filters rapidly with ice-cold wash buffer.
-
-
Data Acquisition & Analysis:
-
Allow filters to dry, then add scintillation cocktail.
-
Measure radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of 11-Deoxy PGF1β.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Functional Assessment via Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) and efficacy of 11-Deoxy PGF1β at the FP receptor.
Rationale: This assay measures the direct downstream consequence of Gq activation—the release of intracellular calcium. It determines whether the compound is an agonist (stimulates a response), antagonist (blocks the response of an agonist), or inactive.
Methodology:
-
Cell Preparation:
-
Plate HEK293 cells expressing the FP receptor in a black, clear-bottom 96-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C. The dye will fluoresce upon binding to free Ca²⁺.
-
-
Compound Plate Preparation:
-
Prepare a separate 96-well plate containing serial dilutions of 11-Deoxy PGF1β and a known agonist (PGF2α) at concentrations 4-5x higher than the final desired concentration.
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will automatically add the compounds from the source plate to the cell plate.
-
Immediately begin recording fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).
-
Compare the Emax of 11-Deoxy PGF1β to that of the full agonist PGF2α to determine if it is a full or partial agonist.
-
Visualization: In Vitro Characterization Workflow
Caption: A streamlined workflow for the in vitro characterization of 11-Deoxy PGF1β.
Challenges and Future Directions
The primary challenge in studying 11-Deoxy PGF1β is its limited commercial availability and the lack of published research. The initial characterization described above is the essential first step. Future research should focus on:
-
Receptor Selectivity: Screening 11-Deoxy PGF1β against a panel of other prostanoid receptors (EP, DP, IP, TP) to confirm its selectivity for the FP receptor.
-
In Vivo Models: Should in vitro studies reveal significant potency, evaluation in animal models of glaucoma (to measure intraocular pressure) or asthma (to measure bronchoconstriction) would be warranted.[5]
-
Stereochemistry Significance: A direct comparison of the 11-deoxy PGF1α and 11-deoxy PGF1β isomers in these assays would provide invaluable insight into the structural requirements for FP receptor activation.
Conclusion
11-Deoxy prostaglandin F1β represents an unexplored corner of eicosanoid biology. Based on robust structure-activity principles, it is hypothesized to be a low-affinity agonist of the FP receptor, mediating its effects through the canonical Gq/PLC/Ca²⁺ signaling pathway. Its biological activity is predicted to be significantly lower than that of its naturally occurring counterparts, PGF1α and PGF2α. This technical guide provides both a theoretical framework for understanding its potential mechanism and a practical, step-by-step experimental plan for its definitive pharmacological characterization. The elucidation of its true biological role awaits empirical validation through the rigorous application of the methodologies outlined herein.
References
-
Title: Prostaglandin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Physiology and pharmacology of prostaglandins Source: Digestive Diseases and Sciences URL: [Link]
-
Title: Structure-activity relationships in a series of 11-deoxy prostaglandins Source: PubMed URL: [Link]
-
Title: 11-deoxy Prostaglandin F1α Source: Biological Control Network URL: [Link]
-
Title: Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes Source: ResearchGate URL: [Link]
-
Title: Prostaglandins Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans Source: Proceedings of the National Academy of Sciences of the United States of America URL: [Link]
-
Title: Prostaglandins - Biochemistry and Pharmacology Source: YouTube URL: [Link]
-
Title: 11-deoxy Prostaglandin F1α Source: Nanoparticle Library URL: [Link]
Sources
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Physiology and pharmacology of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11-deoxy Prostaglandin F1α | Biological Control Network [biological-control.org]
- 7. 11-deoxy Prostaglandin F1α | Nanoparticle Library [nanoparticlelibrary.net]
An In-Depth Technical Guide to the 11-Deoxy Prostaglandin F1β Signaling Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal regulators of a vast array of physiological and pathological processes. While the signaling pathways of major prostaglandins like PGF2α and PGE2 have been extensively characterized, the specific roles and mechanisms of their various metabolites and analogs, such as 11-Deoxy prostaglandin F1β (11-Deoxy PGF1β), remain less elucidated. This technical guide synthesizes current knowledge to present a cohesive overview of the putative signaling pathway of 11-Deoxy PGF1β. By drawing upon the well-established principles of prostaglandin F-series signaling, this document provides a foundational framework for researchers investigating this specific molecule. We will delve into the biosynthesis, the presumed receptor interaction and downstream signal transduction, potential physiological implications, and robust methodologies for its study.
Introduction: The Prostaglandin F-Series and the Significance of 11-Deoxy Analogs
Prostaglandins are synthesized via the cyclooxygenase (COX) pathway and are characterized by a 20-carbon skeleton containing a five-membered ring. Prostaglandin F (PGF) series compounds are distinguished by the presence of two hydroxyl groups on the cyclopentane ring. 11-Deoxy prostaglandins are analogs that lack the hydroxyl group at the C-11 position. This structural modification has been shown to alter the biological activity of prostaglandins, generally leading to a reduction in potency compared to their parent compounds[1].
The stereochemistry at other positions, however, remains critical for determining the pharmacological profile. For instance, in 11-deoxy prostaglandins, a hydroxyl group in the alpha configuration at C-9 is associated with vasopressor and bronchoconstrictor activities, a profile characteristic of the PGF series[1]. While much of the literature focuses on the alpha isomer (11-Deoxy PGF1α), this guide will focus on the beta isomer, 11-Deoxy PGF1β, and its predicted signaling cascade.
Biosynthesis of Prostaglandins
The synthesis of all prostaglandins begins with the liberation of arachidonic acid from the cell membrane's phospholipids by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 serves as the common precursor for all prostanoids. The specific prostaglandin synthase enzymes present in a given cell type determine the final product. For F-series prostaglandins, an aldo-keto reductase enzyme catalyzes the conversion of PGH2 to PGF2α. The precise biosynthetic pathway leading to 11-Deoxy PGF1β is not well-documented but is presumed to be a minor metabolic route from PGH1 or a related precursor.
The Hypothesized 11-Deoxy PGF1β Signaling Pathway
Based on its structural similarity to other PGF-series compounds, 11-Deoxy PGF1β is hypothesized to exert its effects through the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR)[2][3]. The FP receptor is canonically coupled to the Gq alpha subunit (Gαq)[4][5].
Receptor Binding and G-Protein Activation
The binding of 11-Deoxy PGF1β to the extracellular domain of the FP receptor is predicted to induce a conformational change in the receptor's transmembrane helices. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαq subunit, leading to the dissociation of the Gαq-GTP and Gβγ subunits[6][7].
Downstream Effector: Phospholipase C
The activated Gαq-GTP subunit interacts with and activates its primary effector, Phospholipase C-β (PLCβ)[4][7]. PLCβ is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner plasma membrane.
Generation of Second Messengers: IP3 and DAG
The cleavage of PIP2 by PLCβ generates two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG)[3][6].
-
IP3 is a small, water-soluble molecule that diffuses into the cytoplasm.
-
DAG remains embedded in the plasma membrane.
Intracellular Calcium Mobilization and PKC Activation
IP3 binds to its specific receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. This binding opens the IP3R calcium channel, resulting in a rapid efflux of Ca2+ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration [Ca2+]i[6][8].
The rise in [Ca2+]i, in concert with the membrane-bound DAG, activates members of the Protein Kinase C (PKC) family. Activated PKC then phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to a cascade of cellular responses.
Diagram of the Hypothesized 11-Deoxy PGF1β Signaling Pathway
Caption: Hypothesized Gq-coupled signaling cascade for 11-Deoxy PGF1β.
Potential Physiological and Pathological Roles
While direct evidence for 11-Deoxy PGF1β is limited, its physiological roles can be inferred from the known functions of PGF2α and related analogs, which are primarily contractile and pro-inflammatory.[9]
| System/Process | Potential Role of 11-Deoxy PGF1β (Inferred) | Underlying Mechanism (Hypothesized) |
| Smooth Muscle Contraction | May induce contraction of uterine, bronchial, and vascular smooth muscle. | FP receptor activation leads to increased intracellular Ca2+, a key trigger for actomyosin cross-bridge cycling.[1] |
| Cardiovascular System | Potential vasopressor effects, contributing to blood pressure regulation. | Direct vasoconstriction via FP receptors on vascular smooth muscle cells.[10][11] |
| Reproductive System | May play a role in uterine contractility during menstruation and parturition. | Similar to PGF2α, which is a potent uterotonic agent.[9] |
| Inflammation | Could contribute to inflammatory responses. | PGF2α is known to be involved in inflammation, and FP receptor signaling can activate pro-inflammatory pathways.[2] |
Methodologies for Studying 11-Deoxy PGF1β Signaling
Investigating the proposed signaling pathway requires a multi-faceted approach, combining ligand-receptor interaction studies with functional downstream assays.
Prostaglandin Extraction and Quantification
Rationale: Accurate quantification of endogenous or exogenously applied 11-Deoxy PGF1β is crucial for dose-response studies and understanding its metabolism. Solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[12][13][14]
Protocol: Solid-Phase Extraction (SPE) of Prostaglandins
-
Sample Preparation: Acidify biological samples (e.g., cell culture supernatant, plasma) to pH ~3.5 with formic acid. This protonates the carboxylic acid group of the prostaglandin, making it less polar for binding to the SPE column.
-
Internal Standard: Add a deuterated internal standard (e.g., PGF2α-d4) to the sample to account for extraction losses and matrix effects.[12]
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.5).
-
Sample Loading: Load the prepared sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove hydrophilic impurities while retaining the prostaglandin.
-
Elution: Elute the prostaglandin from the cartridge using a high-percentage organic solvent like methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Functional Assay: Intracellular Calcium Mobilization
Rationale: As the FP receptor is Gq-coupled, its activation is expected to result in a measurable increase in intracellular calcium. This can be monitored in real-time using fluorescent calcium indicators.[15][16][17][18]
Protocol: Fluorometric Measurement of [Ca2+]i
-
Cell Culture: Plate cells expressing the FP receptor (either endogenously or via transfection) in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluency.[16]
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution). Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells. Allow 30 minutes at room temperature for this process.
-
Assay: Place the plate in a fluorescence plate reader equipped with injectors.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 20-30 seconds).
-
Compound Addition: Inject 11-Deoxy PGF1β at various concentrations into the wells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.
-
Data Analysis: The change in fluorescence intensity directly correlates with the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths (e.g., 340nm/380nm) is calculated to determine the calcium concentration.[15]
Diagram of the Calcium Mobilization Assay Workflow
Caption: Experimental workflow for measuring intracellular calcium mobilization.
Conclusion and Future Directions
The signaling pathway of 11-Deoxy prostaglandin F1β, while not directly elucidated, can be confidently hypothesized based on the well-characterized pharmacology of the FP receptor and the structural features of F-series prostaglandins. The proposed Gq-PLC-IP3/DAG-Ca2+ cascade provides a solid foundation for future research. Key areas for investigation include:
-
Receptor Binding Affinity: Determining the binding affinity (Kd) and efficacy (EC50) of 11-Deoxy PGF1β for the FP receptor through competitive radioligand binding assays.
-
Receptor Specificity: Assessing the activity of 11-Deoxy PGF1β on other prostanoid receptors to confirm its selectivity for the FP receptor.
-
Downstream Signaling: Confirming the activation of PKC and investigating further downstream targets, such as the MAPK/ERK pathway, which has been shown to be transactivated by FP receptor signaling.[5]
-
In Vivo Studies: Utilizing animal models to correlate the observed in vitro signaling with physiological responses, such as changes in blood pressure or uterine contractility.
By employing the methodologies outlined in this guide, researchers can systematically validate this proposed pathway and uncover the specific biological relevance of 11-Deoxy prostaglandin F1β, potentially identifying new therapeutic targets for conditions involving smooth muscle disorders, cardiovascular regulation, and inflammation.
References
-
Burgos, P., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of Visualized Experiments, (121), 55220. Available at: [Link]
-
Luo, J. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(20), e1622. Available at: [Link]
-
Hall, D. W., & Jucker, K. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 11(3), 573–587. Available at: [Link]
-
Wikipedia. (n.d.). Prostaglandin F receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
BMG LABTECH. (2020). Calcium assays: at the centre of biology. Available at: [Link]
-
Berthold Technologies. (n.d.). Intracellular Calcium Measurement. Retrieved January 14, 2026, from [Link]
-
Milne, S. A., & Jabbour, H. N. (2008). F-Prostaglandin receptor regulates endothelial cell function via fibroblast growth factor-2. Journal of Molecular Endocrinology, 41(4), 237–250. Available at: [Link]
-
Tiwari, A., & Reddy, P. V. (2023). Biochemistry, G Protein Coupled Receptors. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Falck, J. R., et al. (2013). Prostaglandin extraction and analysis in Caenorhabditis elegans. Journal of Visualized Experiments, (76), e50462. Available at: [Link]
-
Yu, Y., & Funk, C. D. (2013). PG F2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in Pharmacology, 4, 113. Available at: [Link]
-
Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Available at: [Link]
-
Creative Biolabs. (n.d.). What are PTGFR modulators and how do they work? Retrieved January 14, 2026, from [Link]
-
University of Washington. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. In Pressbooks. Retrieved January 14, 2026, from [Link]
-
Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved January 14, 2026, from [Link]
-
Hankin, J. A., et al. (2009). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 88(3-4), 105–111. Available at: [Link]
-
Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986–993. Available at: [Link]
-
Banerjee, A. K., et al. (1985). Pharmacological effects of (+/-)-11-deoxy, 16-phenoxy-prostaglandin E1 derivatives in the cardiovascular system. British Journal of Pharmacology, 84(1), 71–80. Available at: [Link]
-
Joo, H. J., et al. (2013). Prostaglandin Extraction and Analysis in Caenorhabditis elegans. Journal of Visualized Experiments, (76). Available at: [Link]
-
Falck, J. R., et al. (2013). Prostaglandin extraction and analysis in Caenorhabditis elegans. Journal of Visualized Experiments, (76), 50462. Available at: [Link]
-
de Moraes, M. C. C., et al. (2022). Detection and quantification of prostaglandin E2 in saliva by liquid chromatography-tandem mass spectrometry using microextraction by packed sorbent. Prostaglandins & Other Lipid Mediators, 163, 106672. Available at: [Link]
-
Banerjee, A. K., et al. (1985). Pharmacological effects of (+/-)-11-deoxy, 16-phenoxy-prostaglandin E1 derivatives in the cardiovascular system. British Journal of Pharmacology, 84(1), 71–80. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Prostaglandin Receptor Binding. Retrieved January 14, 2026, from [Link]
-
Roberts, L. J., 2nd, et al. (1985). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. Proceedings of the National Academy of Sciences of the United States of America, 82(18), 6030–6034. Available at: [Link]
-
Sharif, N. A., et al. (2008). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 154(5), 921–939. Available at: [Link]
-
Nanoparticle Library. (n.d.). 11-deoxy Prostaglandin F1α. Retrieved January 14, 2026, from [Link]
-
F-Series Prostaglandin Receptor. (2014). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of Cell Communication and Signaling, 8(4), 343-354. Available at: [Link]
-
Wikipedia. (n.d.). Prostaglandin receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 11-Deoxy prostaglandin F2beta. In PubChem. Retrieved January 14, 2026, from [Link]
-
Roberts, L. J., 2nd, et al. (1985). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. Proceedings of the National Academy of Sciences of the United States of America, 82(18), 6030–6034. Available at: [Link]
-
Bertin Bioreagent. (n.d.). 11-deoxy Prostaglandin F1β. Retrieved January 14, 2026, from [Link]
-
Cleveland Clinic. (2022). Prostaglandins. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). 11-Deoxycorticosterone. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Sykes, L., et al. (2022). 15-Deoxy-Delta-12,14-prostaglandin J2 modulates pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells. Frontiers in Immunology, 13, 977821. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 11-Deoxy-PGE1. In PubChem. Retrieved January 14, 2026, from [Link]
-
Wortmann, A., et al. (1993). Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone. The Journal of Steroid Biochemistry and Molecular Biology, 47(1-6), 181–189. Available at: [Link]
- Schering Aktiengesellschaft. (1982). U.S. Patent No. 4,353,985. U.S. Patent and Trademark Office.
Sources
- 1. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 11. Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. berthold.com [berthold.com]
Introduction: The Rationale for Modifying the Prostaglandin Core
An In-Depth Technical Guide to the Early Research on 11-Deoxy Prostaglandin F1β Analogs
Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are ubiquitous signaling molecules involved in a vast array of physiological and pathological processes, including inflammation, blood pressure regulation, smooth muscle contraction, and reproduction.[1][2] The F-series prostaglandins (PGF), characterized by two hydroxyl groups on the cyclopentane ring, were of particular interest in early research for their potent biological activities, such as uterine contraction and vasoconstriction.[3][4]
The early exploration into synthetic prostaglandin analogs was driven by a desire to create compounds with more selective biological actions, improved metabolic stability, and potentially novel therapeutic applications.[5] A key strategy in medicinal chemistry is to modify a natural pharmacophore to understand its structure-activity relationships (SAR). The removal of a specific functional group, such as the hydroxyl at the C-11 position, is a classic approach to probe its importance for receptor binding and signal transduction. The resulting "11-deoxy" analogs provided a powerful tool to investigate these relationships, leading to unexpected and insightful discoveries about the prostaglandin signaling system. This guide focuses on the foundational research into 11-Deoxy Prostaglandin F1β (11-deoxy PGF1β) analogs, examining their synthesis, biological evaluation, and the early insights they provided into prostanoid pharmacology.
Core Structural Modification: From PGF1β to 11-Deoxy PGF1β
The defining structural change in an 11-Deoxy PGF1β analog is the removal of the hydroxyl group at the C-11 position of the cyclopentane ring. This seemingly simple modification has profound implications for the molecule's three-dimensional shape and polarity, which in turn dictates its interaction with target receptors.
Caption: Structural relationship between PGF1β and its 11-Deoxy analog.
Pioneering Synthesis of 11-Deoxy PGF1β
Early synthetic routes were crucial for obtaining sufficient quantities of 11-deoxy analogs for biological testing. The challenge lay in achieving stereochemical control at the various asymmetric centers of the molecule. A notable early synthesis provided a racemic mixture of (±)-11-deoxyprostaglandin F1β and established the stereochemistry of the asymmetric centers at C-8, C-9, and C-12 through rigorous physicochemical evidence, including ozonolysis and subsequent analysis.[6]
Representative Synthetic Protocol: (±)-11-Deoxyprostaglandin F1β
This protocol is a generalized representation based on early synthetic reports.[6] It highlights the core chemical logic used to construct the molecule.
Objective: To synthesize (±)-11-deoxyprostaglandin F1β from precursor molecules, establishing the cyclopentane ring with the correct substituent stereochemistry.
Methodology:
-
Starting Material Preparation: The synthesis often begins with a suitable cyclopentane precursor designed to introduce the side chains in a stereocontrolled manner.
-
Side Chain Introduction: The two side chains of the prostaglandin molecule are introduced sequentially onto the cyclopentane core. This typically involves conjugate addition or other carbon-carbon bond-forming reactions.
-
Stereochemical Control: The relative stereochemistry of the substituents at positions C-8, C-9, and C-12 is critical. The synthetic strategy is designed to ensure the correct trans orientation of the side chains and the specific orientation of the C-9 hydroxyl group. The genesis of the asymmetric center at C-15, however, was often beyond stereochemical control in early methods, resulting in a mixture of C-15 stereoisomers.[6]
-
Functional Group Manipulation: Throughout the synthesis, protecting groups are used to mask reactive functional groups (e.g., hydroxyls, carboxylic acids) while other parts of the molecule are being modified.
-
Purification and Characterization: The final product is purified using chromatographic techniques. Its structure and stereochemistry are then confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and comparison with derivatives obtained through chemical degradation of known compounds.[6]
-
Validation: The structural proof is finalized by chemical degradation. For instance, ozonolysis of the diacetoxy methyl ester derivative, followed by oxidative workup and esterification, yields a product that can be compared to a known standard, thereby confirming the stereochemistry at C-8, C-9, and C-12.[6]
Uncovering a Novel Biological Profile
The most significant finding from the early research was that 11-deoxy PGF1β exhibited a biological activity profile that was strikingly different from its parent prostaglandins. While PGF1α and PGF2α were known to be vasopressors and bronchoconstrictors, the 11-deoxy PGF1β analog displayed the opposite effects.[3][7][8]
| Compound | Primary Activity Profile | Target System(s) |
| PGF1α / PGF2α | Vasopressor, Bronchoconstrictor | Vascular and Bronchial Smooth Muscle |
| 11-Deoxy PGF1α | Vasopressor, Bronchoconstrictor[3] | Vascular and Bronchial Smooth Muscle |
| 11-Deoxy PGF1β | Vasodepressor, Bronchodilator[7][8][9] | Vascular and Bronchial Smooth Muscle |
This table summarizes the qualitative biological activities observed in early animal studies, primarily in guinea pigs.[7][8][9]
This divergence in activity underscored the critical role of the C-9 and C-11 hydroxyl group stereochemistry in determining the ultimate physiological response. The β-orientation of the C-9 hydroxyl group, combined with the absence of the C-11 hydroxyl, appeared to switch the molecule from a constrictor to a dilator.
Mechanism of Action: Insights from Receptor Binding Studies
The biological effects of prostaglandins are mediated by their interaction with specific G-protein-coupled receptors (GPCRs).[10] The PGF series primarily acts on the FP receptor. A pivotal early study investigating prostaglandin binding to bovine luteal plasma membranes provided a crucial piece of the puzzle. It was found that while the C-9 hydroxyl group was critical for specificity of binding to the FP receptor, modification at the C-11 position had little impact on the affinity for this receptor.[11]
This suggests that 11-deoxy PGF1β can still bind to the FP receptor, but the altered structure, specifically the absence of the C-11 hydroxyl, likely induces a different conformational change in the receptor upon binding. This could lead to the activation of different downstream signaling pathways or a biased agonism, ultimately resulting in smooth muscle relaxation instead of contraction. Prostaglandins are well-established regulators of smooth muscle tone, and their effects (contraction vs. relaxation) are highly dependent on the specific receptor subtype activated and the downstream signaling cascade initiated.[12][13]
Caption: A typical workflow for early prostaglandin analog research.
Experimental Protocol: Isolated Smooth Muscle Contraction Assay
This protocol describes a classic ex vivo method used to assess the direct effects of compounds like 11-deoxy PGF1β on smooth muscle tissue.
Objective: To determine if an 11-Deoxy PGF1β analog causes contraction or relaxation of vascular or bronchial smooth muscle and to quantify its potency.
Materials:
-
Isolated tissue (e.g., rat aortic strips, guinea pig tracheal rings).[13]
-
Organ bath apparatus with temperature control (37°C) and aeration (95% O₂, 5% CO₂).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Isometric force transducer connected to a data acquisition system.
-
11-Deoxy PGF1β analog, control prostaglandins (e.g., PGF2α), and standard contractile/relaxant agents (e.g., phenylephrine, acetylcholine).
Methodology:
-
Tissue Preparation: The smooth muscle tissue is carefully dissected and mounted in the organ bath chambers, which are filled with pre-warmed, aerated physiological salt solution.
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a small resting tension. The bathing solution is changed every 15-20 minutes.
-
Viability Check: The tissue's viability is confirmed by inducing a contraction with a standard agent (e.g., high-potassium solution or phenylephrine).
-
Cumulative Concentration-Response Curve: Once the tissue returns to baseline, the test analog (11-Deoxy PGF1β) is added to the bath in a cumulative manner, with concentrations increasing stepwise. The change in tension (contraction or relaxation) is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The responses are plotted against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, key parameters like the maximal effect (Emax) and the concentration producing 50% of the maximal effect (EC50) can be determined.
-
Self-Validation: The experiment is validated by running parallel controls with known constrictors (like PGF2α) and relaxants to ensure the tissue and apparatus are responding as expected. The reversal of an induced contraction can also be measured to confirm relaxant properties.
Conclusion and Future Implications
The early research on 11-Deoxy PGF1β analogs was a landmark in prostaglandin pharmacology. It demonstrated that a subtle modification to the natural prostaglandin structure could dramatically and predictably invert its biological activity from a potent constrictor to a dilator.[7][8] This work provided invaluable structure-activity relationship data and highlighted the plasticity of the prostaglandin receptor system. The finding that the C-11 hydroxyl was not essential for FP receptor binding, but was critical for determining the nature of the response, opened new avenues for drug design.[11] While 11-deoxy PGF1β itself did not become a clinical drug, the principles uncovered in these early studies—namely, that targeted modifications can create receptor-selective analogs with unique therapeutic profiles—paved the way for the development of later generations of prostaglandin analogs used today in indications ranging from glaucoma to pulmonary hypertension.[2][14]
References
-
Title: Prostaglandins II--an Improved Synthesis and Structural Proof of (Plus or minus)-11-deoxyprostaglandin F-1-beta Source: Tetrahedron Letters, 1967 URL: [Link]
-
Title: 11-deoxy Prostaglandin F1β - Applications - CAT N°: 15510 Source: Bertin Bioreagent URL: [Link]
-
Title: 11-deoxy Prostaglandin F1β - Applications - CAT N°: 15510 Source: Cayman Chemical URL: [Link]
-
Title: Prostaglandin moieties that determine receptor binding specificity in the bovine corpus luteum. Source: Semantic Scholar URL: [Link]
-
Title: Novel 13,14-Dehydro Analogs of Prostaglandins of the 11-Deoxy Series Source: ResearchGate URL: [Link]
-
Title: Regulation of smooth muscle contraction by the epithelium: role of prostaglandins Source: PubMed URL: [Link]
-
Title: 11-deoxy Prostaglandin F1α Source: Global Clinical Trial Data URL: [Link]
-
Title: Vascular smooth muscle and prostaglandins Source: PubMed URL: [Link]
-
Title: SAR of Ligands of the hFP Receptor Source: ResearchGate URL: [Link]
-
Title: Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs Source: MDPI URL: [Link]
-
Title: Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility Source: ResearchGate URL: [Link]
-
Title: Prostanoid Metabolites as Biomarkers in Human Disease Source: PMC - PubMed Central URL: [Link]
-
Title: Biological activities of prostaglandin analogs Source: ResearchGate URL: [Link]
-
Title: Ligand-induced activation and G protein coupling of prostaglandin F2α receptor Source: PMC - NIH URL: [Link]
-
Title: (PDF) Regulation of Smooth Muscle Contraction by the Epithelium: Role of Prostaglandins Source: ResearchGate URL: [Link]
-
Title: Relative biological activity of certain prostaglandins and their enantiomers Source: PubMed URL: [Link]
-
Title: Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies Source: PubMed URL: [Link]
-
Title: Prostaglandins Source: StatPearls - NCBI Bookshelf URL: [Link]
Sources
- 1. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 11-deoxy Prostaglandin F1α | Global Clinical Trial Data [globalclinicaltrialdata.com]
- 4. Relative biological activity of certain prostaglandins and their enantiomers [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandins II--an improved synthesis and structural proof of (plus or minus)-11-deoxyprostaglandin F-1-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11-deoxy Prostaglandin F1β - Applications - CAT N°: 15510 [bertin-bioreagent.com]
- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Prostaglandin moieties that determine receptor binding specificity in the bovine corpus luteum. | Semantic Scholar [semanticscholar.org]
- 12. Regulation of smooth muscle contraction by the epithelium: role of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vascular smooth muscle and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationships of 11-Deoxy Prostaglandins
Abstract
Prostaglandins (PGs) are ubiquitous lipid autacoids that mediate a wide array of physiological and pathological processes. The chemical instability of the native prostaglandin structure, particularly the C-11 hydroxyl group, has spurred the development of more stable analogs to better elucidate their therapeutic potential. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 11-deoxy prostaglandins, a class of synthetic analogs designed for enhanced stability and modified receptor selectivity. We will delve into the critical roles of the cyclopentane core, the alpha and omega side chains, and key functional groups at the C-9 and C-15 positions. This guide will also detail the receptor binding profiles, downstream signaling pathways, and synthetic strategies for these analogs. Furthermore, we will provide field-proven experimental protocols for the evaluation of their biological activity, offering researchers and drug development professionals a thorough resource for the exploration of 11-deoxy prostaglandins.
Introduction to Prostaglandins and the Significance of the 11-Deoxy Scaffold
Prostaglandins are members of the eicosanoid family, derived from the enzymatic oxidation of arachidonic acid by cyclooxygenase (COX) enzymes.[1][2] Their diverse biological functions are mediated by a family of G-protein coupled receptors (GPCRs), including the EP, FP, DP, IP, and TP receptors.[3][4] The native prostaglandin structure is characterized by a 20-carbon skeleton containing a five-membered cyclopentane ring.
A key structural feature of many naturally occurring prostaglandins, such as PGE and PGF series, is a hydroxyl group at the C-11 position. While crucial for the biological activity of these native compounds, the C-11 hydroxyl group is also a source of chemical instability, readily undergoing dehydration. The removal of this hydroxyl group to create the 11-deoxy scaffold results in analogs with increased chemical stability, making them valuable tools for pharmacological studies and potential therapeutic agents. However, this modification significantly alters the molecule's interaction with its target receptors, leading to a unique pharmacological profile that is the focus of this guide.
Core Structural Features and Their Impact on Activity
The overall biological activity of an 11-deoxy prostaglandin is a composite of the contributions from its core structural components: the cyclopentane ring and the two side chains.
The Cyclopentane Ring: The Foundation of Activity
The cyclopentane ring serves as the central scaffold, orienting the two side chains in a specific spatial arrangement essential for receptor recognition and activation. Modifications to the substituents on this ring have a profound impact on the molecule's activity.
The Carboxylic Acid (α) Chain: A Critical Anchor for Receptor Binding
The carboxylic acid group at the C-1 position of the alpha chain is a critical determinant of activity for most prostanoids. It typically forms an ionic bond with a conserved arginine residue in the transmembrane domain of the prostanoid receptor, anchoring the ligand in the binding pocket. Modification of this carboxyl group, for instance, through esterification, generally leads to a significant reduction in both binding affinity and potency.[5][6]
The Hydrocarbon (ω) Chain: Modulator of Potency and Selectivity
The omega chain, particularly the hydroxyl group at C-15, plays a crucial role in dictating the potency and selectivity of the prostaglandin analog. The length and composition of this chain can be modified to enhance activity or alter the receptor interaction profile.[5][6]
Detailed Structure-Activity Relationships at Key Positions
The removal of the C-11 hydroxyl group creates a new landscape for SAR, where the functional groups at C-9 and C-15 become even more critical in defining the biological profile of the molecule.
The C-9 Position: Keto versus Hydroxyl Groups and Stereochemistry
The nature of the substituent at the C-9 position is a major determinant of the pharmacological profile of 11-deoxy prostaglandins.
-
9-keto group (as in 11-deoxy PGE analogs): This feature generally imparts vasodepressor and bronchodilator activity.[7] 11-deoxy PGE1, for example, exhibits these properties.[8]
-
9α-hydroxyl group (as in 11-deoxy PGFα analogs): In contrast, a hydroxyl group in the alpha configuration at C-9 typically leads to vasopressor and bronchoconstrictor activity.[7]
-
9β-hydroxyl group (as in 11-deoxy PGFβ analogs): A beta-hydroxyl at this position tends to confer vasodepressor and bronchodilator properties, similar to the 9-keto group.[7]
This demonstrates that subtle changes in the stereochemistry at a single position can result in diametrically opposed biological effects.[7]
The C-15 Position: The Role of the Hydroxyl Group and its Stereochemistry
The C-15 hydroxyl group is another critical determinant of activity. Its presence and stereochemistry are vital for potent agonist activity at many prostanoid receptors.
The stereochemistry of the C-15 hydroxyl group is paramount. Epimerization of the natural (S)-hydroxyl group to the (R)-configuration can dramatically alter the biological activity. For instance, in 11-deoxy PGE1, epimerization at C-15 converts the compound from a vasodepressor and bronchodilator to a vasopressor and bronchoconstrictor.[7]
Introducing a methyl group at the C-15 position can have a profound effect on both the potency and duration of action. In the case of 11-deoxy PGF1α, the addition of a C-15 methyl group was found to increase and prolong its vasopressor and bronchoconstrictor activity.[7] This is likely due to the methyl group sterically hindering the metabolic inactivation of the C-15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase.
Modifications to the ω-Chain
Alterations to the length of the omega side chain can also significantly impact biological activity. For example, extending the omega side chain of 11-deoxy PGF1α and its derivatives by two methylene groups was shown to radically reduce their activity.[7]
Receptor Binding Profiles and Signaling Pathways
11-deoxy prostaglandins exert their effects by binding to and activating specific prostanoid receptors. Their binding profiles can differ significantly from their C-11 hydroxylated counterparts.
Interaction with Prostanoid Receptors (EP and FP)
11-deoxy PGE1 has been shown to be a non-selective agonist of EP receptors.[8] Its binding affinities (Ki) for the mouse EP1, EP2, EP3, and EP4 receptors are reported to be 600, 45, 1.1, and 23 nM, respectively, indicating a preference for the EP3 receptor in this species.[8] It has also been reported to act as an agonist at EP2 and EP4 receptors, mediating osteoblast differentiation.[9]
Downstream Signaling Cascades
Prostanoid receptors are coupled to different G-proteins, leading to distinct downstream signaling events. The activation of these pathways by 11-deoxy prostaglandins is dependent on the specific receptor subtype they engage.
-
EP1 Receptor: Coupled to Gq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Coupled to Gs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
EP3 Receptor: Primarily coupled to Gi, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
-
FP Receptor: Coupled to Gq, leading to an increase in intracellular calcium.
The following diagram illustrates the primary signaling pathways for EP and FP receptors.
Caption: Generalized Synthetic Workflow for 11-Deoxy Prostaglandins.
Experimental Protocols for SAR Evaluation
To determine the structure-activity relationships of novel 11-deoxy prostaglandin analogs, a combination of binding and functional assays is essential.
Radioligand Receptor Binding Assay
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the prostanoid receptor of interest (e.g., HEK293-EP1).
-
Radioligand (e.g., [³H]-PGE2).
-
Test compounds (11-deoxy prostaglandin analogs).
-
Binding Buffer: 25 mM MES, pH 6.0, 10 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add in triplicate: binding buffer, a fixed concentration of radioligand (typically at its Kd value), and either vehicle (for total binding), a saturating concentration of unlabeled native ligand (for non-specific binding), or the test compound.
-
Initiate the binding reaction by adding the cell membranes (20-50 µg protein per well).
-
Incubate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement in Whole Cells
This assay is used to determine the functional activity of compounds on Gs- or Gi-coupled receptors (e.g., EP2, EP4, EP3) by measuring changes in intracellular cAMP levels.
Materials:
-
Whole cells expressing the receptor of interest (e.g., CHO-EP4).
-
Test compounds.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin (for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Protocol:
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.
-
For Gs-coupled receptors: Add increasing concentrations of the test compound and incubate for 15-60 minutes at 37°C.
-
For Gi-coupled receptors: Co-stimulate the cells with a fixed concentration of forskolin and increasing concentrations of the test compound.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the activation of Gq-coupled receptors (e.g., EP1, FP) by detecting changes in intracellular calcium concentration. [10][11] Materials:
-
Whole cells expressing the receptor of interest (e.g., HEK293-EP1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject increasing concentrations of the test compound and immediately begin kinetic fluorescence readings.
-
Record the peak fluorescence response for each concentration.
-
Plot the change in fluorescence against the log of the agonist concentration to determine the EC50 value.
Summary of Key SAR Findings
The following table summarizes the key structure-activity relationships for 11-deoxy prostaglandins discussed in this guide.
| Structural Modification | Position | Effect on Activity | Example | Reference |
| Deoxygenation | C-11 | Generally lowers biological activity compared to native PGs. | 11-deoxy PGE1 vs. PGE1 | [7] |
| Keto Group | C-9 | Imparts vasodepressor and bronchodilator activity. | 11-deoxy PGE1 | [7] |
| α-Hydroxyl Group | C-9 | Imparts vasopressor and bronchoconstrictor activity. | 11-deoxy PGF1α | [7] |
| β-Hydroxyl Group | C-9 | Imparts vasodepressor and bronchodilator activity. | 11-deoxy PGF1β | |
| Epimerization of Hydroxyl | C-15 | Can invert biological activity (e.g., from depressor to pressor). | 15-epi-11-deoxy PGE1 | [7] |
| Methylation | C-15 | Increases potency and duration of action. | 15-methyl-11-deoxy PGF1α | [7] |
| Chain Extension (ω-chain) | C-17 to C-20 | Radically reduces activity. | Dihomo-11-deoxy PGF1α | [7] |
| Carboxyl Group Esterification | C-1 | Greatly reduces affinity and potency. | PGE2 esters | [5] |
Conclusion and Future Directions
The study of 11-deoxy prostaglandins has revealed a complex and fascinating set of structure-activity relationships. The removal of the C-11 hydroxyl group not only enhances chemical stability but also unmasks the profound influence of substituents at the C-9 and C-15 positions in dictating the pharmacological profile. The ability to convert a vasodepressor into a vasopressor by simply inverting the stereochemistry at a single carbon highlights the exquisite sensitivity of prostanoid receptors to ligand structure.
Future research in this area will likely focus on the development of highly selective agonists and antagonists for specific prostanoid receptor subtypes. By leveraging the SAR principles outlined in this guide, medicinal chemists can design novel 11-deoxy prostaglandin analogs with tailored therapeutic properties, potentially leading to new treatments for a wide range of conditions, including cardiovascular diseases, inflammation, and cancer. The continued exploration of this versatile scaffold holds significant promise for the future of prostanoid-based drug discovery.
References
-
Breyer, R. M., et al. (2001). Prostanoid Receptors: Subtypes and Signaling. Annual Review of Pharmacology and Toxicology, 41, 661-690. [Link]
-
Guzman, A., & Muchowski, J. M. (1978). Synthesis of (±)-11-deoxy-15-ethynyl prostaglandins. Prostaglandins, 16(3), 467-471. [Link]
-
Hall, D. W. R., & Jaitly, K. D. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 11(3), 573-587. [Link]
-
Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid Receptors: Structures, Properties, and Functions. Physiological Reviews, 79(4), 1193-1226. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link]
-
Alvarez, F. S., Wren, D., & Prince, A. (1972). Synthesis of ( )-prostaglandin E 1 , ( )-11-deoxyprostaglandins E 1 , F 1 , and F 1 , and ( )-9-oxo-13-cis-prostenoic acid by conjugate addition of vinylcopper reagents. Journal of the American Chemical Society, 94(22), 7823-7827. [Link]
-
Patterson, J. W., Jr., & Fried, J. H. (1974). Synthesis of prostaglandins by conjugate addition and alkylation of a directed enolate ion. 11-Deoxy prostaglandins. The Journal of Organic Chemistry, 39(17), 2506-2509. [Link]
-
Ungrin, M. D., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular pharmacology, 59(6), 1446-1456. [Link]
-
Sugimoto, Y., et al. (1995). Prostaglandin E receptor subtypes in mouse osteoblastic cell line. American Journal of Physiology-Cell Physiology, 268(3), C699-C706. [Link]
-
Bagli, J. F., & Bogri, T. (1967). Prostaglandins II--an Improved Synthesis and Structural Proof of (Plus or minus)-11-deoxyprostaglandin F-1-beta. Tetrahedron Letters, 8(1), 5-10. [Link]
-
Abramovitz, M., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1483(2), 285-293. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
-
Grygorczyk, R., & Orlov, S. N. (2017). Ca2+ mobilization assays in GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 1636, 123-138. [Link]
-
Popp, L. A., & Breyer, R. M. (2011). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Prostaglandins & other lipid mediators, 96(1-4), 3-13. [Link]
-
van der Bend, R. L., et al. (1992). Prostanoids and prostanoid receptors in signal transduction. Cellular signalling, 4(6), 607-617. [Link]
-
Poyser, N. L. (1995). The Prostaglandins: Basic Chemistry and Action. GLOWM: The Global Library of Women's Medicine. [Link]
-
Chemistry LibreTexts. (2024). 27.4: Prostaglandins and Other Eicosanoids. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Prostaglandin E receptor subtypes in mouse osteoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 11-Deoxy Prostaglandin F1β
This guide provides a comprehensive technical overview of 11-Deoxy prostaglandin F1β, a significant synthetic analog of the naturally occurring prostaglandin F1α. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, biological activities, and analytical methodologies associated with this compound. Our focus is on providing not just data, but also the scientific context and experimental rationale that are crucial for its effective application in research and development.
Introduction: The Significance of 11-Deoxy Prostaglandins
Prostaglandins are a class of physiologically active lipid compounds derived from arachidonic acid, exerting a wide range of hormone-like effects in animals. They are key mediators in numerous physiological and pathological processes, including inflammation, blood pressure regulation, and smooth muscle contraction. The "11-deoxy" modification, referring to the absence of a hydroxyl group at the C-11 position of the prostaglandin scaffold, has been a strategic focus in medicinal chemistry. This structural alteration can significantly impact the compound's metabolic stability and receptor binding affinity, leading to unique biological profiles compared to their natural counterparts. 11-Deoxy prostaglandin F1β, a synthetic analog of PGF1β, serves as a valuable tool for investigating the structure-activity relationships within the prostaglandin family and for exploring novel therapeutic applications.
Physicochemical Properties of 11-Deoxy Prostaglandin F1β
A thorough understanding of the physicochemical properties of 11-Deoxy prostaglandin F1β is fundamental for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 37785-99-2 | [1] |
| Molecular Formula | C20H36O4 | [1] |
| Molecular Weight | 340.5 g/mol | [1] |
| Physical State | Crystalline solid | |
| Boiling Point | 507.2 ± 40.0 °C (Predicted) | [1] |
| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.78 ± 0.10 (Predicted) | |
| Solubility | DMF: >50 mg/ml; DMSO: >50 mg/ml; Ethanol: >75 mg/ml; PBS (pH 7.2): >2 mg/ml (from PGF1α) | |
| Storage | Store at -20°C |
Note on Predicted Values: The boiling point, density, and pKa are predicted values and should be considered as estimates. Experimental determination is recommended for precise applications.
Synthesis of 11-Deoxy Prostaglandin F1β
As a synthetic analog, the preparation of 11-Deoxy prostaglandin F1β involves a multi-step chemical synthesis. An improved synthetic route has been reported, providing a basis for its laboratory-scale and potential large-scale production. The general synthetic strategy often involves the stereocontrolled construction of the cyclopentane ring and the subsequent introduction of the two side chains.
A key publication outlines an improved synthesis and provides physicochemical evidence for the stereochemical assignments of (±)-11-deoxyprostaglandin F1β.[1] The stereochemistry of the asymmetric centers is crucial for its biological activity and is confirmed through methods like ozonolysis of derivatives and comparison with known compounds. The synthesis of related 11-deoxy prostaglandins often utilizes a conjugate addition of a lithio-octene derivative to a cyclopentenone, establishing the core structure in a convergent manner.
Biological Activity and Mechanism of Action
The biological activity of 11-Deoxy prostaglandin F1β has been a subject of investigation, with some conflicting reports in the literature. This highlights the importance of stereochemistry and the specific experimental models used in determining the pharmacological profile of prostaglandins.
A Dichotomy in Biological Effects:
-
Vasodepressor and Bronchodilator Activities: Some studies report that 11-Deoxy prostaglandin F1β exhibits vasodepressor and bronchodilator activities in guinea pigs.[2] This profile is in contrast to many other F-series prostaglandins.
-
Vasopressor and Bronchoconstrictor Activities: Conversely, other sources describe the α-isomer, 11-Deoxy prostaglandin F1α, as having vasopressor and bronchoconstrictor activities. A detailed study on structure-activity relationships in a series of 11-deoxy prostaglandins indicates that the stereochemistry at the C-9 hydroxyl group is a critical determinant of the biological response. Specifically, a β-hydroxy group at C-9, as in 11-Deoxy prostaglandin F1β, is associated with vasodepressor and bronchodilator activity, while an α-hydroxy group leads to vasopressor and bronchoconstrictor effects.
This apparent contradiction underscores the exquisite stereospecificity of prostaglandin receptors. It is plausible that the β-configuration of the C-9 hydroxyl group in 11-Deoxy prostaglandin F1β leads to an interaction with prostanoid receptors that mediate vasodilation and bronchodilation, such as certain EP or IP receptors, rather than the typical FP receptor agonism that leads to constriction.
Mechanism of Action and Signaling Pathway:
Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The F-series prostaglandins typically bind to the FP receptor, which couples to Gαq. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction.
Given the reported vasodepressor and bronchodilator effects of 11-Deoxy prostaglandin F1β, it is hypothesized that it may act as an antagonist at the FP receptor or as an agonist at a different class of prostanoid receptors that couple to Gαs, leading to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation. Further receptor binding and functional assays are required to definitively elucidate its precise mechanism of action.
Caption: A diagram illustrating the canonical FP receptor signaling pathway leading to smooth muscle contraction and a hypothesized alternative pathway for 11-Deoxy prostaglandin F1β that could explain its reported vasorelaxant and bronchodilator effects.
Analytical Methodologies
The accurate quantification and characterization of 11-Deoxy prostaglandin F1β in biological matrices and synthetic preparations require robust analytical methods. The primary techniques employed are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with a chromatographic separation method.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of 11-Deoxy prostaglandin F1β. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: NMR Analysis of 11-Deoxy prostaglandin F1β
-
Sample Preparation: Dissolve 5-10 mg of 11-Deoxy prostaglandin F1β in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired chemical shift resolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ a larger number of scans due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended for Full Assignment):
-
Acquire COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign the chemical shifts of all protons and carbons based on their multiplicity, integration, and correlations observed in 2D spectra.
-
5.2 Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of 11-Deoxy prostaglandin F1β, as well as for its quantification in complex mixtures.
Experimental Protocol: LC-MS/MS Analysis of 11-Deoxy prostaglandin F1β
-
Sample Preparation:
-
For pure compounds, dissolve a small amount in a suitable solvent (e.g., methanol or acetonitrile).
-
For biological samples (e.g., plasma, urine), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte.
-
-
Liquid Chromatography (LC) Separation:
-
Employ a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry (MS) Detection:
-
Utilize an electrospray ionization (ESI) source in negative ion mode, as the carboxylic acid group is readily deprotonated.
-
Acquire a full scan mass spectrum to determine the [M-H]⁻ ion.
-
Perform tandem mass spectrometry (MS/MS) by selecting the [M-H]⁻ ion as the precursor and fragmenting it to obtain a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Identify the precursor and product ions.
-
For quantitative analysis, develop a multiple reaction monitoring (MRM) method using specific precursor-to-product ion transitions.
-
Use a deuterated internal standard of 11-Deoxy prostaglandin F1β for accurate quantification.
-
Caption: A generalized experimental workflow for the analysis of 11-Deoxy prostaglandin F1β in biological samples using LC-MS/MS.
Conclusion
11-Deoxy prostaglandin F1β is a valuable synthetic tool for prostaglandin research. Its unique chemical structure, resulting from the removal of the C-11 hydroxyl group and the β-configuration of the C-9 hydroxyl, imparts distinct biological activities that differ from its natural counterparts. The conflicting reports on its vasoactive and bronchial effects highlight the critical role of stereochemistry in determining the pharmacological profile of prostaglandins and underscore the need for further investigation to fully characterize its receptor interactions and downstream signaling pathways. The analytical methodologies outlined in this guide provide a robust framework for the accurate characterization and quantification of 11-Deoxy prostaglandin F1β, enabling researchers to confidently explore its potential in various physiological and pathological models.
References
- Hall, D. W., & Jaitly, K. D. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 11(3), 573–587.
- Bundy, G. L., & Lincoln, F. H. (1975). Synthesis of 11-deoxyprostaglandins. Prostaglandins, 9(1), 1–4.
Sources
The Dual Therapeutic Potential of 11-Deoxy Prostaglandin F1β: A Technical Guide to its Vasodepressor and Bronchodilator Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins, a class of lipid autacoids, are renowned for their diverse and potent physiological effects. Within this family, synthetic analogs offer the potential for enhanced therapeutic profiles. This technical guide delves into the vasodepressor and bronchodilator activities of a specific synthetic analog, 11-Deoxy prostaglandin F1β (11-Deoxy PGF1β). While direct and extensive research on this particular molecule is limited, this guide synthesizes foundational principles of prostaglandin pharmacology, key findings from structure-activity relationship studies, and data from closely related analogs to provide a comprehensive technical overview for researchers and drug development professionals. This document explores the theoretical underpinnings of its dual activities, outlines relevant experimental models for its evaluation, and discusses its potential signaling pathways.
Introduction: The Rationale for 11-Deoxy Prostaglandin Analogs
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and mediate a wide array of physiological and pathological processes.[1] Their therapeutic applications are often limited by rapid metabolism and a broad spectrum of, sometimes opposing, biological effects.[2] The development of synthetic prostaglandin analogs aims to overcome these limitations by improving stability and receptor selectivity, thereby enhancing their therapeutic window.
The "11-deoxy" modification, the removal of the hydroxyl group at the C-11 position of the prostaglandin scaffold, is a key structural alteration. Studies have shown that this modification can significantly influence the biological activity profile of the parent prostaglandin.[3] For instance, 11-deoxygenation has been observed to lower the biological activity of natural prostaglandins like PGE1 and PGF1α.[3] However, the stereochemistry at other positions, particularly at C-9, becomes a critical determinant of the resulting pharmacological effect.
This guide focuses on 11-Deoxy prostaglandin F1β, a synthetic analog of PGF1β. A pivotal study on the structure-activity relationships of 11-deoxy prostaglandins revealed that the presence of a β-hydroxy group at the C-9 position is associated with both vasodepressor and bronchodilator activities.[3] This finding forms the scientific basis for the therapeutic potential of 11-Deoxy PGF1β in conditions characterized by hypertension and bronchoconstriction.
Vasodepressor Activity of 11-Deoxy Prostaglandin F1β
The regulation of blood pressure is a complex interplay of various physiological systems. Prostaglandins are known to play a significant role in modulating vascular tone.[4] While some prostaglandins are potent vasoconstrictors, others, like many in the PGE and PGI series, are vasodilators.[5] The vasodepressor activity of 11-Deoxy PGF1β is inferred from the structure-activity relationship studies that link the C-9 β-hydroxy configuration to a reduction in blood pressure.[3]
Proposed Mechanism of Action
Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs).[6] There are several prostanoid receptor subtypes, including DP, EP, FP, IP, and TP receptors. The specific receptor(s) that 11-Deoxy PGF1β interacts with to produce its vasodepressor effect has not been definitively identified. However, based on the actions of other vasodilatory prostaglandins, the following pathways are plausible:
-
EP Receptor Agonism: Agonism at EP2 and EP4 receptors, which are coupled to Gs proteins, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells activate protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to smooth muscle relaxation and vasodilation.
-
IP Receptor Agonism: Similar to EP2 and EP4 receptors, the IP receptor (the receptor for prostacyclin, PGI2) is also coupled to Gs, and its activation results in cAMP-mediated vasodilation.
It is hypothesized that 11-Deoxy PGF1β may act as an agonist at one or more of these receptor subtypes to induce its vasodepressor effects.
Signaling Pathway for Prostaglandin-Mediated Vasodilation
Caption: Proposed signaling pathway for 11-Deoxy PGF1β-induced vasodilation.
Experimental Protocol for Evaluating Vasodepressor Activity
A standard and effective method for assessing the in vivo vasodepressor effects of a compound is through intravenous administration to an anesthetized rodent model.
Objective: To determine the effect of 11-Deoxy PGF1β on systemic arterial blood pressure.
Materials:
-
11-Deoxy Prostaglandin F1β
-
Vehicle (e.g., saline, ethanol/saline mixture)
-
Anesthetic (e.g., pentobarbital)
-
Male Wistar rats (or other suitable strain)
-
Pressure transducer and recording system
-
Catheters for intravenous administration and arterial pressure monitoring
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Cannulate the carotid artery for continuous monitoring of arterial blood pressure using a pressure transducer.
-
Cannulate the jugular vein for intravenous administration of the test compound.
-
Allow the animal's blood pressure to stabilize.
-
Administer a bolus injection of the vehicle and record any change in blood pressure to establish a baseline.
-
Administer increasing doses of 11-Deoxy PGF1β intravenously at timed intervals, allowing blood pressure to return to baseline between doses.
-
Continuously record the mean arterial pressure (MAP).
-
At the end of the experiment, euthanize the animal according to approved protocols.
Data Analysis: The change in MAP from baseline is calculated for each dose. A dose-response curve can then be generated to determine the potency (e.g., ED50) of 11-Deoxy PGF1β as a vasodepressor agent.
Experimental Workflow for In Vivo Vasodepressor Assay
Caption: Workflow for in vivo evaluation of vasodepressor activity.
Bronchodilator Activity of 11-Deoxy Prostaglandin F1β
Bronchial asthma and other obstructive airway diseases are characterized by bronchoconstriction, inflammation, and mucus production.[7] Bronchodilators are a cornerstone of therapy for these conditions. Certain prostaglandins, particularly those of the E series, are known to be potent bronchodilators.[8] As with its vasodepressor effects, the bronchodilator activity of 11-Deoxy PGF1β is supported by the finding that the C-9 β-hydroxy group imparts this property.[3] A commercial source also indicates that 11-Deoxy prostaglandin F1β exhibits bronchodilator activity in guinea pigs.[6]
Proposed Mechanism of Action
The mechanism underlying the bronchodilator effect of 11-Deoxy PGF1β is likely analogous to its vasodilatory action, involving the relaxation of airway smooth muscle.
-
EP Receptor Agonism: Activation of EP2 and EP4 receptors on airway smooth muscle cells would lead to Gs-protein activation, increased adenylyl cyclase activity, and a rise in intracellular cAMP. This increase in cAMP inhibits the signaling pathways that lead to smooth muscle contraction, resulting in bronchodilation.
The signaling cascade is expected to be similar to that depicted for vasodilation, but occurring within the airway smooth muscle cells.
Experimental Protocol for Evaluating Bronchodilator Activity
The bronchodilator potential of a compound can be assessed both in vivo, by measuring its ability to protect against a bronchoconstrictor challenge, and in vitro, by observing its effect on isolated tracheal tissue.
In Vivo Assay: Protection Against Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the ability of 11-Deoxy PGF1β to prevent bronchoconstriction induced by a chemical agent.
Materials:
-
11-Deoxy Prostaglandin F1β
-
Histamine
-
Vehicle
-
Anesthetic
-
Guinea pigs
-
Tracheal cannula and ventilator
-
Pressure transducer and recording system
Procedure:
-
Anesthetize the guinea pig and cannulate the trachea.
-
Artificially respire the animal at a constant volume.
-
Monitor changes in intratracheal pressure as an index of bronchoconstriction.
-
Administer the vehicle (e.g., via aerosol or intravenously) and then challenge with an intravenous dose of histamine to establish a baseline bronchoconstrictor response.
-
After the response has returned to normal, administer a dose of 11-Deoxy PGF1β.
-
After a set period, re-challenge with the same dose of histamine.
-
The degree of inhibition of the histamine-induced increase in intratracheal pressure is a measure of the bronchodilator activity.
-
Repeat with different doses of 11-Deoxy PGF1β to establish a dose-response relationship.
In Vitro Assay: Isolated Guinea Pig Tracheal Strip Relaxation
Objective: To directly measure the relaxant effect of 11-Deoxy PGF1β on airway smooth muscle.
Materials:
-
11-Deoxy Prostaglandin F1β
-
Carbachol (or other contractile agent)
-
Krebs-Henseleit solution
-
Guinea pig trachea
-
Organ bath with isometric force transducer
Procedure:
-
Isolate the trachea from a euthanized guinea pig and prepare tracheal strips.
-
Mount the strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a sustained contraction with a contractile agent like carbachol.
-
Once the contraction has stabilized, add cumulative concentrations of 11-Deoxy PGF1β to the organ bath.
-
Record the relaxation of the tracheal strip as a percentage of the carbachol-induced contraction.
Data Analysis: For both assays, dose-response curves can be constructed to determine the potency (e.g., IC50 or EC50) of 11-Deoxy PGF1β as a bronchodilator.
Summary of Activities and Structure-Activity Relationships
The available evidence, primarily from structure-activity relationship studies of a series of 11-deoxy prostaglandins, strongly suggests that 11-Deoxy prostaglandin F1β possesses both vasodepressor and bronchodilator properties. This is in contrast to its C-9 epimer, 11-Deoxy PGF1α, which is associated with vasopressor and bronchoconstrictor activities.[3]
| Compound | C-9 Stereochemistry | Vasomotor Effect | Bronchial Effect |
| 11-Deoxy PGF1β | β-hydroxy | Vasodepressor | Bronchodilator |
| 11-Deoxy PGF1α | α-hydroxy | Vasopressor | Bronchoconstrictor |
| 11-Deoxy PGE1 | keto | Vasodepressor | Bronchodilator |
Table based on findings from Hall and Jaitly, 1976.[3]
Future Directions and Conclusion
While the foundational evidence is compelling, further research is necessary to fully elucidate the therapeutic potential of 11-Deoxy prostaglandin F1β. Key areas for future investigation include:
-
Receptor Binding Studies: To identify the specific prostanoid receptor subtypes with which 11-Deoxy PGF1β interacts to mediate its effects.
-
In Vivo Efficacy Studies: To confirm and quantify its vasodepressor and bronchodilator activities in various animal models of hypertension and asthma.
-
Pharmacokinetic and Stability Studies: To determine its metabolic fate and suitability for different routes of administration.
-
Selectivity Profiling: To assess its activity at other prostanoid receptors to predict potential side effects.
References
- Hall, D. W., & Jaitly, K. D. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 11(3), 573–587.
- Breyer, M. D., & Breyer, R. M. (2001). Prostaglandin E receptors and the kidney. American Journal of Physiology-Renal Physiology, 280(1), F12-F23.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
- Overcoming the Bitter Taste of Oils Enriched in Fatty Acids to Obtain Their Effects on the Heart in Health and Disease. (2019). Nutrients, 11(5), 1179.
-
Eicosanoid - LipidBank. (n.d.). Retrieved from [Link]
- Nakahata, N., & Beavo, J. A. (1998). Vasoconstrictor Responses, and Underlying Mechanisms, to Isoprostanes in Human and Porcine Bronchial Arterial Smooth Muscle. British Journal of Pharmacology, 125(8), 1735–1744.
-
Request PDF. (2025). Anti-inflammatory Constituents of the Red Alga Gracilaria verrucosa and Their Synthetic Analogues. Retrieved from [Link]
- Hardy, C. C., Robinson, C., Tattersfield, A. E., & Holgate, S. T. (1984). The bronchoconstrictor and antibronchoconstrictor properties of inhaled prostacyclin in asthma. The New England journal of medicine, 311(19), 1210–1214.
- McCracken, J. A., Carlson, J. C., Glew, M. E., Goding, J. R., Baird, D. T., Green, K., & Samuelsson, B. (1972). Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo.
- Ecker, G. F., Chiba, P., & Zallinger, C. (2000). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Molecular pharmacology, 58(5), 960–967.
-
The Pharmacology of Prostaglandin Analogues - Ento Key. (n.d.). Retrieved from [Link]
- Nakano, J., & Cole, B. (1974). Comparison of activities of two prostaglandin stereoisomers: PGF2 alpha and PGF2 beta. European journal of pharmacology, 25(1), 92–100.
- Dou, S., Li, T., & Wang, Y. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 968582.
-
PubChem. (n.d.). 11-Deoxy prostaglandin F2beta. Retrieved from [Link]
- Fuenf-Stuecke, I., & Simon, K. H. (1975). [Prostaglandins and bronchial asthma (author's transl)]. Praxis der Pneumologie, 29(10), 577–582.
- Mastalerz, L. (1995). [Role of prostaglandins F and E in regulation of bronchial activity]. Polskie Archiwum Medycyny Wewnetrznej, 93(2), 179–183.
- Ramwell, P. W., & Shaw, J. E. (1970). Relative biological activity of certain prostaglandins and their enantiomers. Recent progress in hormone research, 26, 139–187.
- Laidlaw, T. M., & Boyce, J. A. (2011). The Role of Prostaglandins in Allergic Lung Inflammation and Asthma. Allergy, asthma & immunology research, 3(1), 10–19.
-
Bertin Bioreagent. (n.d.). 11-deoxy Prostaglandin F1β. Retrieved from [Link]
- Obeng, S., Kumar, V., & Aksoydan, B. (2021). Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments. Journal of Medicinal Chemistry, 64(15), 11019–11041.
- Adaikan, P. G., & Karim, S. M. (1976). Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester. Prostaglandins, 11(1), 15–22.
Sources
- 1. Advances in Our Understanding of Oxylipins Derived from Dietary PUFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Prostaglandins in Allergic Lung Inflammation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LipidBank - Eicosanoid [lipidbank.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Role of prostaglandins F and E in regulation of bronchial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Prostaglandins and bronchial asthma (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Studies on the Physiological Effects of 11-Deoxy Prostaglandin F1β
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial studies and a proposed framework for the systematic investigation of the physiological effects of 11-Deoxy prostaglandin F1β. As a Senior Application Scientist, the following content is structured to not only present the current, albeit limited, understanding of this prostaglandin analog but to also provide a practical, field-proven roadmap for its further characterization.
Part 1: Introduction and Current Landscape
Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, derived from arachidonic acid.[1] They are integral in numerous bodily functions, including inflammation, blood flow, and the formation of blood clots.[2] The specific physiological role of a prostaglandin is dictated by its unique chemical structure.[1] This guide focuses on a lesser-known analog, 11-Deoxy prostaglandin F1β.
The nomenclature "11-Deoxy prostaglandin F1β" signifies two key structural modifications from its parent compound, Prostaglandin F1α (PGF1α): the absence of a hydroxyl group at the 11th carbon position ("11-Deoxy") and the stereochemistry of the hydroxyl group at the 9th carbon in the beta configuration. These modifications are not trivial and are predicted to significantly alter its biological activity.
The Scant Direct Evidence
Direct investigation into the physiological effects of 11-Deoxy prostaglandin F1β is sparse. A notable study from 1975 compared the effects of various F-series prostaglandins on the canine pulmonary vascular bed. The findings reported that, unlike PGF1α and PGF2α which acted as vasoconstrictors, PGF1β and PGF2β demonstrated "little if any effect" when infused into the lobar artery.[3] This suggests a potential lack of significant activity in this specific vascular bed.
Insights from Structure-Activity Relationships
In contrast to the direct study, a broader investigation into the structure-activity relationships of 11-deoxy prostaglandins offers a different perspective. This research indicated that the removal of the hydroxyl group at the 11th position generally diminishes the biological activity of PGE1 and PGF1α.[4] However, the study also revealed a critical detail regarding the C-9 position: an α-hydroxy group was associated with vasopressor and bronchoconstrictor activity, whereas a β-hydroxy group, as is present in 11-Deoxy prostaglandin F1β, imparted vasodepressor and bronchodilator activity.[4]
This creates a compelling discrepancy: direct observation in one system suggests inactivity, while structural analysis predicts vasodepressor and bronchodilator effects. This knowledge gap underscores the necessity for a systematic approach to characterizing the true physiological profile of 11-Deoxy prostaglandin F1β.
Part 2: A Proposed Framework for Systematic Characterization
To resolve the existing ambiguities and to fully elucidate the physiological effects of 11-Deoxy prostaglandin F1β, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a comprehensive understanding of this compound's activity.
Experimental Workflow Overview
The proposed workflow is designed to progress from in vitro to in vivo systems, allowing for a thorough characterization of the compound's effects at the molecular, cellular, and systemic levels.
Caption: Proposed experimental workflow for characterizing 11-Deoxy prostaglandin F1β.
Detailed Experimental Protocols
-
Objective: To directly assess the predicted vasodepressor and bronchodilator effects of 11-Deoxy prostaglandin F1β.
-
Methodology:
-
Isolate aortic rings and tracheal strips from a suitable animal model (e.g., rat, rabbit).
-
Mount the tissues in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Record isometric tension using a force transducer connected to a data acquisition system.
-
After an equilibration period, pre-contract the tissues with a standard agonist (e.g., phenylephrine for aortic rings, carbachol for tracheal strips).
-
Once a stable contraction is achieved, add cumulative concentrations of 11-Deoxy prostaglandin F1β to the organ bath.
-
Record the relaxation (or further contraction) as a percentage of the pre-contraction.
-
Construct dose-response curves to determine the potency (EC50) and efficacy (Emax) of the compound.
-
-
Causality and Validation: This direct functional assay provides unequivocal evidence of smooth muscle activity. The use of pre-contracted tissues is crucial for observing relaxation, the predicted effect. Including a known vasodilator (e.g., acetylcholine) and a vehicle control validates the responsiveness of the tissue preparation and rules out solvent effects.
-
Objective: To determine if 11-Deoxy prostaglandin F1β affects platelet aggregation, a common function of prostaglandins.[1][2]
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from fresh whole blood.
-
Measure light transmission through the PRP in an aggregometer.
-
Add a known platelet agonist (e.g., ADP, collagen) to induce aggregation, which is observed as an increase in light transmission.
-
In separate experiments, pre-incubate the PRP with varying concentrations of 11-Deoxy prostaglandin F1β before adding the agonist.
-
Record the inhibition or potentiation of platelet aggregation.
-
-
Causality and Validation: This assay directly measures a key physiological function of many prostaglandins. A known inhibitor of platelet aggregation (e.g., prostacyclin) should be used as a positive control.
-
Objective: To identify the specific prostanoid receptor(s) with which 11-Deoxy prostaglandin F1β may interact.
-
Methodology:
-
Prepare cell membranes from a cell line known to express specific prostanoid receptors (e.g., FP, EP1-4).
-
Incubate the membranes with a radiolabeled ligand known to bind to the receptor of interest.
-
In parallel incubations, include increasing concentrations of unlabeled 11-Deoxy prostaglandin F1β.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
A decrease in radioligand binding in the presence of 11-Deoxy prostaglandin F1β indicates competition for the same binding site.
-
-
Causality and Validation: This assay provides direct evidence of interaction with a specific receptor. Saturation binding experiments with the radioligand should be performed to ensure the validity of the assay conditions.
-
Objective: To elucidate the intracellular signaling pathways activated by 11-Deoxy prostaglandin F1β upon receptor binding.
-
Methodology:
-
Culture cells expressing the identified target receptor.
-
Stimulate the cells with varying concentrations of 11-Deoxy prostaglandin F1β.
-
After a specified incubation time, lyse the cells and measure the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium.
-
Commercially available ELISA or fluorescence-based kits are suitable for these measurements.
-
-
Causality and Validation: This provides a mechanistic link between receptor binding and cellular response. A known agonist for the receptor should be used as a positive control to confirm that the signaling pathway is functional in the chosen cell line.
Caption: Potential signaling pathway for 11-Deoxy prostaglandin F1β.
Part 3: Data Presentation and Interpretation
Summarizing In Vitro Data
All quantitative data from the in vitro assays should be summarized in a clear and concise table to allow for easy comparison.
| Assay | Parameter | Predicted Outcome based on Structure-Activity | Null Hypothesis (based on direct study) |
| Aortic Ring Assay | EC50 (M) for relaxation | Potent relaxation | No significant effect |
| Emax (% relaxation) | High efficacy | Emax ≈ 0% | |
| Tracheal Strip Assay | EC50 (M) for relaxation | Potent relaxation | No significant effect |
| Emax (% relaxation) | High efficacy | Emax ≈ 0% | |
| Platelet Aggregation | IC50 (M) for inhibition | Potential inhibition | No effect |
| Receptor Binding | Ki (M) for FP Receptor | Potential binding | No binding |
| Ki (M) for EP Receptors | Potential binding | No binding | |
| Second Messenger | EC50 (M) for cAMP ↑/↓ | Dependent on receptor | No change |
In Vivo Studies
Should the in vitro data confirm physiological activity, particularly vasodepressor or bronchodilator effects, in vivo studies in anesthetized animals would be the logical next step.
-
Systemic Blood Pressure: Intravenous administration of 11-Deoxy prostaglandin F1β while monitoring arterial blood pressure would confirm systemic vasodepressor effects.
-
Respiratory Function: In a mechanically ventilated animal, measurements of airway resistance following administration of the compound would validate bronchodilator activity.
Part 4: Conclusion
The current understanding of the physiological effects of 11-Deoxy prostaglandin F1β is incomplete and presents a compelling scientific inquiry. While one study suggests a lack of activity in the pulmonary vasculature, structure-activity relationships predict vasodepressor and bronchodilator properties. The experimental framework outlined in this guide provides a robust and systematic approach to resolving this discrepancy and fully characterizing this unique prostaglandin analog. The insights gained from these studies will be invaluable for researchers in the fields of pharmacology, physiology, and drug development.
References
-
Prostaglandins II--an Improved Synthesis and Structural Proof of (Plus or minus)-11-deoxyprostaglandin F-1-beta. Tetrahedron Lett. 1967 Jan;1:5-10. doi: 10.1016/s0040-4039(00)90937-7. [Link]
-
Kadowitz PJ, Joiner PD, Hyman AL. Comparison of the effects of prostaglandins F1alpha, F2alpha, F1beta, and F2beta on the canine pulmonary vascular bed. Proc Soc Exp Biol Med. 1975 Jun;149(2):356-61. doi: 10.3181/00379727-149-38809. [Link]
-
Thierer JH, et al. Physiology, Prostaglandin I2. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]
-
Jones RL, Marr CG. Structure-activity relationships in a series of 11-deoxy prostaglandins. Br J Pharmacol. 1977 Sep;61(1):95-102. doi: 10.1111/j.1476-5381.1977.tb07548.x. [Link]
-
Boughton-Smith NK, Whittle BJ. Binding and biological actions of prostaglandin E2 and I2 in cells isolated from rabbit gastric mucosa. Br J Pharmacol. 1988 Sep;95(1):155-62. doi: 10.1111/j.1476-5381.1988.tb11634.x. [Link]
-
11-deoxy Prostaglandin F1α. Nanoparticle Library. [Link]
-
Hirsh PD, et al. Release of Prostaglandins and Thromboxane Into the Coronary Circulation in Patients With Ischemic Heart Disease. N Engl J Med. 1981 Mar 19;304(12):685-91. doi: 10.1056/NEJM198103193041201. [Link]
-
Prostaglandin. Wikipedia. [Link]
-
Rathnaj, S. physiological role of prostaglandin. SlideShare. [Link]
-
Camras CB, Alm A. Initial clinical studies with prostaglandins and their analogues. Surv Ophthalmol. 1997 Feb:41 Suppl 2:S61-8. doi: 10.1016/s0039-6257(97)80009-4. [Link]
-
Prostaglandins: What It Is, Function & Side Effects. Cleveland Clinic. [Link]
Sources
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Comparison of the effects of prostaglandins F1alpha, F2alpha, F1beta, and F2beta on the canine pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 11-Deoxy Prostaglandin F1β in Smooth Muscle Contractility Assays
Introduction: Characterizing a Niche Prostanoid in Smooth Muscle Function
Prostaglandins are a class of lipid autacoids that exert profound, localized effects on a vast array of physiological processes, with smooth muscle regulation being one of their most significant roles.[1][2] The F-series prostaglandins (PGF) are classically associated with smooth muscle contraction, mediating processes from uterine contractions to vasoconstriction.[3] 11-Deoxy prostaglandin F1β (11-Deoxy-PGF1β) is a structural analog of the endogenous PGF series. Structure-activity relationship studies on related compounds, such as 11-deoxy PGF1α, indicate that modifications at the 11-position can alter biological activity, but the core PGF structure with an α-hydroxy group at the C-9 position typically imparts vasopressor and bronchoconstrictor activity.[4]
Therefore, while the primary literature on 11-Deoxy-PGF1β is sparse, its structural similarity to contractile prostanoids suggests it is more likely to induce smooth muscle contraction rather than relaxation. This application note provides a comprehensive framework and a robust protocol to definitively characterize the effects of 11-Deoxy-PGF1β on smooth muscle preparations. The methodologies described are designed to be self-validating and can precisely quantify either contractile or relaxant responses, thereby enabling researchers to elucidate the true pharmacological profile of this compound.
Hypothesized Mechanism of Action: The Canonical FP Receptor Pathway
Prostaglandins of the F-series exert their effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[3][5] The FP receptor is canonically coupled to the Gαq subunit.[6] Activation of this pathway is the established mechanism for PGF-induced smooth muscle contraction.
The hypothesized signaling cascade for 11-Deoxy-PGF1β, assuming it acts as a typical FP receptor agonist, is as follows:
-
Receptor Binding: 11-Deoxy-PGF1β binds to and activates the FP receptor on the smooth muscle cell membrane.
-
G-Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, causing its activation and dissociation from the βγ subunits.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.
-
MLCK Activation: The increased intracellular Ca²⁺ binds to calmodulin (CaM). The Ca²⁺-CaM complex then activates Myosin Light Chain Kinase (MLCK).[7][8]
-
Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II (MLC), which activates myosin ATPase, enabling the interaction between myosin heads and actin filaments and resulting in smooth muscle contraction.[7][9]
Any observed smooth muscle relaxation would suggest an alternative, non-canonical mechanism, such as interaction with a different receptor (e.g., a Gs-coupled prostaglandin receptor) or a direct modulatory effect on ion channels, which would warrant further investigation.
Caption: Experimental workflow for the ex vivo organ bath assay.
Data Analysis and Presentation
The response to 11-Deoxy-PGF1β should be calculated and presented clearly.
-
For Contraction: Responses are typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., 80 mM KCl).
-
For Relaxation: Responses are expressed as the percentage reversal of the pre-induced contraction.
The data should be plotted as a concentration-response curve (response vs. log concentration of 11-Deoxy-PGF1β). A non-linear regression analysis (e.g., sigmoidal dose-response) should be used to determine the potency (EC₅₀ or IC₅₀) and the maximal effect (Eₘₐₓ).
Table 1: Example Data Summary
| Tissue Preparation | N | Agonist/Antagonist | Potency (EC₅₀/IC₅₀, M) | Maximal Effect (Eₘₐₓ, %) |
| Rat Aortic Rings | 6 | 11-Deoxy-PGF1β (Contraction) | [Calculated Value] | [Calculated Value] % of KCl max |
| Rat Aortic Rings | 6 | 11-Deoxy-PGF1β (Relaxation) | [Calculated Value] | [Calculated Value] % of PE pre-contraction |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No response to KCl | Tissue is non-viable (e.g., dissection damage, prolonged ischemia). | Discard tissue and prepare a fresh sample. Ensure continuous oxygenation in ice-cold Krebs during dissection. |
| Weak or inconsistent contractions | Incorrect resting tension; aged Krebs solution; temperature fluctuation. | Re-optimize resting tension for the specific tissue. Always use freshly prepared Krebs solution. Verify organ bath temperature is stable at 37°C. |
| No relaxation to Acetylcholine | Endothelium was damaged during dissection or mounting. | The tissue can still be used for direct contraction studies. For relaxation studies, prepare a new ring with greater care. |
| Precipitation of compound in bath | Poor solubility of the test compound at high concentrations. | Check the solubility limit of 11-Deoxy-PGF1β. Consider using a different solvent for the stock solution (e.g., ethanol) and ensure the final solvent concentration in the bath is minimal (<0.1%). |
References
-
Jabbour, H. N., Sales, K. J., Catalano, R. D., & Norman, J. E. (2009). F-Prostaglandin receptor regulates endothelial cell function via fibroblast growth factor-2. Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Wikipedia. (n.d.). Prostaglandin F receptor. Available at: [Link]
-
Yu, Y., & Ricciotti, E. (2014). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. Available at: [Link]
-
El-Hassar, L., & Gui, Y. (2024). What are PTGFR modulators and how do they work?. Drug Discovery World. Available at: [Link]
-
Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Jones, R. L. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. British Journal of Pharmacology. Available at: [Link]
-
Altura, B. M., & Altura, B. T. (1976). Vascular smooth muscle and prostaglandins. Federation Proceedings. Available at: [Link]
-
Dickey, D. M., & Carrier, G. O. (1994). Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization. UNT Health Science Center. Available at: [Link]
-
Kistemaker, L. E., Oenema, T. A., Meurs, H., & Gosens, R. (2009). Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction. Respiratory Research. Available at: [Link]
-
Moore, B. M., et al. (2006). Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors within a unique heterodimeric complex. Journal of Clinical Investigation. Available at: [Link]
-
Tang, D. D., & An, C. (2011). Regulation of Smooth Muscle Contraction by the Epithelium: Role of Prostaglandins. Physiology. Available at: [Link]
-
Kureli, I., & Webb, R. C. (2019). Vascular Smooth Muscle Contraction and Relaxation. Cardiovascular Physiology Concepts. Available at: [Link]
-
Armstrong, R. A., Jones, R. L., & Wilson, N. H. (1984). Pharmacological effects of (+/-)-11-deoxy, 16-phenoxy-prostaglandin E1 derivatives in the cardiovascular system. British Journal of Pharmacology. Available at: [Link]
-
Moore, B. M., et al. (2006). Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors. Journal of Clinical Investigation. Available at: [Link]
-
Moore, B. M., et al. (2006). Airway smooth muscle prostaglandin-EP1 receptors directly modulate beta2-adrenergic receptors within a unique heterodimeric complex. The Journal of Clinical Investigation. Available at: [Link]
-
Jackson, W. F. (2018). Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders. Pharmacological Reviews. Available at: [Link]
-
Hafen, B. B., & Burns, B. (2023). Physiology, Smooth Muscle. StatPearls. Available at: [Link]
-
Scheid, C. R., & Fay, F. S. (1984). Mechanism of beta-adrenergic relaxation of smooth muscle. Nature. Available at: [Link]
-
Inoue, H., et al. (2004). 15-Deoxy-Δ(12,14)-prostaglandin J2 Induces Vascular Endothelial Cell Apoptosis through the Sequential Activation of MAPKS and p53. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 2. Vascular smooth muscle and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 4. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 8. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
11-Deoxy prostaglandin F1beta vasodilation assay protocol
An In-Depth Guide to the 11-Deoxy Prostaglandin F1β Vasodilation Assay: Protocol and Mechanistic Insights
Introduction
Prostaglandins are a class of lipid autacoids that play a crucial role in a vast array of physiological and pathological processes, including the regulation of vascular tone.[1][2][3] The intricate balance between vasoconstriction and vasodilation is fundamental to maintaining cardiovascular homeostasis, and prostaglandins are key modulators in this system.[4] Their effects are mediated by specific G-protein coupled receptors, leading to diverse downstream signaling events in both the vascular endothelium and smooth muscle cells.[5]
11-Deoxy Prostaglandin F1β belongs to a family of prostaglandin analogs whose biological activities can differ significantly from their naturally occurring counterparts.[6] The removal of the hydroxyl group at the C-11 position can alter receptor binding affinity and subsequent biological response, potentially converting a vasoconstrictor profile to a vasodilator, or vice versa.[6] Therefore, empirical characterization of the vascular effects of such analogs is essential for drug development and physiological research.
This application note provides a comprehensive, field-proven protocol for assessing the vasodilatory potential of 11-Deoxy Prostaglandin F1β using the ex vivo aortic ring assay. This model is considered a gold standard as it preserves the physiological integrity of the endothelial and vascular smooth muscle layers, allowing for a nuanced investigation of endothelium-dependent and -independent mechanisms.[7][8] We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our claims in authoritative references.
Potential Mechanisms of Prostaglandin-Mediated Vasodilation
The vascular response to prostaglandins is complex and can be initiated through several signaling pathways. The vasodilatory effect of a compound like 11-Deoxy Prostaglandin F1β is likely mediated by its interaction with prostanoid receptors, such as the FP receptor, which is the primary receptor for PGF2α.[9][10] However, off-target effects or interactions with other receptors cannot be discounted.[11] The relaxation of vascular smooth muscle can occur via two main routes:
-
Endothelium-Dependent Vasodilation: The compound binds to receptors on the vascular endothelial cells. This triggers the synthesis and release of relaxing factors, primarily Nitric Oxide (NO) and prostacyclin (PGI2).[4][12] NO diffuses to the underlying vascular smooth muscle cells (VSMCs), activates soluble guanylate cyclase (sGC), increases cyclic guanosine monophosphate (cGMP), and ultimately leads to smooth muscle relaxation.[5] This pathway's involvement can be tested using NO synthase inhibitors like L-NAME.[13]
-
Endothelium-Independent Vasodilation: The compound acts directly on receptors on the VSMCs. This often involves the activation of adenylyl cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels, which inhibits the signaling cascade for muscle contraction and promotes relaxation.[12][14]
The following diagram illustrates these potential signaling cascades.
Caption: Potential signaling pathways for 11-Deoxy PGF1β-induced vasodilation.
Experimental Protocol: Ex Vivo Aortic Ring Vasodilation Assay
This protocol details the use of an isometric wire myograph system to measure changes in vascular tension in isolated aortic rings.[8] This technique provides highly reproducible and reliable data on the reactivity of blood vessels in a controlled physiological environment.[8]
Part 1: Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| Physiological Salt Solution (PSS) | e.g., Krebs-Henseleit or HEPES-PSS Buffer | Maintains tissue viability and ionic balance. |
| High Potassium PSS (KPSS) | PSS with equimolar replacement of NaCl with KCl (~60-80 mM KCl) | Induces depolarization and maximum contraction to test tissue viability. |
| Phenylephrine (PE) | Stock solution in dH₂O (e.g., 10 mM) | α1-adrenergic agonist used to pre-constrict the aortic rings. |
| Acetylcholine (ACh) | Stock solution in dH₂O (e.g., 10 mM) | Muscarinic agonist to induce endothelium-dependent vasodilation and verify endothelial integrity. |
| Sodium Nitroprusside (SNP) | Stock solution in dH₂O (e.g., 10 mM) | NO donor to induce endothelium-independent vasodilation (positive control). |
| 11-Deoxy Prostaglandin F1β | Stock solution in appropriate solvent (e.g., DMSO, Ethanol) | The test compound. |
| Vehicle Control | e.g., DMSO, Ethanol | Solvent for the test compound, used to rule out solvent effects. |
| Carbogen Gas | 95% O₂ / 5% CO₂ | Aerates the PSS to maintain physiological pH and oxygenation. |
| Equipment | Wire myograph system, dissection microscope, surgical tools, 37°C water bath. | For mounting, observing, and maintaining the tissue under physiological conditions. |
Part 2: Aortic Ring Preparation
Causality: The careful and swift dissection of the aorta is critical. Mechanical damage to the vessel, particularly the intimal surface, will destroy the endothelial layer, rendering the tissue unsuitable for studying endothelium-dependent responses.[8] Keeping the tissue in ice-cold, aerated PSS minimizes ischemic damage.[15]
-
Euthanasia and Dissection: Euthanize a laboratory animal (e.g., male Wistar rat or C57BL/6 mouse) according to approved institutional guidelines. Make a midline incision and carefully excise the thoracic aorta.[8]
-
Cleaning: Immediately place the aorta in a petri dish containing ice-cold, carbogen-aerated PSS. Under a dissection microscope, gently remove the surrounding adipose and connective tissues.[15][16]
-
Sectioning: Using sharp surgical scissors, cut the aorta into uniform rings of 1-2 mm in width.[8][15][17] Uniformity is key to reducing inter-ring variability.
-
Storage: Keep the rings in ice-cold, aerated PSS until mounting.
Part 3: Mounting, Equilibration, and Viability Testing
Causality: Mounting the rings on the myograph pins and applying an optimal resting tension is crucial for measuring isometric contractions. This tension stretches the smooth muscle cells to a point on their length-tension curve that allows for maximal force development. The equilibration period allows the tissue to stabilize after the mechanical stress of dissection and mounting.
-
Mounting: Carefully mount each aortic ring onto the two tungsten wires or stainless-steel pins of the myograph chamber, which is filled with PSS maintained at 37°C and continuously aerated with carbogen gas.[8]
-
Setting Tension: Slowly increase the distance between the wires to apply a baseline resting tension. For a mouse aorta, this is typically set around 5-6 mN.[8] Allow the tissue to equilibrate at this tension for 45-60 minutes. During this time, replace the PSS in the chambers every 15-20 minutes to wash out metabolic waste.
-
Viability Check: After equilibration, replace the PSS with KPSS. A viable ring will produce a robust, sustained contraction. Once the contraction plateaus, wash the tissue three times with fresh PSS and allow it to return to the baseline tension. This step confirms the contractile capacity of the smooth muscle.
-
Endothelial Integrity Check: Pre-constrict the rings with a submaximal concentration of Phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add a single dose of Acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact and functional endothelium. Rings that fail this test should be excluded from studies on endothelium-dependent mechanisms. Wash the rings thoroughly with PSS and allow them to re-equilibrate.
Part 4: Vasodilation Assay
Caption: Experimental workflow for the ex vivo aortic ring vasodilation assay.
-
Pre-constriction: Induce a stable, submaximal contraction in the aortic rings using Phenylephrine (typically ~1 µM). The contraction should reach a plateau that is approximately 60-80% of the maximum KCl response.
-
Cumulative Dosing: Once the PE-induced tone is stable, add 11-Deoxy Prostaglandin F1β to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM in half-log increments). Allow the tissue to respond and stabilize at each concentration before adding the next.
-
Controls: In parallel chambers, run a vehicle control (adding equivalent volumes of the solvent) and a positive control (e.g., Sodium Nitroprusside) to confirm maximal relaxation potential.
-
Data Acquisition: Record the isometric tension continuously throughout the experiment using appropriate data acquisition software.
Part 5: Data Analysis and Presentation
Causality: Expressing relaxation as a percentage of the pre-induced contraction normalizes the data, accounting for slight variations in the initial tone between different rings. The concentration-response curve and the resulting EC₅₀ value are standard pharmacological parameters for quantifying the potency of a vasoactive agent.
-
Calculation: The relaxation at each concentration is expressed as a percentage of the initial pre-constriction induced by Phenylephrine.
-
% Relaxation = 100 * (Tension_PE - Tension_Drug) / (Tension_PE - Tension_Baseline)
-
Where Tension_PE is the stable plateau tension after PE, Tension_Drug is the tension after adding the drug, and Tension_Baseline is the initial resting tension.
-
-
Curve Fitting: Plot the % Relaxation against the logarithm of the molar concentration of 11-Deoxy Prostaglandin F1β. Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., in GraphPad Prism).
-
Potency Determination: From the curve, determine the EC₅₀ (the concentration of the drug that produces 50% of the maximal response) and the Eₘₐₓ (the maximum relaxation effect).
| Concentration (Log M) | % Relaxation (Ring 1) | % Relaxation (Ring 2) | % Relaxation (Ring 3) | Mean % Relaxation | SEM |
| -9.0 | |||||
| -8.5 | |||||
| -8.0 | |||||
| -7.5 | |||||
| -7.0 | |||||
| -6.5 | |||||
| -6.0 | |||||
| -5.5 | |||||
| -5.0 | |||||
| EC₅₀ (M) | |||||
| Eₘₐₓ (%) |
Conclusion and Further Steps
This application note provides a robust framework for assessing the vasodilatory properties of 11-Deoxy Prostaglandin F1β. A confirmed vasodilatory effect can be further investigated by repeating the assay in the presence of specific inhibitors to dissect the underlying mechanism. For example, pre-incubation with L-NAME (an eNOS inhibitor) or indomethacin (a cyclooxygenase inhibitor) can determine the roles of nitric oxide and other prostaglandins in the observed response.[13][14][18] By combining this functional assay with molecular tools, researchers can build a comprehensive understanding of the pharmacological profile of novel prostaglandin analogs.
References
-
Nicosia, S. et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX. [Link]
-
DeCicco, M. et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate. [Link]
-
Altura, B.M. & Altura, B.T. (1976). Vascular smooth muscle and prostaglandins. Federation Proceedings. [Link]
-
Limas, C.J. & Cohn, J.N. (1977). Prostaglandins and potassium relaxation in vascular smooth muscle of the rat. The role of Na-K ATPase. Cardiovascular Research. [Link]
-
Yin, X. et al. (2022). Ex Vivo Mouse Aortic Ring Angiogenesis Assay. Methods in Molecular Biology. [Link]
-
Troidl, C. et al. (2022). Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids. International Journal of Molecular Sciences. [Link]
-
Al-Benna, S. (2022). Tensometric Myograph Technique for Mouse Aort. JoVE Journal. [Link]
-
Jeyamohan, S. et al. (1995). Identification of a prostanoid FP receptor population producing endothelium-dependent vasorelaxation in the rabbit jugular vein. British Journal of Pharmacology. [Link]
-
Chiba, S. & Ito, T. (1983). Vasodilatation by prostaglandin F2alpha in the canine tongue through a parasympathetic mechanism. British Journal of Pharmacology. [Link]
-
Zeadna, A. et al. (2012). Aortic Ring Assay. Journal of Visualized Experiments. [Link]
-
Félétou, M. (2009). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
-
Chan, H.W. et al. (2022). Prostaglandin F2α evokes vasoconstrictor and vasodepressor activities that are both independent of the F prostanoid receptor. The FASEB Journal. [Link]
-
Wikipedia. (n.d.). Prostaglandin F receptor. Wikipedia. [Link]
-
Jones, R.L. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. British Journal of Pharmacology. [Link]
-
Sandoo, A. et al. (2007). Prostaglandin E2 Induces Vascular Relaxation by E-Prostanoid 4 Receptor-Mediated Activation of Endothelial Nitric Oxide Synthase. Hypertension. [Link]
-
Zhang, Y. et al. (2021). The Prostaglandin E2 Receptor EP4 Promotes Vascular Neointimal Hyperplasia through Translational Control of Tenascin C via the cAMP/PKA/mTORC1/rpS6 Pathway. International Journal of Molecular Sciences. [Link]
-
Clifford, P.S. & Hellsten, Y. (2009). Prostaglandins induce vasodilatation of the microvasculature during muscle contraction and induce vasodilatation independent of adenosine. The Journal of Physiology. [Link]
-
Tousoulis, D. et al. (1998). Prostaglandin production contributes to exercise-induced vasodilation in heart failure. Journal of Applied Physiology. [Link]
-
REPROCELL. (n.d.). Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. REPROCELL. [Link]
-
Feletou, M. & Vanhoutte, P.M. (2010). Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease. American Journal of Hypertension. [Link]
-
Casey, D.P. et al. (2010). Combined inhibition of nitric oxide and vasodilating prostaglandins abolishes forearm vasodilatation to systemic hypoxia in healthy humans. The Journal of Physiology. [Link]
-
Félétou, M. & Vanhoutte, P.M. (2006). Endothelium-Dependent Regulation of Vascular Tone. Comprehensive Physiology. [Link]
-
Gayan-Ramirez, G. & Decramer, M. (2023). Physiology, Vasodilation. StatPearls. [Link]
Sources
- 1. Vascular smooth muscle and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins induce vasodilatation of the microvasculature during muscle contraction and induce vasodilatation independent of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin production contributes to exercise-induced vasodilation in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tensometric Myograph Technique for Mouse Aort - JoVE Journal [jove.com]
- 9. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 11. Prostaglandin F2α evokes vasoconstrictor and vasodepressor activities that are both independent of the F prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a prostanoid FP receptor population producing endothelium-dependent vasorelaxation in the rabbit jugular vein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandins and potassium relaxation in vascular smooth muscle of the rat. The role of Na-K ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Combined inhibition of nitric oxide and vasodilating prostaglandins abolishes forearm vasodilatation to systemic hypoxia in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 11-Deoxy Prostaglandin F1β in Biological Matrices by UPLC-MS/MS
Introduction: The Analytical Imperative for 11-Deoxy Prostaglandins
Prostaglandins (PGs) are a class of eicosanoids derived from arachidonic acid that act as potent, locally-acting signaling molecules in nearly every tissue in the human body.[1] They are central players in physiological and pathological processes, including inflammation, platelet aggregation, and smooth muscle contraction.[1][2] The "11-deoxy" series of prostaglandins, including 11-Deoxy Prostaglandin F1β (11-Deoxy PGF1β), are synthetic analogs and potential metabolites whose biological activities can differ significantly from their hydroxylated counterparts, sometimes exhibiting inverse effects on physiological systems like blood pressure and bronchial resistance.[3]
Accurate quantification of these lipids in biological matrices such as plasma and urine is essential for understanding their pharmacology, metabolism, and potential role as biomarkers. However, this task presents significant analytical challenges:
-
Low Endogenous Concentrations: Prostaglandins are typically present at picogram to nanogram per milliliter levels.
-
Chemical Instability: These molecules can degrade quickly ex vivo.
-
Isomeric Complexity: Numerous structurally similar isomers can interfere with accurate measurement, necessitating highly specific analytical techniques.
Traditional immunoassay methods (ELISA, RIA) often struggle with cross-reactivity among related prostaglandin structures, potentially leading to ambiguous results.[4] In contrast, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity, specificity, and the ability to resolve and distinctly quantify structural isomers, establishing it as the gold standard for eicosanoid analysis.[4][5][6]
This application note provides a comprehensive, field-proven protocol for the extraction, separation, and quantification of 11-Deoxy PGF1β from biological samples using UPLC-MS/MS. While this specific analyte is less commonly studied, the methodology is built upon robust, validated principles for analogous F-series prostaglandins and other complex lipids.[7][8]
Principle of the Method
The analytical workflow is designed to ensure the stability, recovery, and accurate measurement of 11-Deoxy PGF1β. The process involves three key stages:
-
Sample Stabilization and Preparation: Biological samples (plasma or urine) are collected under conditions that prevent enzymatic activity and oxidation. A deuterated stable isotope-labeled internal standard (e.g., 11-Deoxy PGF1β-d4) is added to account for analyte loss during extraction and to correct for matrix effects.
-
Solid-Phase Extraction (SPE): The sample is passed through a C18 reverse-phase SPE cartridge. This step selectively retains the lipid-like prostaglandin while washing away salts, proteins, and highly polar contaminants. The analyte is then eluted with an organic solvent, resulting in a cleaner, more concentrated sample.
-
UPLC-MS/MS Analysis: The purified extract is injected into a UPLC system for high-resolution chromatographic separation. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing definitive quantification.
Sources
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Biological significance of the prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin F1 alpha levels during and after neonatal extracorporeal membrane oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Deoxy prostaglandin F1β: A Guide to Stability and Storage
Introduction: The Significance of 11-Deoxy prostaglandin F1β in Research
11-Deoxy prostaglandin F1β is a synthetic analog of the naturally occurring prostaglandin F1β. Prostaglandins, as a class, are pivotal lipid signaling molecules involved in a myriad of physiological and pathological processes.[1] Researchers in fields ranging from cardiovascular medicine to reproductive biology and inflammation study these compounds to elucidate fundamental biological mechanisms and to identify novel therapeutic targets. The "11-deoxy" modification, referring to the absence of a hydroxyl group at the C-11 position of the cyclopentane ring, can alter the compound's biological activity and metabolic stability, making it a valuable tool for dissecting specific prostaglandin signaling pathways.
Given the critical role of prostaglandins in biological systems, ensuring the integrity and stability of these compounds during storage and experimentation is paramount for obtaining reproducible and reliable data. This document provides a comprehensive guide to the best practices for the storage and handling of 11-Deoxy prostaglandin F1β, based on the established principles of prostaglandin chemistry and stability.
Chemical Stability Profile of 11-Deoxy prostaglandin F1β
While specific kinetic data on the degradation of 11-Deoxy prostaglandin F1β is not extensively documented in publicly available literature, its structural similarity to other F-series prostaglandins allows for well-grounded recommendations. The primary factors influencing the stability of prostaglandins are temperature, pH, solvent, and exposure to light and oxygen.
Key Structural Features and Potential for Degradation:
The 11-Deoxy prostaglandin F1β molecule possesses several features that are susceptible to chemical degradation:
-
Carboxylic Acid Moiety: Can undergo esterification or other reactions.
-
Hydroxyl Groups (at C-9 and C-15): Prone to oxidation.
-
Carbon-Carbon Double Bond: Susceptible to oxidation and isomerization.
The absence of the C-11 hydroxyl group may confer some unique stability characteristics compared to its parent compound, PGF1β. However, general principles of prostaglandin stability should be strictly followed.
Recommended Storage and Handling Protocols
To ensure the long-term stability and performance of 11-Deoxy prostaglandin F1β, the following storage and handling procedures are recommended:
Long-Term Storage (Solid Form)
For optimal stability, 11-Deoxy prostaglandin F1β should be stored as a solid at -20°C .[2] When stored under these conditions, the compound is expected to be stable for an extended period, with suppliers of similar prostaglandin analogs suggesting stability for at least four years.[3] The container should be tightly sealed to protect from moisture.
Preparation of Stock Solutions
Due to the limited stability of prostaglandins in aqueous solutions, it is standard practice to prepare concentrated stock solutions in organic solvents.
Recommended Solvents:
-
Dimethylformamide (DMF): Solubility is reported to be >50 mg/mL.[2]
-
Dimethyl sulfoxide (DMSO): Solubility is reported to be >50 mg/mL.[2]
-
Ethanol: Solubility is reported to be >75 mg/mL.[2]
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:
-
Equilibrate the vial of solid 11-Deoxy prostaglandin F1β to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of the compound in a sterile, amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For example, to prepare a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the compound.
-
Vortex briefly to ensure complete dissolution.
Storage of Stock Solutions
Stock solutions in organic solvents are significantly more stable than aqueous dilutions.
-
Storage Temperature: Store stock solutions at -20°C .
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Container: Use amber glass vials or polypropylene tubes to protect from light.
Preparation of Aqueous Working Solutions
Aqueous solutions of prostaglandins are prone to degradation and should be prepared fresh for each experiment.
Protocol for Preparing a 1 µM Aqueous Working Solution:
-
Thaw a single aliquot of the 10 mg/mL stock solution.
-
Perform a serial dilution. For example, dilute the stock solution 1:100 in an appropriate buffer (e.g., PBS, pH 7.2) to create an intermediate dilution.
-
Further dilute the intermediate solution to the final desired concentration (1 µM) in the experimental buffer or media.
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than 24 hours, even when refrigerated.
Table 1: Summary of Recommended Storage Conditions for 11-Deoxy prostaglandin F1β
| Form | Storage Temperature | Recommended Container | Expected Stability |
| Solid | -20°C | Tightly sealed vial | ≥ 4 years[3] |
| Organic Stock Solution | -20°C | Amber glass vial or polypropylene tube | Several months (aliquoted) |
| Aqueous Working Solution | 2-8°C | Sterile tube | ≤ 24 hours |
Experimental Protocols for Stability Assessment
For researchers requiring validated stability data for their specific experimental conditions, a forced degradation study can be performed.[4][5] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.[4][5]
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study of 11-Deoxy prostaglandin F1β.
Detailed Protocol for Forced Degradation
Objective: To assess the stability of 11-Deoxy prostaglandin F1β under various stress conditions.
Materials:
-
11-Deoxy prostaglandin F1β
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of 11-Deoxy prostaglandin F1β in methanol.
-
Acid Hydrolysis: Mix equal volumes of the prostaglandin solution and 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the prostaglandin solution and 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the prostaglandin solution and 6% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate the prostaglandin solution in methanol at 60°C, protected from light.
-
Photolytic Degradation: Expose the prostaglandin solution in methanol to UV light (e.g., 254 nm) and visible light at room temperature.
-
Timepoints: Withdraw aliquots from each stress condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a validated, stability-indicating LC-MS/MS method to quantify the remaining parent compound and identify any major degradation products.
Mechanism of Degradation
While specific degradation pathways for 11-Deoxy prostaglandin F1β have not been elucidated, the following mechanisms are common for F-series prostaglandins:
-
Oxidation: The hydroxyl groups and the double bond are susceptible to oxidation, leading to the formation of ketones or cleavage of the carbon chain.
-
Dehydration: Although less likely without the C-11 hydroxyl group, dehydration can occur at other positions under acidic or basic conditions.
-
Isomerization: The stereochemistry of the hydroxyl groups and the double bond can be altered under certain conditions, potentially affecting biological activity.
Diagram: Potential Degradation Sites
Caption: Potential sites of chemical degradation on the 11-Deoxy prostaglandin F1β molecule.
Conclusion and Best Practices Summary
The chemical integrity of 11-Deoxy prostaglandin F1β is essential for obtaining accurate and reproducible results in research. By adhering to the storage and handling protocols outlined in this guide, researchers can minimize degradation and ensure the quality of their experimental data.
Key Takeaways:
-
Solid is Stable: Store the compound as a solid at -20°C for long-term stability.
-
Organic Solvents for Stocks: Prepare concentrated stock solutions in anhydrous organic solvents like DMSO, DMF, or ethanol.
-
Aliquot and Freeze: Aliquot stock solutions into single-use volumes and store at -20°C to prevent freeze-thaw cycles.
-
Fresh Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment and use them immediately.
-
Protect from Light: Use amber vials and minimize exposure to light, especially for solutions.
By implementing these best practices, researchers can confidently utilize 11-Deoxy prostaglandin F1β in their studies, contributing to a deeper understanding of prostaglandin biology.
References
-
Hall DW, et al. Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins. 1976 Mar;11(3):573-87. (URL: [Link])
-
MedCrave. Forced Degradation Studies. (URL: [Link])
-
PubMed. Structure-activity relationships in a series of 11-deoxy prostaglandins. (URL: [Link])
-
PubMed. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes. (URL: [Link])
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL: [Link])
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
-
Semantic Scholar. Prostaglandin Degradation. (URL: [Link])
-
PubMed. Patterns of prostaglandin synthesis and degradation in isolated superficial and proliferative colonic epithelial cells compared to residual colon. (URL: [Link])
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (URL: [Link])
-
PubMed. Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the rat intestine. (URL: [Link])
Sources
Guide to the Preparation and Handling of 11-Deoxy Prostaglandin F1β Solutions for In Vitro Research
An Application Note for Researchers
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of 11-Deoxy prostaglandin F1β solutions intended for in vitro biological studies. Prostaglandins are notoriously unstable in aqueous solutions, and their lipophilic nature presents challenges for solubilization. Adherence to proper techniques is paramount for ensuring the compound's integrity, which directly impacts experimental reproducibility and the validity of results. This guide outlines detailed, field-proven protocols for creating stable, concentrated stock solutions in organic solvents and preparing precise, low-concentration working solutions for cell-based assays and other in vitro applications. The causality behind critical steps, such as solvent selection, aliquoting strategy, and final dilution, is explained to empower researchers with the foundational knowledge for success.
Introduction: The Criticality of Proper Solution Preparation
11-Deoxy prostaglandin F1β (11-deoxy PGF1β) is a member of the prostaglandin family, which are lipid autacoids derived from arachidonic acid. Prostaglandins are key signaling molecules involved in a vast array of physiological and pathological processes, including inflammation, smooth muscle contraction, and immune modulation.[1][2] The "11-deoxy" designation indicates the absence of a hydroxyl group at the C-11 position, a structural modification that can alter biological activity compared to its parent compounds.[3] For instance, the related analog 11-deoxy PGF1α is known to exhibit vasopressor and bronchoconstrictor activities.[4][5]
The efficacy of 11-deoxy PGF1β in any in vitro system is fundamentally dependent on its accurate and consistent delivery to the biological target. Due to their chemical nature, prostaglandins are prone to degradation, particularly at basic pH and in aqueous environments.[2][6] Furthermore, their poor water solubility necessitates the use of organic solvents for initial reconstitution. This guide provides a systematic approach to navigate these challenges, ensuring the stability and bioavailability of 11-deoxy PGF1β for reliable experimental outcomes.
Physicochemical Properties of 11-Deoxy Prostaglandin F1β
A thorough understanding of the compound's properties is the foundation of a robust protocol. Key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 37785-99-2 | [7] |
| Molecular Formula | C₂₀H₃₆O₄ | [7] |
| Molecular Weight | 340.5 g/mol | [7] |
| Physical Form | Crystalline Solid | [7][8] |
| Recommended Storage (Solid) | Store at -20°C, desiccated | [7][8] |
| Solubility (at 25°C) | ||
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | [7][8] |
| Ethanol | >75 mg/mL | [7][8] |
| N,N-Dimethylformamide (DMF) | >50 mg/mL | [7][8] |
| PBS (pH 7.2) | >2 mg/mL | [7][8] |
*Note: Solubility data is based on the closely related analog, Prostaglandin F1α, and serves as a strong guideline.
Workflow for Solution Preparation
The overall process involves reconstituting the lyophilized solid into a concentrated organic stock, which is then aliquoted for long-term storage. Working solutions are prepared by diluting a thawed aliquot into an aqueous medium immediately before use.
Figure 1. General workflow for preparing 11-deoxy PGF1β solutions.
Detailed Protocols
Safety Precaution: Prostaglandins are potent biological molecules. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is an excellent solvent for prostaglandins and is compatible with most cell culture applications when diluted to a final concentration below 0.1%.[1]
Materials:
-
11-Deoxy PGF1β (as supplied solid)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Preparation: Before opening, briefly centrifuge the manufacturer's vial of 11-deoxy PGF1β to ensure all lyophilized powder is collected at the bottom. This prevents loss of material that may be on the cap or threads.[9]
-
Reconstitution: To prepare a 10 mg/mL stock solution from 1 mg of solid, carefully add 100 µL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex gently until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting: Dispense the stock solution into smaller, working-volume aliquots in sterile cryovials (e.g., 10 µL per vial). This is the most critical step for preserving the long-term integrity of the compound by preventing repeated freeze-thaw cycles, which can lead to degradation.[1]
-
Storage: Store the aliquots tightly sealed at -20°C or -80°C for long-term stability. A stock solution in DMSO stored at -20°C should be stable for several months.[1][2]
Protocol 2: Preparation of a 10 mg/mL Stock Solution in Ethanol
Absolute ethanol is another common solvent for prostaglandins. It can be preferred in applications where DMSO may interfere with downstream assays.
Materials:
-
11-Deoxy PGF1β (as supplied solid)
-
Absolute Ethanol (≥99.5%, anhydrous)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Preparation: As in Protocol 1, briefly centrifuge the manufacturer's vial to collect the solid at the bottom.
-
Reconstitution: To prepare a 10 mg/mL stock solution from 1 mg of solid, add 100 µL of absolute ethanol to the vial.
-
Dissolution: Cap the vial and vortex gently. Prostaglandins are highly soluble in ethanol.[10]
-
Aliquoting and Storage: Follow steps 4 and 5 from Protocol 1. Stock solutions in ethanol are reported to be stable for months when stored properly at -20°C.[2][11]
Protocol 3: Preparation of Aqueous Working Solutions for Cell Culture
This protocol describes the final dilution of an organic stock into an aqueous medium (e.g., PBS or cell culture medium) immediately prior to experimental use. Aqueous solutions of prostaglandins are not stable and should not be stored. [2][6]
Procedure:
-
Thaw Stock: Remove a single aliquot of the 10 mg/mL organic stock solution (from Protocol 1 or 2) from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): To achieve very low nanomolar concentrations accurately, a serial dilution is recommended.
-
First, dilute the 10 mg/mL stock 1:100 in your final aqueous medium (e.g., add 2 µL of stock to 198 µL of medium). This creates a 100 µg/mL intermediate solution. Mix thoroughly.
-
-
Final Dilution: Use the intermediate solution to prepare your final working concentrations.
-
Example Calculation for a 10 nM Final Concentration:
-
Molecular Weight of 11-deoxy PGF1β = 340.5 g/mol
-
A 1 M solution is 340.5 g/L, or 340.5 mg/mL.
-
A 1 µM solution is 340.5 ng/mL.
-
A 10 nM solution is 3.405 ng/mL.
-
-
To prepare a 1 mL final solution at 10 nM (3.405 ng/mL) from a 100 µg/mL (100,000 ng/mL) intermediate stock, you would need to perform a dilution of approximately 1:29,368. This is impractical. A better approach is to create a more dilute intermediate stock.
-
Revised Serial Dilution: a. Dilute the 10 mg/mL stock (10,000,000 ng/mL) 1:100 in medium -> 100,000 ng/mL. b. Dilute this 1:100 again in medium -> 1,000 ng/mL (1 µg/mL). c. Dilute this 1:100 again in medium -> 10 ng/mL. d. From the 10 ng/mL solution, a simple 1:2.9 dilution (e.g., 100 µL into 190 µL of medium) will yield the target of ~3.4 ng/mL (10 nM).
-
-
Solvent Concentration Check: Always calculate the final concentration of the organic solvent in your working solution. For the example above, the final DMSO/ethanol concentration would be negligible and far below the cytotoxic threshold of ~0.1-0.5%.[1]
-
Immediate Use: Add the final working solution to your experimental system immediately after preparation. Do not store aqueous dilutions.
Biological Context: The Arachidonic Acid Cascade
11-Deoxy PGF1β is a product of the cyclooxygenase (COX) pathway, which metabolizes arachidonic acid into various prostanoids. Understanding this origin provides context for its use in studying inflammatory and signaling processes.
Figure 2. Simplified schematic of the Prostaglandin synthesis pathway.
References
- Prostaglandin E2 (P0409)
- Prostaglandin E2 - Product Inform
- Prostaglandin E1 - Product Inform
- 11-DEOXY PROSTAGLANDIN F1BETA CAS#: 37785-99-2. ChemicalBook.
- Prostaglandin E2 - Technical Inform
- PROSTAGLANDIN E1 - Product Inform
-
11-Deoxy-PGE1 | C20H34O4 | CID 5283055. PubChem, National Institutes of Health. [Link]
-
Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed. [Link]
-
11-deoxy Prostaglandin F1β - Applications. Bertin Bioreagent. [Link]
-
How to Properly Reconstitute Lyophilized Proteins?. Cusabio. [Link]
-
11-deoxy Prostaglandin F1α. Nanoparticle Library. [Link]
Sources
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. mpbio.com [mpbio.com]
- 3. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-deoxy Prostaglandin F1α | Nanoparticle Library [nanoparticlelibrary.net]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 37785-99-2 CAS MSDS (11-DEOXY PROSTAGLANDIN F1BETA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cusabio.com [cusabio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 11-Deoxy Prostaglandin F1β in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Prostanoid in Respiratory Disease
The landscape of respiratory disease therapeutics is continually evolving, with a pressing need for novel molecules that can safely and effectively modulate airway function. Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are well-established as critical regulators of inflammation and smooth muscle tone within the respiratory system[1][2][3][4]. Their diverse and sometimes opposing effects are mediated by a family of G-protein coupled receptors (GPCRs), making specific prostaglandin analogs attractive targets for drug development[3][5][6].
This document provides a comprehensive guide to the application of 11-Deoxy prostaglandin F1β (11-Deoxy PGF1β) , a synthetic analog of prostaglandin F1β, in respiratory research. Notably, preclinical evidence has identified 11-Deoxy PGF1β as a compound with promising bronchodilator properties, distinguishing it from its alpha isoform and other members of the F-series prostaglandins, which often exhibit bronchoconstrictor activity[7][8][9]. Understanding the nuanced structure-activity relationships within the prostaglandin family is paramount; for instance, the stereochemistry at the C-9 position, a β-hydroxyl group in the case of 11-Deoxy PGF1β, appears to be a key determinant of its bronchodilatory effects[8].
These application notes will provide researchers with the foundational knowledge and detailed protocols necessary to investigate the mechanism of action and therapeutic potential of 11-Deoxy PGF1β in relevant in vitro and in vivo models of respiratory function and disease.
Physicochemical Properties and Handling
Proper handling and storage of 11-Deoxy prostaglandin F1β are critical for maintaining its stability and biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₆O₄ | [10] |
| Molecular Weight | 340.5 g/mol | [8] |
| CAS Number | 37785-99-2 | [10] |
| Appearance | Crystalline solid | [8] |
| Storage | Store at -20°C | [10] |
| Stability | ≥ 4 years at -20°C | [8] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in aqueous buffers. | [8] |
Reconstitution Protocol:
For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent like ethanol or DMSO.
-
Allow the vial of 11-Deoxy prostaglandin F1β to warm to room temperature before opening.
-
Reconstitute the solid compound in anhydrous ethanol or DMSO to a stock concentration of 1-10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
For aqueous-based assays, further dilute the stock solution in the appropriate physiological buffer immediately before use. It is advisable to keep the final concentration of the organic solvent in the assay medium below 0.1% to avoid solvent-induced effects on cells or tissues.
Putative Mechanism of Action: A Focus on Airway Smooth Muscle Relaxation
The bronchodilator activity of 11-Deoxy prostaglandin F1β is hypothesized to be mediated through its interaction with specific prostanoid receptors on airway smooth muscle cells, leading to a signaling cascade that promotes relaxation. While the precise receptor target of 11-Deoxy prostaglandin F1β has not been definitively identified, its structural similarity to PGF1β and its observed biological activity suggest potential interactions with prostaglandin F (FP) receptors or specific subtypes of prostaglandin E (EP) receptors known to be involved in bronchodilation, such as the EP2 receptor[2][11].
The proposed signaling pathway for 11-Deoxy prostaglandin F1β-induced bronchodilation is depicted below. This pathway is based on the known mechanisms of other bronchodilatory prostaglandins.
Caption: Putative signaling pathway for 11-Deoxy PGF1β-induced bronchodilation.
Experimental Protocols
The following protocols provide a framework for investigating the biological activity of 11-Deoxy prostaglandin F1β in respiratory models.
Protocol 1: In Vitro Assessment of Bronchodilator Activity using Isolated Tracheal Rings
This protocol details the methodology for evaluating the direct relaxant effect of 11-Deoxy PGF1β on pre-contracted airway smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Methacholine or Histamine (for pre-contraction)
-
11-Deoxy prostaglandin F1β stock solution (in ethanol or DMSO)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig via an approved method.
-
Carefully excise the trachea and place it in ice-cold K-H buffer.
-
Dissect the trachea into rings of 2-3 mm in width, ensuring minimal damage to the epithelium.
-
Suspend the tracheal rings in organ baths containing K-H buffer, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
-
-
Pre-contraction:
-
Induce a stable contraction of the tracheal rings by adding a submaximal concentration of methacholine (e.g., 1 µM) or histamine (e.g., 10 µM) to the organ bath.
-
-
Application of 11-Deoxy PGF1β:
-
Once a stable contractile plateau is reached, add cumulative concentrations of 11-Deoxy PGF1β (e.g., 1 nM to 10 µM) to the organ bath at regular intervals.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Construct concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) for 11-Deoxy PGF1β.
-
Compare the relaxant effect of 11-Deoxy PGF1β to a known bronchodilator, such as isoproterenol, as a positive control.
-
Caption: Workflow for the isolated tracheal ring relaxation assay.
Protocol 2: In Vivo Assessment of Bronchoprotective Effects in a Guinea Pig Model of Bronchoconstriction
This protocol describes an in vivo model to evaluate the ability of 11-Deoxy PGF1β to protect against induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Whole-body plethysmography system for conscious animals
-
Nebulizer for aerosol delivery
-
Histamine or methacholine solution for inhalation challenge
-
11-Deoxy prostaglandin F1β solution for nebulization
-
Saline solution (vehicle control)
Procedure:
-
Acclimatization:
-
Acclimatize the guinea pigs to the plethysmography chambers for several days prior to the experiment to minimize stress.
-
-
Baseline Measurement:
-
Place the conscious, unrestrained guinea pig in the plethysmography chamber and record baseline respiratory parameters, such as specific airway resistance (sRaw) or enhanced pause (Penh), for a stable period.
-
-
Pre-treatment:
-
Administer an aerosol of 11-Deoxy PGF1β or vehicle (saline) to the animals for a defined period (e.g., 5-10 minutes).
-
-
Bronchial Challenge:
-
After a set pre-treatment time (e.g., 15-30 minutes), challenge the animals with an aerosol of a bronchoconstrictor agent (e.g., histamine or methacholine).
-
-
Post-challenge Monitoring:
-
Continuously monitor and record respiratory parameters for a period after the challenge (e.g., 30-60 minutes) to assess the degree of bronchoconstriction.
-
-
Data Analysis:
-
Calculate the percentage increase in sRaw or Penh from baseline in response to the bronchoconstrictor challenge.
-
Compare the bronchoconstrictor response in animals pre-treated with 11-Deoxy PGF1β to the vehicle-treated control group to determine the bronchoprotective effect.
-
Protocol 3: Cell-Based Assay for Second Messenger Activation
This protocol outlines a method to investigate the potential signaling mechanism of 11-Deoxy PGF1β in a cell line expressing relevant prostanoid receptors.
Materials:
-
Human airway smooth muscle (HASM) cells or a recombinant cell line expressing a specific prostanoid receptor (e.g., HEK293-EP2).
-
Cell culture medium and supplements.
-
11-Deoxy prostaglandin F1β.
-
Forskolin (positive control for cAMP assays).
-
Adenylyl cyclase activator (e.g., forskolin) or a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP or Calcium Assay Kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate medium until they reach a suitable confluency for the assay.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (if required by the assay kit) to prevent cAMP degradation.
-
Add varying concentrations of 11-Deoxy PGF1β to the wells. Include a vehicle control and a positive control (e.g., a known EP2 agonist for cAMP measurement).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for second messenger production.
-
-
Detection:
-
Lyse the cells (if required by the kit) and measure the intracellular concentration of cAMP or calcium according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate concentration-response curves for 11-Deoxy PGF1β-induced second messenger production and calculate the EC₅₀ value.
-
Conclusion and Future Directions
The available evidence strongly suggests that 11-Deoxy prostaglandin F1β is a promising candidate for further investigation as a novel bronchodilator. Its unique activity profile compared to other F-series prostaglandins underscores the importance of subtle structural modifications in determining biological function. The protocols outlined in this guide provide a robust framework for researchers to explore its mechanism of action and preclinical efficacy.
Future research should focus on definitively identifying the receptor(s) through which 11-Deoxy PGF1β mediates its effects. Radioligand binding assays and functional screens using a panel of cell lines expressing different prostanoid receptors will be crucial in this endeavor. Furthermore, evaluating the efficacy of 11-Deoxy PGF1β in animal models of allergic asthma and other respiratory diseases characterized by bronchoconstriction will be essential to translate these initial findings into potential therapeutic applications.
References
- Doherty, T. A. (2011). The role of prostaglandins in allergic lung inflammation and asthma.
- Greenberg, R., & Smorong, K. (1975). The bronchodilator acitivity of an 11-deoxyprostaglandin (AY 23 578). Canadian Journal of Physiology and Pharmacology, 53(5), 799-809.
- Kadowitz, P. J., & Hyman, A. L. (1977). Comparison of the effects of prostaglandins F1alpha, F2alpha, F1beta, and F2beta on the canine pulmonary vascular bed. The Journal of pharmacology and experimental therapeutics, 202(3), 586–591.
- Liu, M., et al. (2014). The role of prostaglandins in allergic lung inflammation and asthma.
- Peebles, R. S., Jr. (2019). Prostaglandins in asthma and allergic diseases. Pharmacology & therapeutics, 193, 1–19.
- Wilson, S. M., et al. (2006). Receptors and pathways mediating the effects of prostaglandin E2 on airway tone. American journal of respiratory and critical care medicine, 174(6), 633–640.
- Woodward, D. F., et al. (2011). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 164(6), 1848–1868.
-
Nanoparticle Library. (n.d.). 11-deoxy Prostaglandin F1α. Retrieved from [Link]
- Rosentreter, U., et al. (1975). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 9(6), 931-945.
- Tilley, S. L., et al. (2001). Prostanoid receptors. Vanderbilt University.
- Michael, J. V., et al. (2019). Cooperativity of E-prostanoid receptor subtypes in regulating signaling and growth inhibition in human airway smooth muscle. The FASEB Journal, 33(1), 1033-1046.
- Oga, T., et al. (2009). Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta.
- Wilson, R. J., et al. (2022). Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle. American Journal of Respiratory Cell and Molecular Biology, 67(5), 558-570.
-
Wikipedia. (2023). Prostaglandin F receptor. Retrieved from [Link]
- Breyer, M. D., & Breyer, R. M. (2001). Prostaglandin E receptors and the kidney. American Journal of Physiology-Renal Physiology, 280(1), F12-F23.
Sources
- 1. Cooperativity of E-prostanoid receptor subtypes in regulating signaling and growth inhibition in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptors and pathways mediating the effects of prostaglandin E2 on airway tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased sensitivity of asthmatic airway smooth muscle cells to prostaglandin E2 might be mediated by increased numbers of E-prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-Deoxy prostaglandin F2beta | C20H34O4 | CID 16061096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. atsjournals.org [atsjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting 11-Deoxy prostaglandin F1beta synthesis impurities
Technical Support Center: 11-Deoxy Prostaglandin F1β Synthesis
Introduction:
Welcome to the technical support center for the synthesis of 11-Deoxy prostaglandin F1β (11-Deoxy PGF1β). This guide is designed for researchers, medicinal chemists, and process development scientists actively engaged in the multi-step synthesis of this and related prostaglandin analogues. Prostaglandin synthesis is a nuanced field of organic chemistry where challenges related to stereocontrol, protecting group strategy, and purification are common. The formation of subtle, often isomeric, impurities can significantly impact yield, biological activity, and regulatory acceptance.
This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis of 11-Deoxy PGF1β. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind impurity formation and the strategic rationale for the proposed solutions.
Section 1: FAQ - Impurity Identification & Initial Diagnosis
This section addresses the critical first steps: recognizing that a problem exists and identifying the likely culprits. Accurate initial diagnosis is paramount for efficient troubleshooting.
Q1: My TLC/UPLC analysis shows a cluster of spots/peaks with very similar Rf/retention times to the desired 11-Deoxy PGF1β product. What are these likely to be?
A1: This is a classic presentation in prostaglandin synthesis, and the closely eluting species are almost certainly diastereomers. The most common isomeric impurities in an 11-Deoxy PGF1β synthesis are epimers at the C9 and C15 hydroxyl positions.
-
C9 Epimer (9α-OH vs. 9β-OH): In many synthetic routes, the C9 hydroxyl group is installed via the reduction of a cyclopentanone precursor.[1] Standard reducing agents like sodium borohydride (NaBH₄) can lead to a mixture of the desired 9α-epimer (where the hydroxyl is trans to the adjacent C8 side chain) and the undesired 9β-epimer (cis).[1] These epimers are diastereomers and often have very similar polarities, making them difficult to separate.
-
C15 Epimer (15S-OH vs. 15R-OH): The C15 hydroxyl on the ω-chain is another critical stereocenter. Its formation, often via reduction of a C15-ketone, is notoriously difficult to control without specialized chiral reagents.[2] A non-stereoselective reduction will produce a roughly 1:1 mixture of the 15S (biologically active) and 15R epimers.
Q2: How can I definitively identify which epimers are present in my product mixture?
A2: Definitive identification requires advanced analytical techniques. While chromatographic separation can be indicative, spectroscopic confirmation is the gold standard.
-
High-Performance Liquid Chromatography (HPLC/UPLC): Chiral HPLC is the most effective method for separating all four potential diastereomers (9α,15S; 9α,15R; 9β,15S; 9β,15R). Specialized columns, such as those with a Chiralcel OJ-RH stationary phase, can achieve baseline separation, allowing for quantification of enantiomeric and diastereomeric purity.[3][4]
-
Mass Spectrometry (MS): LC-MS is invaluable for impurity profiling.[5][6][7] While epimers have identical mass, their fragmentation patterns (MS/MS) can sometimes show subtle differences. More importantly, MS confirms that the impurity peaks have the correct molecular weight for an isomer of your product and are not starting materials or other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR can often distinguish between diastereomers. The chemical shifts and coupling constants of protons adjacent to the stereocenters (e.g., H-9, H-12, H-15) will differ. For instance, the coupling constant between H-9 and H-8 is typically different for the α and β epimers due to their distinct dihedral angles.
Section 2: Troubleshooting Guide - Key Synthetic Transformations
This section focuses on the specific reaction steps where impurities are most frequently generated and provides detailed protocols and the underlying chemical logic for preventing them.
Issue: Poor Stereoselectivity in the C9-Carbonyl Reduction
Q: I've reduced my cyclopentanone precursor (e.g., Corey lactone derivative) with NaBH₄ and my NMR shows a significant amount of the undesired 9β-epimer. How can I improve the 9α-selectivity?
A: This is a direct consequence of the reducing agent's lack of steric sensitivity. Sodium borohydride is a small hydride donor and can approach the planar carbonyl from either the top (α-face) or bottom (β-face) of the cyclopentanone ring. To improve selectivity, you must use a bulkier, more sterically hindered reducing agent that is forced to approach from the less hindered α-face.
Causality: The existing C8 and C12 side chains on the cyclopentanone ring create a sterically crowded environment on the β-face. A bulky reducing agent will preferentially deliver the hydride from the opposite, less-hindered α-face, leading to the desired 9α-hydroxyl group.
Workflow: Improving 9α-Selectivity
Caption: Troubleshooting workflow for C9-epimer formation.
Detailed Protocol: Stereoselective Reduction with L-Selectride®
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the cyclopentanone precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (Lithium tri-sec-butylborohydride), typically a 1.0 M solution in THF, (1.2-1.5 eq) dropwise via syringe over 15-20 minutes. The slow addition is critical to maintain the low temperature and control the reaction rate.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), ensuring the starting material spot is consumed.
-
Quenching: While still at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This must be done carefully to manage gas evolution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before proceeding to purification.
Issue: Formation of E/Z Isomers and Byproducts in the Wittig Reaction
Q: The Wittig reaction to install the α-chain is giving me a mixture of the desired Z-alkene and the undesired E-alkene. How can I maximize the Z-selectivity?
A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. For prostaglandin synthesis, where a cis (Z) double bond is required in the α-chain, the use of a non-stabilized ylide under salt-free conditions is crucial.
Causality:
-
Stabilized Ylides: Ylides with adjacent electron-withdrawing groups (e.g., esters, ketones) are resonance-stabilized. The reaction intermediates are longer-lived, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the E-alkene.[8]
-
Non-Stabilized Ylides: Ylides bearing simple alkyl groups are not stabilized. They react rapidly and irreversibly under kinetic control.[8][9] In the absence of lithium salts, the reaction proceeds through a concerted [2+2] cycloaddition, leading preferentially to a cis-oxaphosphetane intermediate, which collapses to the Z-alkene.[9]
Pathway: Controlling Wittig Stereoselectivity
Caption: Influence of ylide type on Wittig reaction outcome.
Detailed Protocol: Z-Selective Wittig Olefination
-
Ylide Generation: In a flame-dried flask under argon, suspend (4-carboxybutyl)triphenylphosphonium bromide (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Deprotonation: Add potassium bis(trimethylsilyl)amide (KHMDS) (3.0 eq, to deprotonate both the phosphonium salt and the carboxylic acid) as a solid or a solution in THF. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the characteristic red-orange color of the ylide should be observed.
-
Aldehyde Addition: Cool the ylide solution to -78 °C. Add a solution of the aldehyde precursor (e.g., Corey aldehyde) (1.0 eq) in a small volume of anhydrous THF dropwise.
-
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.
-
Workup: Quench the reaction with water. Acidify the aqueous layer to pH ~4 with 1N HCl to protonate the carboxylate. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The byproduct, triphenylphosphine oxide, is often difficult to remove at this stage and may require specialized purification.
Section 3: Purification Strategies
Q: My column chromatography is failing to separate the C9 epimers. What can I do?
A: The separation of prostaglandin diastereomers is a significant challenge. If standard silica gel chromatography is ineffective, a multi-pronged approach is necessary.
Data Summary: Purification Options
| Method | Stationary Phase | Mobile Phase Principle | Pros | Cons |
| Standard Chromatography | Silica Gel | Polarity-based separation (Normal Phase) | Inexpensive, widely available. | Often insufficient resolution for epimers.[10] |
| Argentation Chromatography | Silver Nitrate (AgNO₃) impregnated Silica | Complexation with double bonds. | Excellent for separating compounds based on the number/geometry of C=C bonds. | Can separate E/Z isomers, less effective for remote epimers. |
| Reverse-Phase HPLC | C18 or C8 Silica | Hydrophobicity-based separation. | High resolution, reproducible. Good for analytical and semi-prep scale.[11] | Requires specialized equipment, solvent intensive for large scale. |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Enantioselective/Diastereoselective interactions. | Gold standard for separating all stereoisomers.[3][4] | Expensive columns, method development can be time-consuming. |
Protocol: Enhanced Separation via Derivatization
If direct separation fails, a common strategy is to derivatize the hydroxyl groups to exaggerate their steric and electronic differences.
-
Protecting Group Addition: Protect all hydroxyl groups in the crude mixture as a bulky silyl ether (e.g., using tert-Butyldimethylsilyl chloride, TBDMSCl, and imidazole). The different steric environments of the 9α and 9β hydroxyls can lead to different reaction rates, but the primary goal is to create a less polar, more chromatographically "well-behaved" molecule.
-
Chromatography of Silyl Ether: The resulting bis- or tris-silyl ether diastereomers are much less polar and often exhibit better separation on standard silica gel using non-polar eluents (e.g., 1-5% Ethyl Acetate in Hexanes). The bulky TBDMS groups magnify the subtle stereochemical differences, allowing the stationary phase to resolve them more effectively.
-
Deprotection: After separating the desired protected diastereomer, remove the silyl groups using a standard deprotection agent like tetrabutylammonium fluoride (TBAF) in THF or hydrofluoric acid-pyridine (HF-Py).
This derivatization-separation-deprotection sequence adds steps but is often the most reliable method for obtaining diastereomerically pure material on a preparative scale.
References
-
Bagli, J. F., & Bogri, T. (1967). Prostaglandins II--an Improved Synthesis and Structural Proof of (Plus or minus)-11-deoxyprostaglandin F-1-beta. Tetrahedron Letters, 8(1), 5-10. [Link]
-
Hallinan, E. A. (1973). Separation of prostaglandin diastereomers by countercurrent distribution. Journal of Chromatography A, 79, 368-369. [Link]
-
Gotti, R., et al. (2001). Analysis of prostaglandin E1 and related impurities by mixed aqueous-organic capillary electrophoresis. Journal of Separation Science, 24(9), 749-756. [Link]
-
Horváth, G., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(21), 6683. [Link]
-
Pardali, V., et al. (2022). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 27(15), 4983. [Link]
-
Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Total-Synthesis.com. (n.d.). Wittig Reaction Mechanism & Examples. [Link]
-
International Conference on Harmonisation. (2006). ICH Q3A(R2): Impurities in New Drug Substances. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Prostaglandins II--an improved synthesis and structural proof of (plus or minus)-11-deoxyprostaglandin F-1-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jpharmsci.com [jpharmsci.com]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 11-Deoxy Prostaglandin F1β Dosage for In Vivo Studies
Disclaimer: This document is intended for research purposes only and is not for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Welcome to the technical support resource for 11-Deoxy prostaglandin F1β (11-Deoxy PGF1β). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during in vivo experimentation. Our goal is to equip you with the necessary information to design robust, reproducible, and effective studies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is 11-Deoxy PGF1β and its mechanism of action?
-
What are the common in vivo applications of 11-Deoxy PGF1β?
-
What is a typical starting dosage range for in vivo studies?
-
How should I prepare 11-Deoxy PGF1β for administration?
-
-
Troubleshooting Guide
-
Problem: Lack of Efficacy or Inconsistent Results
-
Problem: Observed Off-Target or Adverse Effects
-
Problem: Vehicle-Related Issues
-
-
Experimental Protocols
-
Protocol 1: Preparation of 11-Deoxy PGF1β Stock Solution
-
Protocol 2: In Vivo Administration via Intraperitoneal (I.P.) Injection
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is 11-Deoxy PGF1β and its mechanism of action?
A: 11-Deoxy PGF1β is a synthetic analog of prostaglandin F1α (PGF1α).[1][2] Prostaglandins are lipid compounds that play crucial roles in various physiological processes.[3] The "11-Deoxy" designation indicates that it lacks a hydroxyl group at the 11th carbon position, a structural modification that can alter its biological activity compared to naturally occurring prostaglandins.[4] While structurally similar to other F-series prostaglandins, its specific mechanism of action and receptor binding profile can be distinct. Prostaglandins typically exert their effects by interacting with G-protein coupled receptors on the cell surface, which can lead to a variety of downstream cellular responses, often involving changes in cyclic AMP (cAMP) levels.[3][5] Studies on related 11-deoxy prostaglandins have shown varied effects, including vasopressor and bronchoconstrictor activities.[1][4]
Q2: What are the common in vivo applications of 11-Deoxy PGF1β?
A: The in vivo applications of 11-Deoxy PGF1β and its analogs are primarily in pre-clinical research settings. Based on the known activities of related compounds, potential areas of investigation include:
-
Cardiovascular Research: Investigating effects on blood pressure (vasopressor activity).[1][4]
-
Respiratory Research: Studying effects on bronchial smooth muscle (bronchoconstriction).[1][4]
-
Reproductive Biology: Examining effects on uterine muscle contraction.[1][6]
-
Gastrointestinal Research: Assessing the inhibition of gastric acid secretion.[6]
The specific application will depend on the research hypothesis and the biological system being studied.
Q3: What is a typical starting dosage range for in vivo studies?
A: There is no universal effective dose for 11-Deoxy PGF1β, as the optimal dosage is highly dependent on the animal model, route of administration, and the specific biological endpoint being measured. A critical first step in any in vivo study is to perform a dose-response experiment to determine the effective and non-toxic dose range.
Based on literature for a related compound, 11-deoxy PGF1α, a high dose of 32 mg/kg was used to study the inhibition of gastric acid secretion in rats.[6][7] However, for other effects like uterine contraction, the potency was compared relative to PGF1α.[6] It is advisable to start with a wider range in a pilot study to identify a dose that elicits a measurable response without causing overt toxicity.
Table 1: Example Dose-Response Pilot Study Design (Mouse Model)
| Group | Dosage (mg/kg) | Route of Administration | Number of Animals | Key Endpoints to Monitor |
| 1 | Vehicle Control | I.P. / I.V. / S.C. | 5-8 | Baseline physiological parameters, signs of distress |
| 2 | 0.1 | I.P. / I.V. / S.C. | 5-8 | Target-specific biomarkers, physiological changes |
| 3 | 1.0 | I.P. / I.V. / S.C. | 5-8 | Target-specific biomarkers, physiological changes |
| 4 | 10.0 | I.P. / I.V. / S.C. | 5-8 | Target-specific biomarkers, physiological changes |
| 5 | 30.0 | I.P. / I.V. / S.C. | 5-8 | Target-specific biomarkers, signs of toxicity |
This table is for illustrative purposes. The actual design must be adapted to your specific experimental context and institutional animal care and use committee (IACUC) guidelines.
Q4: How should I prepare 11-Deoxy PGF1β for administration?
A: 11-Deoxy PGF1β is typically a solid and needs to be dissolved in a suitable solvent before administration. It is generally soluble in organic solvents such as ethanol, DMSO, and DMF.[8] For in vivo studies, the standard procedure is to first dissolve the compound in a minimal amount of an organic solvent and then dilute this stock solution with a physiological vehicle like sterile saline or phosphate-buffered saline (PBS). It is crucial to minimize the final concentration of the organic solvent in the injected solution to avoid vehicle-induced toxicity or inflammation. For instance, the final concentration of DMSO should be kept as low as possible, ideally below 5%.
Troubleshooting Guide
This section addresses common problems encountered during in vivo studies with 11-Deoxy PGF1β, providing a logical framework for diagnosis and resolution.
Problem: Lack of Efficacy or Inconsistent Results
If you are not observing the expected biological effect or your results are highly variable, consider the following potential causes and solutions.
Workflow: Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for lack of efficacy.
-
Causality & Solution:
-
Compound Integrity: Prostaglandins can be unstable if not stored correctly.[3] Ensure the compound is stored at the recommended temperature, typically -20°C, and protected from light and moisture.[8] Prepare fresh solutions for each experiment and avoid multiple freeze-thaw cycles by aliquoting stock solutions.
-
Solubility: If the compound precipitates out of the vehicle upon dilution, the administered dose will be lower than intended and highly variable. Always visually inspect your final solution for clarity before injection. If you suspect precipitation, you may need to adjust your vehicle formulation, for example by using a different co-solvent or adding a surfactant, but remember to always include a vehicle-only control group to account for any effects of the vehicle itself.
-
Dose & Administration: The selected dose may be outside the therapeutic window for your specific model and endpoint. A systematic dose-response study is the only reliable method to determine an effective dose.[9] Also, verify that the chosen route of administration allows the compound to reach the target tissue in sufficient concentrations.
-
Biological Model: The target receptor for 11-Deoxy PGF1β may not be present or may be expressed at very low levels in your animal model or tissue of interest. It is good practice to confirm receptor expression using methods like qPCR or Western blotting.
-
Problem: Observed Off-Target or Adverse Effects
Unintended physiological or behavioral changes in your animals can confound results and indicate a suboptimal dosing strategy.
-
Causality & Solution:
-
Dose is Too High: This is the most common reason for adverse effects. High concentrations of the compound can lead to interactions with other receptors or cause non-specific toxicity. If you observe adverse effects, you should reduce the dose. Your dose-response study should help identify the maximum tolerated dose.
-
Vehicle Toxicity: The vehicle, particularly organic solvents like DMSO, can cause adverse effects if used at high concentrations. Always run a parallel control group that receives only the vehicle to distinguish between vehicle- and compound-induced effects.
-
Route of Administration: Some routes of administration, like intravenous bolus injections, can lead to high transient plasma concentrations that may cause acute toxicity. Consider alternative routes like intraperitoneal or subcutaneous injections, or continuous infusion, which may provide a more favorable pharmacokinetic profile.
-
Problem: Vehicle-Related Issues
The choice of vehicle is critical for successful and reproducible in vivo delivery.
Table 2: Common Vehicles for In Vivo Prostaglandin Studies
| Vehicle Composition | Pros | Cons | Best For |
| Saline with <1% Ethanol/DMSO | Physiologically well-tolerated | Limited solubilizing capacity for hydrophobic compounds | Compounds with some inherent aqueous solubility |
| Saline with 5-10% DMSO | Good solubilizing power for many compounds | Can cause local irritation and has potential for systemic effects | Difficult-to-dissolve compounds; requires careful vehicle controls |
| Saline with ~10% Ethanol & a surfactant (e.g., Tween 80) | Can improve solubility and stability in solution | Surfactants can have their own biological effects | Enhancing the bioavailability of poorly soluble compounds |
| Cyclodextrins (e.g., HPβCD) in Saline | Generally low toxicity, excellent for increasing solubility | Can alter the pharmacokinetics of the compound | Improving the solubility and stability of hydrophobic compounds |
-
Causality & Solution:
-
Precipitation upon Dilution: If your compound crashes out of solution when diluting the organic stock with an aqueous buffer, you may need to try a different vehicle system. Using a surfactant or a cyclodextrin can help keep the compound in solution.
-
Injection Site Inflammation: High concentrations of organic solvents or surfactants can cause inflammation at the injection site, which can be a significant confounding factor, especially in studies of inflammation. If this is observed, you must lower the concentration of the offending agent in your vehicle or choose a different, more biocompatible vehicle.
-
Experimental Protocols
These protocols provide a general framework. They must be optimized for your specific laboratory conditions and animal model and approved by your institution's animal care and use committee.
Protocol 1: Preparation of 11-Deoxy PGF1β Stock Solution (Example: 10 mg/mL)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of 11-Deoxy PGF1β (e.g., 10 mg) into a sterile, conical tube.
-
Initial Solubilization: Add a small volume of a suitable organic solvent (e.g., 100% ethanol or DMSO). For 10 mg, start with approximately 200 µL.
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gentle warming (to no more than 37°C) can be applied, but be mindful of the compound's stability.
-
Final Volume Adjustment: Bring the solution to the final volume with the same organic solvent to achieve the desired stock concentration (e.g., 1 mL for a 10 mg/mL stock).
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or colder to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: In Vivo Administration via Intraperitoneal (I.P.) Injection (Mouse)
-
Dose Calculation: Calculate the required volume of the stock solution based on the animal's body weight and the target dose.
-
Example: For a 25 g mouse and a target dose of 5 mg/kg:
-
Dose = 5 mg/kg * 0.025 kg = 0.125 mg
-
Volume of 10 mg/mL stock = 0.125 mg / 10 mg/mL = 0.0125 mL = 12.5 µL
-
-
-
Working Solution Preparation: Prepare a working solution for injection by diluting the stock solution in a sterile physiological vehicle (e.g., saline). To keep the final organic solvent concentration low, a serial dilution might be necessary. For the example above, you could dilute the 12.5 µL of stock into a final injection volume of 125 µL with sterile saline, resulting in a 10% final solvent concentration.
-
Animal Restraint: Use proper and approved techniques to restrain the mouse.
-
Injection: The injection should be made into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Insert the needle at a shallow angle (15-20 degrees).
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ.
-
Injection: Slowly and steadily depress the plunger to administer the solution.
-
Monitoring: After the injection, monitor the animal for any signs of distress or adverse reactions as per your approved protocol.
Workflow: In Vivo Dosing Preparation
Caption: Daily workflow for preparing and administering the compound.
References
- Hall, D.W.R., and Jaitly, K.D. Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins 11(3), 573-587 (1976).
- Ricciotti, E., and FitzGerald, G. A. Prostaglandins and Inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000 (2011).
- Lippmann, W. Inhibition of gastric acid secretion in the rat by synthetic prostaglandins. J. Pharm. Pharmacol. 21(5), 335-336 (1969).
- Broughton, B.J., Caton, M.P.L., Christmas, A.J., et al. Uterine stimulant action of some ω-chain modified (±)-11-deoxyprostaglandins. Prostaglandins 22(1), 53-64 (1981).
- Fantuzzi, G. In vivo and in vitro effects of prostaglandins. Methods in Molecular Biology, 1754, 337-349 (2018).
-
PubChem. 11-Deoxy prostaglandin F2beta. [Link]
-
Nanoparticle Library. 11-deoxy Prostaglandin F1α. [Link]
-
Bertin Bioreagent. 11-deoxy Prostaglandin F1α. [Link]
- Fantl, W. J., and L. I. C. L. E. R. K. In vivo effects of prostaglandins. Prostaglandins, 2(4), 233-248 (1972).
-
YouTube. Prostaglandins : Biosynthesis,function and regulation. [Link]
-
MizzouRepro. Administering Prostaglandin F2a. [Link]
- Rahman, M. M., et al. Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders. International Journal of Molecular Sciences, 24(15), 12049 (2023).
Sources
- 1. 11-deoxy Prostaglandin F1α | Nanoparticle Library [nanoparticlelibrary.net]
- 2. scbt.com [scbt.com]
- 3. youtube.com [youtube.com]
- 4. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 11-deoxy Prostaglandin F1α - Lipids - CAT N°: 15512 [bertin-bioreagent.com]
- 8. 37785-99-2 CAS MSDS (11-DEOXY PROSTAGLANDIN F1BETA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of 11-Deoxy prostaglandin F1beta for experiments
Introduction: The Solubility Challenge
Welcome to the technical support guide for 11-Deoxy prostaglandin F1β. As a synthetic analog of Prostaglandin F1β, this lipid mediator is crucial for research into various physiological processes.[1][2] However, its lipophilic nature presents a significant experimental hurdle: poor aqueous solubility. Like many prostaglandins, 11-Deoxy prostaglandin F1β is inherently unstable and sparingly soluble in aqueous solutions, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[3]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you navigate these challenges, ensuring the integrity and reproducibility of your experiments.
FAQ 1: What are the primary solvents for dissolving 11-Deoxy prostaglandin F1β?
The key to working with 11-Deoxy prostaglandin F1β is to begin with a concentrated stock solution in an appropriate organic solvent. This compound is a crystalline solid that is highly soluble in several common organic solvents but has very limited solubility in aqueous buffers like PBS.[1][4][5]
The choice of solvent is critical. Anhydrous organic solvents are preferred because they can effectively solvate the hydrophobic prostaglandin structure. The most recommended solvents are Dimethyl sulfoxide (DMSO), Ethanol, and N,N-dimethylformamide (DMF).
Data Summary: Solubility of 11-Deoxy Prostaglandin F1β & Analogs
| Solvent | Reported Solubility | Rationale for Use |
| Ethanol | >75 mg/mL | Volatile and less cytotoxic than DMSO at higher concentrations. Good for many in vivo and in vitro models. |
| DMSO | >50 mg/mL | A powerful aprotic solvent that readily dissolves many lipophilic compounds. A standard for cell culture but can be cytotoxic above ~0.1-0.5%.[3][6] |
| DMF | >50 mg/mL | Similar properties to DMSO, effective at solvating a wide range of organic molecules. |
| PBS (pH 7.2) | >2 mg/mL | Represents the upper limit in a purely aqueous buffer. Exceeding this will likely cause precipitation. |
Solubility data is derived from information for PGF1α, a closely related compound, as is common practice for such analogs.[4][5]
FAQ 2: What is the correct procedure for preparing a stock solution?
Incorrectly preparing the initial stock solution is a common source of error. Prostaglandins can be sensitive to moisture and repeated temperature changes.[7] Following a validated protocol is essential for preserving the compound's integrity.
Protocol: Preparing an Organic Stock Solution
-
Equilibrate the Vial: Before opening, allow the vial of solid 11-Deoxy prostaglandin F1β to warm to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the compound's stability.
-
Solvent Addition: Using a calibrated pipette, add the desired volume of your chosen anhydrous organic solvent (e.g., DMSO or Ethanol) directly to the vial.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex for 30-60 seconds. For compounds that are slow to dissolve, brief sonication in a water bath (5-10 minutes) or gentle warming to 37°C can be beneficial.[3] Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting (amber) vials.[7]
-
Long-Term Storage: Store the aliquots at -20°C for long-term stability.[4][5] Some highly sensitive prostaglandins may benefit from storage at -80°C.
Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing a stable stock solution.
FAQ 3: My compound precipitates when I dilute it into my aqueous cell culture media or buffer. How can I fix this?
This is the most common challenge researchers face. When the organic stock solution is added to an aqueous environment, the prostaglandin can rapidly precipitate out of solution as the solvent concentration drops. The key is to keep the compound dispersed and below its aqueous solubility limit.
Method 1: Serial Dilution into Aqueous Buffer
The standard approach is to dilute the organic stock into your final aqueous medium (e.g., PBS, cell culture media) just before use.
-
Prepare Fresh: Aqueous solutions of prostaglandins are often unstable and should be prepared immediately before the experiment.[3][8]
-
Dilution Technique: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring. Never add the buffer to the concentrated stock, as this will cause immediate precipitation.
-
Mind the Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is minimal. For most cell-based assays, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[3][6]
Method 2: Using a Carrier Protein (BSA)
For very low concentrations or sensitive applications, a carrier protein can help maintain solubility and stability.
-
Mechanism: Bovine Serum Albumin (BSA) acts as a carrier, binding to the lipophilic prostaglandin and keeping it dispersed in the aqueous solution.
-
Protocol:
-
Prepare your aqueous buffer containing a suitable concentration of fatty-acid-free BSA (e.g., 0.1% to 1%).
-
Add your 11-Deoxy prostaglandin F1β organic stock directly to the BSA-containing buffer, following the dilution technique described above.
-
Method 3: Incorporating a Surfactant
Non-ionic surfactants (detergents) can be highly effective at preventing precipitation by forming micelles that encapsulate the hydrophobic compound.[9]
-
Recommended Surfactants: Tween® 20 or Triton™ X-100 are commonly used.[10][11] They are relatively mild and effective at low concentrations.[11][12]
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of the surfactant. A typical starting concentration is 0.01% to 0.1%.
-
Add the prostaglandin stock solution to the surfactant-containing buffer.
-
Caution: Always run a vehicle control experiment with the surfactant alone to ensure it does not interfere with your biological assay.[13]
-
Troubleshooting Logic for Aqueous Dilution
Sources
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. scbt.com [scbt.com]
- 3. corticostatin.com [corticostatin.com]
- 4. 11-DEOXY PROSTAGLANDIN F1BETA CAS#: 37785-99-2 [m.chemicalbook.com]
- 5. 37785-99-2 CAS MSDS (11-DEOXY PROSTAGLANDIN F1BETA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 10. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Arachidonic acid release and prostaglandin E2 synthesis as irritant index of surfactants in 3T6 fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of 11-Deoxy Prostaglandin F1β Quantification
Welcome to the technical support center for the quantification of 11-Deoxy Prostaglandin F1β. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of measuring this specific prostaglandin. Here, we will delve into the common challenges encountered during experimental workflows and provide in-depth, field-proven troubleshooting advice. Our approach is rooted in scientific first principles to empower you with the knowledge to not only solve immediate issues but also to proactively design robust and reliable assays.
Introduction to 11-Deoxy Prostaglandin F1β
11-Deoxy Prostaglandin F1β is a member of the prostaglandin family, a group of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. While less studied than some of its more prominent counterparts, accurate quantification of 11-Deoxy Prostaglandin F1β is critical for understanding its potential biological significance. This guide will address the primary analytical challenges, from sample integrity to the intricacies of immunoassay and mass spectrometry-based detection.
Core Principles of Prostaglandin Analysis
The quantification of prostaglandins is notoriously challenging due to their structural similarity, low endogenous concentrations, and susceptibility to degradation. A successful experimental design must account for these inherent properties from the outset.
Section 1: Immunoassay (ELISA) Troubleshooting
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common choice for prostaglandin quantification due to their high throughput and relative ease of use. However, their accuracy is highly dependent on the specificity of the antibody and the cleanliness of the sample.
Frequently Asked Questions (FAQs) - ELISA
Q1: My standard curve has a poor fit (low R² value). What are the likely causes?
A1: A poor standard curve is a critical issue that invalidates the quantification of your samples. The root causes can often be traced back to several key areas:
-
Pipetting Errors: Inconsistent volumes of standards, antibodies, or substrate will lead to high variability. Always use calibrated pipettes and fresh tips for each standard and reagent.[1]
-
Improper Standard Preparation: Ensure the stock standard is brought to room temperature and thoroughly vortexed before preparing dilutions. Serial dilutions should be meticulously performed.
-
Degraded Standard: Prostaglandin standards can be sensitive to repeated freeze-thaw cycles and improper storage. Aliquot your standard upon receipt and store at -80°C.
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the protocol's specifications. Deviations can significantly impact the binding kinetics of the assay.[2][3]
-
Contamination: Cross-contamination between wells can be a source of erratic results. Use fresh pipette tips for each sample and reagent, and be careful not to splash liquid between wells.[2]
Q2: I'm observing high background signal in my blank wells. What can I do to reduce it?
A2: High background noise can mask the true signal from your samples and standards, leading to inaccurate results. Here are the primary culprits and their solutions:
-
Insufficient Washing: Inadequate washing is a frequent cause of high background. Ensure that you are vigorously washing the plate according to the protocol, and consider increasing the number of wash cycles or the soaking time.[1]
-
Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding. Ensure the blocking buffer is fresh and has been incubated for the recommended time and temperature.
-
Contaminated Reagents: Substrate solution, in particular, is sensitive to light and contamination.[2][4] Always use fresh, clean reservoirs for your reagents.
-
Cross-Reactivity of Detection Antibody: In rare cases, the detection antibody may have some affinity for the blocking agent. Trying a different blocking buffer (e.g., one based on a different protein) may resolve this.[3]
Q3: My sample values are highly variable between replicates. What's causing this?
A3: Poor precision in your replicates points to inconsistencies in your experimental technique. Consider the following:
-
Pipetting Inconsistency: As with standard curve issues, variable pipetting will lead to variable results. Pay close attention to your pipetting technique, ensuring you are dispensing the correct volume each time.
-
Incomplete Washing: Residual wash buffer in some wells can dilute the subsequent reagents, leading to variability. After the final wash, tap the inverted plate firmly on a clean paper towel to remove any remaining liquid.[1]
-
"Edge Effects": Temperature gradients across the plate during incubation can cause wells on the edge to behave differently from those in the center. Using a water bath for incubation can help to ensure a uniform temperature.
-
Particulate Matter in Samples: If your samples contain precipitates, this can interfere with the assay. Centrifuge your samples to pellet any debris before adding them to the plate.[3]
Q4: I suspect cross-reactivity is affecting my results. How can I confirm and mitigate this?
A4: Cross-reactivity is a significant concern with all prostaglandin immunoassays due to the structural similarity of these molecules.[2] While specific cross-reactivity data for 11-Deoxy prostaglandin F1β is not always readily available in kit inserts, we can infer potential cross-reactants from structurally related prostaglandins like 11β-Prostaglandin F2α.
-
Potential Cross-Reactants: Based on the structure of 11-Deoxy prostaglandin F1β, other F-series prostaglandins and their metabolites are the most likely sources of cross-reactivity. For example, an ELISA for 11β-Prostaglandin F2α shows cross-reactivity with its dinor metabolite.[5][6] It is plausible that an antibody against 11-Deoxy prostaglandin F1β could also recognize PGF1α, PGF2α, and their metabolites.
-
Confirmation of Cross-Reactivity: The most definitive way to assess cross-reactivity is to spike your sample matrix with known concentrations of suspected cross-reactants and measure the response in your ELISA.
-
Mitigation Strategies:
-
Sample Purification: The most effective way to remove cross-reacting molecules is to purify your samples before running the ELISA. Solid-phase extraction (SPE) is a common and effective method for this.
-
Confirmation with a Second Method: If possible, confirm your ELISA results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Workflow Diagram: ELISA Troubleshooting
Caption: A logical workflow for troubleshooting common ELISA issues.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
LC-MS/MS offers superior specificity and sensitivity compared to immunoassays, making it the gold standard for prostaglandin quantification. However, it comes with its own set of challenges, primarily related to sample preparation, chromatography, and instrument parameters.
Frequently Asked Questions (FAQs) - LC-MS/MS
Q1: I'm having trouble with low signal intensity for 11-Deoxy prostaglandin F1β. How can I improve it?
A1: Low signal intensity can be due to a number of factors, from sample preparation to instrument settings.
-
Inefficient Extraction: Prostaglandins are lipids and require an effective extraction from aqueous biological matrices. A liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) with a C18 cartridge is typically required. Ensure your extraction protocol is optimized for recovery.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte in the mass spectrometer source. Improving your sample cleanup with a more rigorous SPE protocol or optimizing your chromatography to separate the analyte from interfering compounds can mitigate this.
-
Suboptimal MS Parameters: The cone voltage and collision energy are critical for achieving optimal fragmentation and signal intensity. These parameters should be tuned specifically for 11-Deoxy prostaglandin F1β. While specific transitions are not widely published, you can predict them based on the structure (Molecular Weight: ~340.5 g/mol ). A likely precursor ion in negative mode would be [M-H]⁻ at m/z 339.5. Product ions would result from fragmentation of the fatty acid side chains.
-
Analyte Degradation: Prostaglandins can be unstable. Keep samples on ice or at 4°C in the autosampler and minimize the time between preparation and injection. The addition of an antioxidant like butylated hydroxytoluene (BHT) during extraction can prevent oxidative degradation.
Q2: I'm seeing interfering peaks in my chromatogram. How can I get a cleaner baseline?
A2: Interfering peaks can compromise the accuracy of your integration and quantification.
-
Improve Chromatographic Resolution: Adjusting the gradient of your mobile phase can help to separate your analyte of interest from interfering compounds. Using a column with a different chemistry may also be beneficial.
-
Enhance Sample Cleanup: As with matrix effects, a more thorough sample cleanup procedure, such as a multi-step SPE protocol, can remove many interfering substances.
-
Use a More Specific MRM Transition: If you are using a non-specific transition, you may be detecting other compounds with the same mass. Ensure you are using a unique and specific multiple reaction monitoring (MRM) transition for 11-Deoxy prostaglandin F1β.
Q3: How do I ensure the stability of 11-Deoxy prostaglandin F1β in my samples?
A3: Sample stability is paramount for accurate quantification.
-
Storage Conditions: For long-term storage, biological samples should be kept at -80°C. A study on other prostaglandins in urine showed stability for up to 10 years at -40°C.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of prostaglandins. Aliquot samples after collection to avoid multiple freeze-thaw cycles.[7]
-
Antioxidants: The addition of antioxidants, such as BHT, during sample processing can prevent oxidative degradation.
-
pH: The pH of the sample can also affect stability. It is generally recommended to keep the pH neutral or slightly acidic during extraction.
Protocol: Solid-Phase Extraction (SPE) for Prostaglandins from Plasma
This is a general protocol that can be adapted for 11-Deoxy prostaglandin F1β.
-
Sample Acidification: Acidify 1 mL of plasma to pH 3.5 with 2M formic acid.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated version of 11-Deoxy prostaglandin F1β).
-
Column Conditioning: Condition a C18 SPE cartridge with 1 column volume of methanol followed by 1 column volume of water.
-
Sample Loading: Load the acidified plasma onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 column volume of water, followed by 1 column volume of 15% methanol in water.
-
Elution: Elute the prostaglandins with 1 column volume of methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
Data Summary Table: Comparison of Analytical Methods
| Feature | ELISA | LC-MS/MS |
| Specificity | Lower (potential for cross-reactivity) | Higher (based on mass-to-charge ratio) |
| Sensitivity | High (pg/mL range) | Very High (can reach fg/mL range) |
| Throughput | High | Lower |
| Cost per Sample | Lower | Higher |
| Development Time | Shorter (with commercial kits) | Longer (requires method development) |
| Confirmation | Recommended to confirm with LC-MS/MS | Gold standard |
Section 3: General Laboratory Best Practices
Beyond the specifics of each analytical technique, there are several overarching principles that will improve the quality and reliability of your 11-Deoxy prostaglandin F1β quantification.
-
Proper Sample Collection and Handling: Prostaglandin levels can be artificially elevated by the sample collection process itself. For plasma samples, it is crucial to minimize platelet activation, which can be achieved by collecting blood into a tube containing an anticoagulant and a cyclooxygenase inhibitor like indomethacin.
-
Meticulous Record Keeping: Document every step of your experimental process, from sample collection to data analysis. This will be invaluable for troubleshooting any issues that may arise.
-
Use of Quality Controls: Include quality control (QC) samples at low, medium, and high concentrations in every analytical run to monitor the performance of your assay.
Conclusion
The successful quantification of 11-Deoxy prostaglandin F1β is an achievable goal, but it requires a thorough understanding of the potential pitfalls and a commitment to meticulous experimental technique. By anticipating challenges related to sample stability, cross-reactivity, and analytical sensitivity, researchers can generate accurate and reproducible data. This guide provides a framework for troubleshooting common issues and for developing robust analytical methods. As with any complex analysis, a systematic approach to problem-solving, grounded in a strong understanding of the underlying scientific principles, is the key to success.
References
- Broughton, B.J., Caton, M.P.L., Christmas, A.J., et al. (1981). Uterine stimulant action of some ω-chain modified (±)-11-deoxyprostaglandins. Prostaglandins, 22(1), 53-64.
- Hall, D.W.R., and Jaitly, K.D. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 11(3), 573-587.
- Lippmann, W. (1969). Inhibition of gastric acid secretion in the rat by synthetic prostaglandins. Journal of Pharmacy and Pharmacology, 21(5), 335-336.
-
Bertin Bioreagent. (n.d.). 11-deoxy Prostaglandin F1β. Retrieved from [Link]
- Patrignani, P., et al. (2024). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays.
-
PubChem. (n.d.). 11-Deoxy prostaglandin F2beta. Retrieved from [Link]
-
ABclonal. (2020). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
Sources
- 1. 11-Deoxy prostaglandin F2beta | C20H34O4 | CID 16061096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Plasma levels and urinary excretion of prostaglandins in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11beta-Prostaglandin F2alpha ELISA Kit | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in 11-Deoxy Prostaglandin F1β Bioassays
Welcome to the technical support center for 11-Deoxy prostaglandin F1β (11-deoxy PGF1β) bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing variability in your experiments. Achieving reliable and reproducible data is paramount, and this resource will equip you with the expertise to navigate the complexities of prostaglandin analysis.
Introduction to 11-Deoxy Prostaglandin F1β
11-Deoxy PGF1β is a prostaglandin analog with distinct biological activities, including acting as a vasopressor and bronchoconstrictor.[1] Structurally similar to other prostaglandins, its accurate quantification is crucial for understanding its physiological and pathological roles. However, like many lipid mediators, prostaglandins are susceptible to rapid degradation and ex vivo formation, making meticulous experimental technique essential for data integrity.
This guide will focus on the two primary methodologies for prostaglandin quantification: Enzyme-Linked Immunosorbent Assays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the common pitfalls and sources of variability for each, providing you with actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise during 11-deoxy PGF1β bioassays.
Q1: Which bioassay is better for my research: ELISA or LC-MS/MS?
A1: The choice between ELISA and LC-MS/MS depends on your specific research needs.
-
ELISA is a high-throughput and cost-effective method ideal for quantifying a single, known prostaglandin in a large number of samples.[2] Commercial ELISA kits are readily available and offer high sensitivity.[3][4][5] However, a significant drawback is the potential for antibody cross-reactivity with structurally similar prostaglandins, which can lead to inaccurate results.[6]
-
LC-MS/MS is considered the gold standard for prostaglandin analysis due to its high specificity and ability to simultaneously measure multiple analytes.[6][7] This method can distinguish between isomers with the same molecular weight, a critical advantage over ELISA.[8][9][10] While more expensive and requiring specialized instrumentation, LC-MS/MS provides more accurate and reliable quantitative data.
Q2: My sample values are inconsistent between replicates. What are the likely causes?
A2: Inconsistent replicates are a common issue and can stem from several sources:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major contributor to variability.[11][12] Ensure your pipettes are properly calibrated and use consistent technique for all samples and standards.
-
Inadequate Mixing: Failure to thoroughly mix reagents and samples can lead to uneven reactions.[13] Gently vortex or tap plates to ensure homogeneity.
-
Washing Steps (ELISA): Insufficient or inconsistent washing can result in high background and poor reproducibility.[13][14] Ensure all wells are completely filled and aspirated during each wash step.
-
Sample Heterogeneity: Particulates or lipids in the sample can interfere with the assay.[11][15] Centrifuge samples to remove any debris before analysis.
Q3: My measured prostaglandin concentrations are much lower than expected. What could be the problem?
A3: Low prostaglandin concentrations can be due to degradation during sample handling and storage. Prostaglandins are chemically unstable and can break down quickly.[6][16]
-
Sample Collection and Handling: Minimize the time between sample collection and processing.[16] Keep samples on ice to limit enzymatic activity.
-
Storage Conditions: For long-term storage, samples should be kept at -80°C.[17][18] Avoid repeated freeze-thaw cycles, as this can degrade prostaglandins.[11][15][18][19]
-
Extraction Efficiency (LC-MS/MS): Inefficient extraction will lead to lower recovery. Optimize your extraction protocol and consider using an internal standard to correct for losses.
Q4: I'm seeing high background in my ELISA. How can I reduce it?
A4: High background in an ELISA can obscure your signal and reduce the dynamic range of the assay.
-
Insufficient Washing: This is a primary cause of high background.[12] Increase the number of wash steps or the soaking time.
-
Cross-Reactivity: The antibodies in your ELISA kit may be cross-reacting with other molecules in your sample matrix.[20] Review the kit's cross-reactivity data and consider sample purification if necessary.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free of contamination.[13]
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common problems encountered in both ELISA and LC-MS/MS assays.
Troubleshooting ELISA Variability
High variability in ELISA results can be frustrating. The following diagram and table outline a systematic approach to identifying and resolving the root cause.
Caption: A systematic approach to troubleshooting inconsistent LC-MS/MS data.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent gradient to improve peak symmetry. |
| Column degradation. | Replace the analytical column if it has exceeded its recommended lifetime or shows signs of fouling. | |
| Inconsistent Retention Times | Fluctuations in solvent delivery from the HPLC pump. | Prime the pump and ensure there are no air bubbles in the solvent lines. |
| Temperature variations in the column oven. | Ensure the column oven is set to a stable temperature. | |
| Low Signal Intensity | Inefficient ionization in the mass spectrometer source. | Optimize source parameters such as temperature, gas flows, and spray voltage. |
| Poor extraction recovery. | Validate your extraction method for efficiency and reproducibility. Consider solid-phase extraction (SPE) for sample cleanup and concentration. | |
| Analyte degradation. [17] | Ensure samples are processed quickly and kept cold. Use antioxidants like BHT during sample preparation if necessary. [17] | |
| High Background Noise | Contamination from solvents, reagents, or sample matrix. | Use high-purity solvents and reagents. Implement a more rigorous sample cleanup procedure. |
Key Experimental Protocols
To ensure the highest quality data, it is imperative to follow standardized and validated protocols.
Protocol 1: Sample Collection and Handling for Prostaglandin Analysis
The stability of prostaglandins is a critical factor influencing the accuracy of their measurement. [21] Core Principles:
-
Move fast, keep cold: Prostaglandins can form and degrade rapidly. [16]All steps should be performed quickly and on ice.
-
Handle gently: Avoid vigorous mixing that can activate platelets and artificially increase prostaglandin levels. [16]* Use appropriate collection tubes: For blood samples, use tubes containing an anticoagulant such as EDTA or heparin. [11]* Inhibit enzymatic activity: Consider adding a cyclooxygenase (COX) inhibitor, like indomethacin, to your samples immediately after collection to prevent ex vivo prostaglandin synthesis. [11][19] Step-by-Step Procedure for Plasma Collection:
-
Collect whole blood into pre-chilled tubes containing EDTA or heparin.
-
Gently invert the tubes several times to mix the anticoagulant.
-
Immediately centrifuge the blood at 1000 x g for 15 minutes at 4°C. [11]4. Carefully collect the plasma supernatant, avoiding the buffy coat.
-
Aliquot the plasma into cryovials and store at -80°C until analysis. [18]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Purification
SPE is a valuable technique for removing interfering substances from your sample matrix and concentrating your analyte of interest.
Materials:
-
C18 reverse-phase SPE columns
-
Acidified water (pH 3.5)
-
Ethanol
-
Hexane
-
Ethyl acetate
-
Nitrogen evaporator
Step-by-Step Procedure:
-
Acidify the sample: Adjust the pH of your sample to approximately 3.5 with dilute HCl. [19]2. Condition the SPE column: Wash the C18 column with 10 mL of ethanol followed by 10 mL of deionized water. [19]3. Load the sample: Apply the acidified sample to the column.
-
Wash the column: Wash with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to remove non-polar impurities. [19]5. Elute the prostaglandins: Elute the prostaglandins from the column with 10 mL of ethyl acetate. [19]6. Dry and reconstitute: Evaporate the ethyl acetate under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate assay buffer for analysis.
Data Presentation and Interpretation
Proper data analysis is as crucial as the experimental work itself.
ELISA Data Analysis
For competitive ELISAs, the signal is inversely proportional to the concentration of the analyte. [22]
-
Generate a standard curve: Plot the absorbance values of your standards against their known concentrations. A log-log or semi-log plot is often used to linearize the data. [22]2. Determine sample concentrations: Interpolate the concentrations of your unknown samples from the standard curve.
-
Apply dilution factors: If your samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the original concentration. [15]
LC-MS/MS Data Analysis
-
Peak integration: Integrate the area under the curve for the analyte and internal standard peaks.
-
Calculate response ratios: Divide the peak area of the analyte by the peak area of the internal standard.
-
Generate a calibration curve: Plot the response ratios of your calibrators against their known concentrations.
-
Determine sample concentrations: Calculate the concentrations of your unknown samples using the regression equation from the calibration curve.
By implementing the strategies and protocols outlined in this technical support guide, you can significantly reduce variability in your 11-deoxy PGF1β bioassays, leading to more reliable and impactful research outcomes.
References
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034). Retrieved from [Link]
-
Assay Genie. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit (UNES00024). Retrieved from [Link]
-
Liu, M., et al. (2013). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. Retrieved from [Link]
-
Song, W. L., et al. (2007). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PubMed Central. Retrieved from [Link]
-
Nilsson, A., et al. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
- Goodenowe, D. B., & Das, R. (2005). Mass spectrometry of prostaglandins. Google Patents.
-
Wynalda, M. A., & Fitzpatrick, F. A. (1981). Stability of prostaglandin I2 in human blood. PubMed. Retrieved from [Link]
-
Palmero, D., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. ResearchGate. Retrieved from [Link]
-
Palmero, D., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. National Institutes of Health. Retrieved from [Link]
-
Paul, L., et al. (2005). Stability of prostaglandin EI (PGEI) in aqueous solutions. ResearchGate. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual PGE2 ELISA Kit Catalogue Code: UNFI0032. Retrieved from [Link]
-
Rosenthale, M. E., et al. (1974). Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed. Retrieved from [Link]
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]
-
Nanoparticle Library. (n.d.). 11-deoxy Prostaglandin F1α. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 11-Deoxy prostaglandin F2beta. PubChem Compound Database. Retrieved from [Link]
-
AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit • Catalogue Code: UNDL00063. Retrieved from [Link]
-
Liston, T. E., & Roberts, L. J. (1985). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. Journal of Biological Chemistry. Retrieved from [Link]
-
Assay Genie. (n.d.). Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function. Retrieved from [Link]
-
Bates, J. L., et al. (2022). Prostaglandin E2 is an unreliable biomarker for inflammation in castrated piglets: a randomized controlled trial assessing pharmaceutical drug efficiency. American Veterinary Medical Association Journals. Retrieved from [Link]
Sources
- 1. 11-deoxy Prostaglandin F1α | Nanoparticle Library [nanoparticlelibrary.net]
- 2. assaygenie.com [assaygenie.com]
- 3. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
- 4. arborassays.com [arborassays.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Prostaglandins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6939718B2 - Mass spectrometry of prostaglandins - Google Patents [patents.google.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Stability of prostaglandin I2 in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
Understanding the Challenge: Low Signal in a Competitive Immunoassay
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for addressing low signal issues in 11-Deoxy prostaglandin F1beta immunoassays. As Senior Application Scientists, we have designed this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring robust and reproducible results.
The 11-Deoxy prostaglandin F1beta immunoassay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the signal generated is inversely proportional to the amount of 11-Deoxy prostaglandin F1beta in the sample. A common and critical issue is an unexpectedly low signal, particularly in the zero standard wells (B₀), which should yield the maximum possible signal. A weak B₀ signal compresses the dynamic range of the assay, making it impossible to accurately quantify the target analyte.
This guide will systematically address the potential causes of a low B₀ signal and other related signal issues, providing actionable solutions grounded in immunoassay theory.
Quick Troubleshooting FAQs
Here are some of the most common questions and immediate steps to consider when encountering low signal.
Q1: My optical density (OD) readings are low across the entire plate, including my zero standard. What's the most likely cause?
A: This is a classic sign of a systemic failure. The most common culprits are issues with the enzyme conjugate or the substrate.[1]
-
Enzyme Conjugate: It may have been improperly diluted, degraded due to improper storage, or inhibited. Sodium azide, for instance, is a potent inhibitor of Horseradish Peroxidase (HRP) and must be avoided in wash buffers and diluents.[1]
-
Substrate: The substrate may be expired, may have been prepared incorrectly, or was not allowed to reach room temperature before use.[2][3] Always prepare colorimetric substrates like TMB or pNPP immediately before use unless they are supplied in a stabilized, ready-to-use format.[4]
Q2: My standard curve looks poor or flat, but my samples still give some signal. What should I check first?
A: A poor standard curve is often due to problems with the standard itself or pipetting errors.[5][6]
-
Standard Integrity: The standard may have degraded. Prostaglandin standards require specific storage conditions, typically at -20°C or -80°C, and are sensitive to repeated freeze-thaw cycles.[7][8] Ensure it was reconstituted correctly and used within the recommended timeframe.[5][9]
-
Pipetting and Dilution: Check all calculations for the serial dilution of the standard.[2] Use calibrated pipettes and ensure proper technique to avoid introducing air bubbles or inaccuracies.[2][5]
Q3: Can my sample itself be the cause of a low signal?
A: Yes, this is known as a "matrix effect."[5][10] Components in your biological sample (e.g., serum, plasma, urine) can interfere with the antibody-antigen binding.[10][11][12]
-
Solution: The most common way to mitigate matrix effects is to dilute your samples in the assay buffer provided with the kit.[7][8] It may be necessary to run a series of dilutions to find the optimal dilution factor where the interference is minimized.
In-Depth Troubleshooting Guides
Section 1: Reagent and Sample Preparation
Proper preparation is foundational to a successful immunoassay. Errors at this stage are a primary source of low signal issues.
Issue 1.1: Degraded or Improperly Prepared Reagents
| Possible Cause | Scientific Explanation & Causality | Recommended Solution |
| Expired or Improperly Stored Kit Components | Reagents like antibodies, enzyme conjugates, and standards are biological molecules with finite stability. Storage at incorrect temperatures (e.g., room temperature instead of 2-8°C or -20°C) accelerates their degradation, leading to a loss of binding activity or enzymatic function.[2][13] | Always check the expiration dates on all reagents.[2] Store all kit components exactly as instructed by the manufacturer's protocol. Bring reagents to room temperature for 15-30 minutes before use, but do not leave them out for extended periods.[2][7] |
| Incorrect Reconstitution or Dilution of Standard | The standard curve is the backbone of the assay. An error in the initial reconstitution of the lyophilized standard or a mistake in the serial dilutions will result in a curve that is shifted or flat, making accurate quantification impossible.[5][9] | Briefly centrifuge the standard vial before opening to ensure all powder is at the bottom. Reconstitute precisely with the specified diluent. When performing serial dilutions, use calibrated pipettes and change tips for each dilution step to prevent carryover.[2] |
| Inactive Enzyme Conjugate or Substrate | The signal in an ELISA is generated by an enzyme (e.g., HRP) acting on a substrate (e.g., TMB). If the conjugate's enzymatic activity is compromised or the substrate is depleted, no or very little signal will be produced, resulting in low ODs for all wells.[1] | Test the activity of the conjugate and substrate. A simple test is to add a small amount of diluted conjugate to a well, followed by the substrate. A strong color change should be observed. If not, one or both components are inactive. Avoid using buffers containing inhibitors like sodium azide with HRP conjugates.[1] |
| Improper Sample Handling and Stability | Prostaglandins are lipids that can be unstable and are actively synthesized.[14] Collection of biological samples without a cyclooxygenase (COX) inhibitor (like indomethacin) can lead to artificially inflated levels, while improper storage or multiple freeze-thaw cycles can cause degradation.[7][8] | Add a COX inhibitor such as indomethacin to biological samples immediately after collection.[7][8] Aliquot samples after the first thaw and store them at -80°C to avoid repeated freeze-thaw cycles. |
Section 2: Assay Procedure and Execution
Meticulous execution of the assay protocol is critical. Minor deviations can have a significant impact on the results.
Workflow of a Competitive Immunoassay for 11-Deoxy Prostaglandin F1beta
Caption: Workflow for a typical 11-Deoxy prostaglandin F1beta competitive ELISA.
Issue 2.1: Procedural Missteps
| Possible Cause | Scientific Explanation & Causality | Recommended Solution |
| Insufficient Incubation Times or Incorrect Temperature | Binding events in an immunoassay are time and temperature-dependent. Shortening the incubation times will prevent the system from reaching equilibrium, resulting in less binding of the antibody and conjugate, and consequently, a weaker signal.[1][5] | Adhere strictly to the incubation times and temperatures specified in the protocol.[5] Ensure the plate is incubated in a stable, draft-free environment. Using a plate sealer prevents evaporation and temperature gradients across the plate.[2] |
| Inadequate Washing | The wash steps are critical for removing unbound reagents. In a competitive ELISA, insufficient washing leaves excess unbound enzyme conjugate in the wells. This leads to a high, non-specific signal after substrate addition, which paradoxically can result in a "low signal" reading for your samples relative to a high background. | Ensure all wells are completely filled and aspirated during each wash cycle. Tap the inverted plate forcefully on absorbent paper to remove any residual liquid after the final wash.[2][5] If using an automated plate washer, ensure all ports are clean and dispensing/aspirating correctly.[9] |
| Reagents Added in Incorrect Order | Immunoassays are sequential processes. Adding reagents in the wrong order—for example, adding the substrate before the washing step—will completely disrupt the assay mechanics and result in no meaningful signal. | Review the protocol carefully before starting and create a checklist to follow during the assay.[2] |
| Pipette or Well Contamination | Scratching the inside surface of the well with a pipette tip can damage the coated antibody layer, preventing proper binding and reducing the signal.[9] Cross-contamination between wells (e.g., from a high concentration standard to a low one) will ruin the standard curve. | Be careful not to touch the bottom or sides of the wells with pipette tips.[2] Use a fresh pipette tip for every standard, sample, and reagent addition to prevent cross-contamination.[2][5] |
Section 3: Data Analysis and Interpretation
A low signal can also be a matter of incorrect data acquisition or interpretation.
Troubleshooting Logic Flow for Low Signal (Low B₀)
Caption: A decision tree to systematically troubleshoot low OD signals.
Issue 3.1: Data Acquisition and Curve Fitting
| Possible Cause | Scientific Explanation & Causality | Recommended Solution |
| Incorrect Plate Reader Settings | Reading the plate at the wrong wavelength will result in inaccurate and low OD values. For example, TMB substrate, after being stopped with acid, should be read at 450 nm. Reading at a different wavelength will miss the absorbance peak. | Verify the correct wavelength for your specific substrate/stop solution combination in the kit protocol.[1] Ensure the plate reader is blanked appropriately, if required. |
| Improper Curve Fitting | Competitive immunoassays produce a sigmoidal dose-response curve. Using a linear regression for this type of data will result in an inaccurate standard curve and erroneous sample concentration calculations. | Use a non-linear, four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit for your standard curve data.[5] This is the standard and most accurate method for analyzing competitive immunoassay data. |
| Reading Plate Too Late | The colorimetric signal can fade over time after the stop solution is added. Delaying the plate reading can lead to a decrease in the measured OD values. | Read the plate within 15-30 minutes of adding the stop solution, as recommended by most manufacturers.[5] |
Key Experimental Protocol: 11-Deoxy Prostaglandin F1beta Competitive ELISA
This protocol is a generalized example. Always prioritize the specific instructions provided with your assay kit.
Materials:
-
11-Deoxy Prostaglandin F1beta Immunoassay Kit (containing coated 96-well plate, standard, specific antibody, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Calibrated single and multichannel pipettes
-
Absorbent paper
-
Plate reader capable of reading at 450 nm
-
Deionized water
Methodology:
-
Reagent Preparation:
-
Allow all kit reagents and samples to equilibrate to room temperature for at least 30 minutes.
-
Prepare the wash buffer by diluting the concentrate as per the kit instructions.
-
Reconstitute the 11-Deoxy prostaglandin F1beta standard to create the stock solution.
-
Perform serial dilutions of the standard stock to create the standard curve points (e.g., from 1000 pg/mL down to ~1 pg/mL). Keep standards on ice.
-
-
Assay Procedure:
-
Determine the number of wells required for standards, controls (Non-Specific Binding and Zero Standard/B₀), and samples. It is mandatory to run all in duplicate or triplicate.[2][5]
-
Add 100 µL of standard, control, or appropriately diluted sample to the designated wells.
-
Add 50 µL of the prostaglandin-enzyme conjugate to each well.
-
Add 50 µL of the specific antibody to each well.
-
Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature or overnight at 4°C).
-
-
Washing:
-
Signal Development and Reading:
-
Add 200 µL of the substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes (or as specified).
-
Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.[5]
-
-
Data Analysis:
-
Average the duplicate/triplicate readings for each standard, control, and sample.
-
Subtract the average OD of the Non-Specific Binding (NSB) wells from all other ODs.
-
Plot the corrected OD values for the standards against their known concentrations.
-
Use a 4-parameter logistic (4-PL) regression to generate the standard curve.
-
Calculate the concentration of 11-Deoxy prostaglandin F1beta in your samples by interpolating their OD values from the standard curve.
-
References
-
Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]
-
Biocompare. (2021). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit Manual. Retrieved from [Link]
- DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, B., & Tacey, R. (2003). Optimizing ELISAs for precision and robustness using laboratory automation and statistical design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 937-947.
- Shaik, J. S., & Miller, D. W. (2008). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 49(7), 1589–1593.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000.
- Stevenson, L. F., & Isbel, L. (2017). Evaluating the impact of matrix effects on biomarker assay sensitivity. Bioanalysis, 9(13), 1021–1030.
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
- Gan, S. D., & Patel, K. R. (1994). Efficient optimization of ELISAs. Journal of Immunological Methods, 177(1-2), 199-206.
- Yoshida, H., & Imafuku, Y. (2004). Matrix effects in clinical immunoassays and the effect of preheating and cooling analytical samples.
- Bagli, J. F., & Bogri, T. (1967). Prostaglandins II--an Improved Synthesis and Structural Proof of (Plus or minus)-11-deoxyprostaglandin F-1-beta. Tetrahedron Letters, 8(1), 5-10.
-
ABclonal. (2020). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Nanoparticle Library. (n.d.). 11-deoxy Prostaglandin F1α. Retrieved from [Link]
- Kumar, D., Oberoi, H. S., Singh, H., Shrivastav, T. G., Bhukya, P. L., Kumari, M., ... & Sonkar, S. C. (2021). Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers. Journal of Immunoassay and Immunochemistry, 42(6), 567-586.
-
Kruse, R. (2020). Matrix effects in clinical immunoassays and the effect of preheating and cooling analytical samples. ResearchGate. Retrieved from [Link]
- Hoofnagle, A. N., & Wener, M. H. (2009). The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry. Journal of Immunological Methods, 347(1-2), 3–11.
- Wood, W. G. (1991). “Matrix Effects” in Immunoassays.
- Li, C., Zhao, H., & Wang, Y. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Diagnostics, 13(11), 1868.
- Yokotani, Y., et al. (2019). Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes.
- Al-Adhroey, A. H., et al. (2021). Development and optimization of a new competitive ELISA using recombinant (rPSA D15 and rCag11) antigens for the detection of Helicobacter pylori infection. PLoS ONE, 16(1), e0245223.
- Levine, L., Gutierrez Cernosek, R. M., & Van Vunakis, H. (1971). Specificities of Prostaglandins B1, F1α, and F2α Antigen-Antibody Reactions. Journal of Biological Chemistry, 246(22), 6782-6785.
-
OCuSOFT. (2024, July 17). The Truth About Prostaglandins with Ami Vadada, MD [Video]. YouTube. Retrieved from [Link]
Sources
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. biocompare.com [biocompare.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. assaygenie.com [assaygenie.com]
- 7. arborassays.com [arborassays.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. Evaluating the impact of matrix effects on biomarker assay sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
stability of 11-Deoxy prostaglandin F1beta in different solvents
Last Updated: January 14, 2026
Welcome to the technical support guide for 11-Deoxy prostaglandin F1β. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and efficacy of this compound in your experiments. Here, we address common challenges and questions regarding its use in various solvent systems.
I. Understanding the Stability of 11-Deoxy Prostaglandin F1β: Core Principles
11-Deoxy prostaglandin F1β, like other prostaglandins, is a lipid-derived signaling molecule with a structure susceptible to degradation. Its stability is paramount for obtaining reliable and reproducible experimental results. The primary routes of degradation for prostaglandins, in general, are hydrolysis and oxidation, which can be significantly influenced by the choice of solvent, pH, temperature, and exposure to air and light.
II. Frequently Asked Questions (FAQs)
Q1: How should I initially dissolve and store 11-Deoxy prostaglandin F1β?
A1: 11-Deoxy prostaglandin F1β is typically supplied as a crystalline solid and should be stored at -20°C. For creating a stock solution, it is recommended to use an anhydrous aprotic solvent. Based on available solubility data, suitable options include:
-
Dimethylformamide (DMF): >50 mg/ml
-
Dimethyl sulfoxide (DMSO): >50 mg/ml
-
Ethanol: >75 mg/ml
It is crucial to use anhydrous solvents to minimize hydrolysis. After reconstitution, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.
Q2: Can I prepare an aqueous working solution of 11-Deoxy prostaglandin F1β?
A2: While 11-Deoxy prostaglandin F1β has some solubility in phosphate-buffered saline (PBS, pH 7.2) at over 2 mg/ml, it is important to note that prostaglandins are generally unstable in aqueous solutions, especially at neutral or alkaline pH.[1] If your experimental protocol requires an aqueous solution, it is strongly advised to prepare it fresh immediately before use from a concentrated organic stock solution. Do not store aqueous solutions of 11-Deoxy prostaglandin F1β for extended periods, as this can lead to significant degradation and loss of biological activity. For some prostaglandins, stability in aqueous solutions is improved at an acidic pH.[2]
Q3: How long can I expect my stock solution in an organic solvent to be stable?
A3: While specific data for 11-Deoxy prostaglandin F1β is limited, stock solutions of similar prostaglandins in anhydrous aprotic solvents like DMSO or DMF are generally stable for several months when stored properly at -20°C or -80°C in tightly sealed vials, protected from light. However, for critical applications, it is recommended to use stock solutions within a few weeks of preparation or to perform periodic quality control checks.
Q4: What are the visible signs of degradation?
A4: Visual inspection may not always reveal chemical degradation. The compound can degrade without any noticeable change in the appearance of the solution. The most reliable way to assess the stability and purity of your 11-Deoxy prostaglandin F1β solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
III. Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my experiment. | Degradation of 11-Deoxy prostaglandin F1β due to improper storage or handling. | 1. Prepare a fresh working solution from a new aliquot of your stock solution.2. If the problem persists, prepare a fresh stock solution from the crystalline solid.3. Verify the stability of your compound in the experimental buffer system (see Section V for a validation protocol). |
| Inconsistent results between experiments. | Instability of 11-Deoxy prostaglandin F1β in the working solution or repeated freeze-thaw cycles of the stock solution. | 1. Ensure you are using single-use aliquots of your stock solution to avoid freeze-thaw cycles.2. Always prepare aqueous working solutions immediately before use.3. Confirm that all experimental conditions, including incubation times and temperatures, are consistent. |
| Unexpected peaks in my analytical chromatogram. | Presence of degradation products. | 1. Analyze a freshly prepared solution to use as a reference.2. Compare the chromatogram of your stored solution to the fresh sample to identify potential degradation peaks.3. Consider the potential for degradation in your experimental matrix and analyze a sample immediately after preparation and after the experimental incubation period. |
IV. Data Summary: Solubility of 11-Deoxy Prostaglandin F1β
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | >50 mg/ml | Anhydrous DMF is recommended for stock solutions. |
| Dimethyl sulfoxide (DMSO) | >50 mg/ml | Anhydrous DMSO is recommended for stock solutions. |
| Ethanol | >75 mg/ml | Anhydrous ethanol is a suitable solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | >2 mg/ml | Aqueous solutions are not recommended for storage due to potential for hydrolysis. Prepare fresh for immediate use. |
V. Experimental Protocol: Validating the Stability of 11-Deoxy Prostaglandin F1β in a Chosen Solvent
This protocol provides a framework for assessing the stability of 11-Deoxy prostaglandin F1β in your specific solvent and storage conditions using HPLC-UV or LC-MS.
Objective: To determine the percentage of intact 11-Deoxy prostaglandin F1β remaining in a solution over time under defined storage conditions.
Materials:
-
11-Deoxy prostaglandin F1β (crystalline solid)
-
Chosen solvent (e.g., anhydrous DMSO, anhydrous ethanol)
-
HPLC or LC-MS system with a suitable detector (UV or MS)
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., acetonitrile, water, formic acid)
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a known amount of 11-Deoxy prostaglandin F1β.
-
Dissolve in the chosen solvent to a precise final concentration (e.g., 1 mg/ml). This is your "Time 0" sample.
-
Immediately dilute a small aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC/LC-MS system to obtain the initial peak area of the intact compound.
-
-
Sample Incubation:
-
Aliquot the remaining stock solution into several sealed vials.
-
Store these vials under the desired conditions (e.g., 4°C, room temperature, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from storage.
-
Allow the sample to come to room temperature.
-
Dilute and analyze the sample using the same HPLC/LC-MS method as the "Time 0" sample.
-
-
Data Analysis:
-
For each time point, calculate the percentage of 11-Deoxy prostaglandin F1β remaining using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A solution is generally considered stable if ≥90-95% of the initial concentration remains.[3]
-
Suggested HPLC/LC-MS Conditions (starting point, optimization may be required):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 ml/min
-
Injection Volume: 5-10 µl
-
Detection: UV at ~210 nm or MS in negative ion mode monitoring the appropriate m/z for 11-Deoxy prostaglandin F1β.
VI. Visual Workflow and Decision Making
Diagram: Solvent Selection and Handling Workflow for 11-Deoxy Prostaglandin F1β
Caption: Decision workflow for handling 11-Deoxy prostaglandin F1β.
VII. References
-
Aqueous Prostaglandin Eye Drop Formulations. Pharmaceutics. [Link]
-
An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research. [Link]
-
Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences. [Link]
-
The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins. [Link]
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. European Journal of Hospital Pharmacy. [Link]
-
A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Physiology. [Link]
Sources
- 1. Aqueous Prostaglandin Eye Drop Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of pH on 11-Deoxy Prostaglandin F1β Activity
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 11-Deoxy prostaglandin F1β. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the impact of pH on the activity of 11-Deoxy prostaglandin F1β. While specific literature on the pH-dependent activity of 11-Deoxy prostaglandin F1β is limited, this guide synthesizes established principles from studies on closely related prostaglandins to provide a robust framework for your experimental design and troubleshooting.
Prostaglandins are a class of lipid compounds that are notoriously sensitive to their chemical environment. Factors such as pH, temperature, and solvent composition can significantly impact their stability and, consequently, their biological activity. This guide is designed to equip you with the knowledge to navigate these challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing 11-Deoxy prostaglandin F1β stock solutions?
A1: Based on studies of other prostaglandins like PGE1, slightly acidic conditions are generally favored for storage to minimize degradation.[1] For long-term storage, it is recommended to dissolve 11-Deoxy prostaglandin F1β in an organic solvent such as ethanol, DMSO, or DMF and store it at -20°C or -80°C.[2] For aqueous stock solutions intended for short-term use, a buffer at a pH between 4.5 and 6.0 is likely to provide better stability than neutral or alkaline buffers.[1][3]
Q2: My experimental results with 11-Deoxy prostaglandin F1β are highly variable. Could pH be the culprit?
A2: Yes, inconsistent pH is a common source of variability in prostaglandin research.[4] The stability of prostaglandins can be highly pH-dependent, with degradation often accelerated at neutral or alkaline pH.[1][3] Furthermore, the activity of 11-Deoxy prostaglandin F1β is likely mediated by a receptor, and the binding of ligands to their receptors can be influenced by pH.[5][6] Even small shifts in the pH of your assay buffer can alter the ionization state of the prostaglandin and the amino acid residues in the receptor's binding pocket, affecting their interaction.[7]
Q3: How does pH affect the chemical stability of 11-Deoxy prostaglandin F1β?
A3: Prostaglandins of the E and F series can undergo degradation through processes like dehydration and oxidation, which are often catalyzed by acidic or basic conditions.[3][8] For instance, PGE1 and PGE2 have been shown to degrade at both strongly acidic (pH ≤ 3) and alkaline (pH ≥ 10) conditions.[3] At neutral pH (7.4), significant degradation of PGE1 has been observed at 37°C over a period of days.[1] It is plausible that 11-Deoxy prostaglandin F1β follows a similar pattern, exhibiting maximal stability in a mildly acidic environment.
Q4: Can the pH of my cell culture medium affect the activity of 11-Deoxy prostaglandin F1β?
A4: Absolutely. Standard cell culture media are typically buffered around pH 7.2-7.4. While this is optimal for cell viability, it may not be ideal for the stability of 11-Deoxy prostaglandin F1β over longer incubation periods.[1] If you are conducting experiments that require prolonged incubation, you should consider the stability of the compound in your specific medium. It may be necessary to perform a time-course experiment to determine the effective concentration of the prostaglandin over time.
Q5: How does pH influence the interaction of 11-Deoxy prostaglandin F1β with its receptor?
A5: The interaction between a ligand and its receptor is a complex interplay of various forces, including electrostatic interactions, which are highly sensitive to pH.[7] Changes in pH can alter the protonation state of both the carboxyl group of 11-Deoxy prostaglandin F1β and the amino acid residues of its target receptor.[6][9] Studies on the thromboxane A2/prostaglandin H2 receptor have shown that a decrease in pH can increase the affinity and number of receptors for certain agonists.[5] Therefore, the optimal pH for receptor binding may differ from the optimal pH for stability.
Troubleshooting Guide
| Problem | Potential Cause Related to pH | Recommended Solution |
| Low or no biological activity | 1. Degradation of stock solution: The pH of the aqueous buffer used for dilution may be suboptimal, leading to rapid degradation. 2. Inactivation in assay buffer: The pH of the experimental buffer (e.g., cell culture medium at pH 7.4) could be causing rapid inactivation of the compound. | 1. Prepare fresh working solutions from a stock in an organic solvent immediately before each experiment. Use a slightly acidic buffer (pH ~6.0) for dilutions if possible, ensuring compatibility with your experimental system. 2. Minimize the incubation time as much as possible. Consider conducting a pilot experiment to assess the stability of 11-Deoxy prostaglandin F1β in your assay buffer over time. |
| High variability between experiments | 1. Inconsistent pH of buffers: Buffers prepared on different days or from different stock solutions may have slight variations in pH. 2. pH shifts during experiment: Cellular metabolism can alter the pH of the culture medium over the course of an experiment. | 1. Always verify the pH of your buffers with a calibrated pH meter before each use. Prepare buffers in large batches to minimize variability. 2. For long-term experiments, consider using a CO2 incubator to maintain a stable pH in bicarbonate-buffered media, or use a medium with a more stable buffering system like HEPES. |
| Unexpected dose-response curve | 1. pH-dependent receptor binding: The affinity of 11-Deoxy prostaglandin F1β for its receptor may be highly sensitive to the pH of the assay buffer, leading to non-linear effects. 2. Differential stability at different concentrations: At higher concentrations, the prostaglandin may alter the local pH, affecting its own stability. | 1. Perform binding assays at a range of pH values to determine the optimal pH for receptor interaction. 2. Ensure that the final concentration of any organic solvent used to dissolve the prostaglandin is low and does not affect the pH of the assay buffer. |
Experimental Protocols
Protocol 1: Determining the pH Stability Profile of 11-Deoxy Prostaglandin F1β
This protocol outlines a method to assess the stability of 11-Deoxy prostaglandin F1β at different pH values using High-Performance Liquid Chromatography (HPLC).
Materials:
-
11-Deoxy prostaglandin F1β
-
Ethanol (or other suitable organic solvent)
-
Phosphate-citrate buffers at pH 4.0, 5.0, 6.0
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Tris buffer at pH 8.0
-
HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution: Dissolve 11-Deoxy prostaglandin F1β in ethanol to a concentration of 1 mg/mL.
-
Prepare working solutions: Dilute the stock solution in each of the prepared buffers (pH 4.0, 5.0, 6.0, 7.4, and 8.0) to a final concentration of 10 µg/mL.
-
Time zero (T0) analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration.
-
Incubation: Incubate the remaining working solutions at 37°C.
-
Time-point analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer and analyze by HPLC.
-
Data analysis: Calculate the percentage of 11-Deoxy prostaglandin F1β remaining at each time point relative to the T0 concentration for each pH. Plot the percentage remaining versus time for each pH to determine the stability profile.
Protocol 2: Assessing the Impact of pH on Receptor Binding Activity
This protocol describes a competitive binding assay to evaluate how pH affects the interaction of 11-Deoxy prostaglandin F1β with its target receptor.
Materials:
-
Cell membranes or purified receptor preparation expressing the target receptor for 11-Deoxy prostaglandin F1β.
-
Radiolabeled prostaglandin analogue (e.g., [3H]-PGF2α) that binds to the same receptor.
-
11-Deoxy prostaglandin F1β (unlabeled ligand).
-
Binding buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0), ensuring the buffer composition is consistent.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare reaction mixtures: In a microtiter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled 11-Deoxy prostaglandin F1β. Prepare a separate set of reactions for each pH to be tested.
-
Incubation: Incubate the plates at the desired temperature for a sufficient time to reach binding equilibrium.
-
Separation of bound and free ligand: Rapidly filter the reaction mixtures through a glass fiber filter to separate the receptor-bound radiolabeled ligand from the unbound ligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis: For each pH, plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of unlabeled 11-Deoxy prostaglandin F1β. Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) for each pH. A lower IC50 value indicates a higher binding affinity.
Visualizations
Caption: Workflow for determining the pH stability of 11-Deoxy prostaglandin F1β.
Caption: Hypothesized signaling pathway for 11-Deoxy prostaglandin F1β.
References
-
Bagli, J. F., & Bogri, T. (1967). Prostaglandins II--an Improved Synthesis and Structural Proof of (Plus or minus)-11-deoxyprostaglandin F-1-beta. Tetrahedron Letters, 8(1), 5-10. [Link]
-
Cho, M. J., & Allen, M. A. (1978). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923-927. [Link]
-
Dorn, G. W. (1991). Differential Effect of pH on Thromboxane A2/prostaglandin H2 Receptor Agonist and Antagonist Binding in Human Platelets. Journal of Clinical Investigation, 88(1), 258-264. [Link]
-
Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences, 66(11), 1590-1595. [Link]
-
Gaudreault, F., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PLoS One, 12(8), e0182463. [Link]
-
De Vos, D., et al. (2015). Effects of pH on opioid receptor activation and implications for drug design. International Journal of Molecular Sciences, 16(5), 10794-10810. [Link]
-
Kauker, M. L. (1984). Effect of pH on the Permeability of the Distal Nephron to Prostaglandins E2 and F2 Alpha. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 13, 159-162. [Link]
-
Quora. (2014). How does pH affect the binding of a ligand/drug to a receptor? Retrieved from [Link]
Sources
- 1. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11-DEOXY PROSTAGLANDIN F1BETA CAS#: 37785-99-2 [chemicalbook.com]
- 3. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differential effect of pH on thromboxane A2/prostaglandin H2 receptor agonist and antagonist binding in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH on opioid receptor activation and implications for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the permeability of the distal nephron to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for 11-Deoxy prostaglandin F1β Experiments
Welcome to the technical support center for researchers working with 11-Deoxy prostaglandin F1β. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your experimental workflows, with a specific focus on the critical parameter of incubation time. As a less-studied member of the prostaglandin family, establishing robust experimental conditions for 11-Deoxy prostaglandin F1β requires a foundational understanding of prostaglandin signaling and a systematic approach to optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 11-Deoxy prostaglandin F1β, and how does this influence the choice of initial incubation times?
A1: 11-Deoxy prostaglandin F1β is an analog of prostaglandin F1α.[1] While direct research on 11-Deoxy prostaglandin F1β is limited, it is presumed to exert its effects primarily through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3] Upon ligand binding, the FP receptor typically couples to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[4][5] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.[2][4]
This rapid signaling cascade suggests that initial downstream effects, such as calcium mobilization, can be observed within seconds to minutes of incubation. For later downstream events, such as gene transcription or protein expression changes, longer incubation times ranging from hours to 24 hours or more may be necessary.[6] Therefore, your choice of initial incubation times should be guided by the specific downstream endpoint of your assay.
Q2: How do I determine the optimal incubation time for observing the maximal biological effect of 11-Deoxy prostaglandin F1β in my cell-based assay?
A2: The optimal incubation time is dependent on the specific biological response you are measuring. A time-course experiment is essential to determine the peak response. We recommend a tiered approach:
-
Short-term incubations (0-60 minutes): Ideal for assessing rapid signaling events like intracellular calcium mobilization or phosphorylation of downstream kinases like ERK1/2.[7]
-
Mid-term incubations (1-8 hours): Suitable for measuring changes in gene expression (e.g., via qPCR) of target genes or the production of secreted factors.
-
Long-term incubations (12-48 hours): Necessary for evaluating endpoints that require significant protein synthesis or phenotypic changes, such as cell proliferation, differentiation, or apoptosis.[6]
It is crucial to include a vehicle-treated control at each time point to account for any time-dependent changes in the baseline.
Q3: What is the stability of 11-Deoxy prostaglandin F1β in cell culture media, and how can I minimize its degradation during long incubation periods?
To minimize degradation during long incubations:
-
Prepare fresh working solutions of 11-Deoxy prostaglandin F1β from a frozen stock for each experiment.
-
Consider a media change and re-addition of the compound for experiments extending beyond 24 hours to ensure a consistent concentration.
-
Store stock solutions in an appropriate solvent, such as DMSO or ethanol, at -80°C and make single-use aliquots to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
Problem 1: High background signal in my assay, obscuring the effect of 11-Deoxy prostaglandin F1β.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Endogenous Prostaglandin Production | Pre-treat cells with a cyclooxygenase (COX) inhibitor, such as indomethacin, for a sufficient period before adding 11-Deoxy prostaglandin F1β. | Cells can produce their own prostaglandins, which can activate the FP receptor and lead to a high basal signal.[10][11] COX inhibitors block this endogenous production. |
| Serum Components | Reduce the serum concentration in your cell culture medium or switch to a serum-free medium during the incubation period. | Serum contains various growth factors and lipids that can non-specifically activate signaling pathways, contributing to a high background. |
| Assay Reagent Cross-Reactivity | If using an immunoassay (e.g., ELISA), verify the cross-reactivity of the antibody with other prostaglandins that may be present in your sample.[12] | Structurally similar prostaglandins can cross-react with the assay antibody, leading to an artificially high signal.[12] |
Problem 2: I am not observing a significant response to 11-Deoxy prostaglandin F1β, even at high concentrations and long incubation times.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Low FP Receptor Expression | Confirm the expression of the FP receptor in your cell line or primary cells using techniques like qPCR, Western blot, or flow cytometry. | The biological response to 11-Deoxy prostaglandin F1β is dependent on the presence of its cognate receptor.[2] |
| Incorrect Downstream Endpoint | Ensure that the chosen downstream marker is indeed modulated by FP receptor activation in your specific cell type. Review the literature for validated markers. | FP receptor signaling can be cell-type specific.[4][7] An inappropriate endpoint will not yield a detectable signal. |
| Compound Degradation | Prepare fresh aliquots of 11-Deoxy prostaglandin F1β and consider using a higher concentration. Perform a dose-response curve to determine the optimal concentration. | The compound may have degraded due to improper storage or handling. |
| Rapid Signal Transduction | For signaling events like phosphorylation, you may be missing the peak response. Perform a time-course experiment with shorter time points (e.g., 0, 2, 5, 10, 30, and 60 minutes). | Phosphorylation events are often transient, peaking and then declining as phosphatases become active. |
Experimental Protocols & Data Presentation
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Starvation (Optional): If studying signaling pathways, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Treatment: Add 11-Deoxy prostaglandin F1β at a pre-determined optimal concentration to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a range of time points. A suggested starting range is 0, 15, 30, 60 minutes, and 4, 8, 12, 24 hours.
-
Lysis/Fixation: At each time point, lyse the cells for protein or RNA analysis or fix them for imaging-based assays.
-
Analysis: Perform your chosen downstream assay (e.g., Western blot for p-ERK, qPCR for a target gene).
-
Data Interpretation: Plot the response against time to identify the incubation period that yields the maximal effect.
Table 1: Recommended Starting Incubation Times for Various Downstream Assays
| Assay Type | Recommended Incubation Time Range | Rationale |
| Calcium Flux | 30 seconds - 5 minutes | A very rapid event following GPCR activation. |
| Kinase Phosphorylation (e.g., ERK) | 2 - 60 minutes | A transient signaling event. |
| Gene Expression (qPCR) | 2 - 24 hours | Requires transcription and is a later downstream event. |
| Cell Proliferation | 24 - 72 hours | A cumulative effect that requires cell cycle progression. |
| Cytokine Secretion (ELISA) | 6 - 48 hours | Dependent on both gene expression and protein synthesis/secretion. |
Visualizing Key Pathways and Workflows
Caption: Simplified FP receptor signaling pathway.
Caption: Experimental workflow for optimizing incubation time.
References
- What are PTGFR modulators and how do they work? (2024-06-25). BenchChem.
- Jabbour, H. N., et al. (2010). F-Prostaglandin receptor regulates endothelial cell function via fibroblast growth factor-2. BMC Cell Biology, 11(1), 8.
- Measuring Prostaglandin Release from Macrophages: A Guide to Cell-Based Assays. (2025). BenchChem.
- Dou, F., et al. (2014). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 5, 22.
- Prostaglandin F receptor. Wikipedia.
- Technical Support Center: Navigating the Challenges of Prostaglandin D3 (Pgd3) Research. (2025). BenchChem.
- Chillar, A. J., et al. (2011). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening.
- Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993.
- An Agonist Sensitive, Quick and Simple Cell-Based Signaling Assay for Determination of Ligands Mimicking Prostaglandin E2 or E1 Activity Through Subtype EP1 Receptor: Suitable for High Throughput Screening. (2011). PubMed.
- Technical Support Center: Prostaglandin Immunoassays & Cross-Reactivity. (2025). BenchChem.
- An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. (2008). PubMed Central.
- 11-deoxy Prostaglandin F1α. Nanoparticle Library.
- Kadowitz, P. J., et al. (1975). Comparison of the effects of prostaglandins F1alpha, F2alpha, F1beta, and F2beta on the canine pulmonary vascular bed. Journal of Pharmacology and Experimental Therapeutics, 192(3), 677-683.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000.
Sources
- 1. 11-deoxy Prostaglandin F1α | Nanoparticle Library [nanoparticlelibrary.net]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. Comparison of the effects of prostaglandins F1alpha, F2alpha, F1beta, and F2beta on the canine pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. F-Prostaglandin receptor regulates endothelial cell function via fibroblast growth factor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 11-Deoxy Prostaglandin F1β and Prostaglandin F1α
A Technical Guide for Researchers in Eicosanoid Signaling and Drug Development
Introduction: The Nuances of Prostaglandin Structure and Function
Prostaglandins, a subclass of the eicosanoid family of lipid mediators, are pivotal signaling molecules involved in a vast array of physiological and pathological processes, including inflammation, smooth muscle tone, and platelet aggregation. Their biological effects are dictated by subtle variations in their core 20-carbon structure, which determine their affinity and efficacy at specific G-protein coupled prostanoid receptors.
This guide provides a detailed comparative analysis of two related F-series prostaglandins: Prostaglandin F1α (PGF1α) and its synthetic analog, 11-Deoxy Prostaglandin F1β. PGF1α is a naturally occurring, albeit minor, metabolite derived from dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway.[1][2] In contrast, 11-Deoxy PGF1β is a synthetic derivative characterized by two critical structural modifications: the removal of the hydroxyl group at the C-11 position and the inversion of the stereochemistry of the hydroxyl group at C-9 from the alpha (α) to the beta (β) configuration.
While structurally similar, these modifications lead to dramatically different biological activity profiles. This guide will dissect these differences, providing experimental context and mechanistic insights to inform future research and drug development efforts.
Structural and Chemical Properties
The fundamental differences in the biological activities of PGF1α and 11-Deoxy PGF1β originate from their distinct chemical structures.
| Property | Prostaglandin F1α (PGF1α) | 11-Deoxy Prostaglandin F1β |
| Synonyms | PGF1alpha | 11-deoxy PGF1β, 9β,11-deoxy PGF1α |
| CAS Number | 745-62-0[1] | 37785-99-2[3] |
| Molecular Formula | C₂₀H₃₆O₅[1][4] | C₂₀H₃₆O₄[3] |
| Molecular Weight | 356.5 g/mol [1] | 340.5 g/mol [3] |
| Key Structural Features | 9α, 11α, 15S-trihydroxy | 9β, 15S-dihydroxy (lacks C-11 OH) |
Comparative Biological Activity
The primary determinant of a prostaglandin's effect is its interaction with a specific cell surface receptor. The F-series prostaglandins predominantly interact with the Prostaglandin F receptor (FP receptor), a Gq-coupled receptor that signals through the phospholipase C pathway.
Receptor Interaction and Signaling Pathway
Activation of the FP receptor typically leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade culminates in cellular responses such as smooth muscle contraction.
Caption: Canonical signaling pathway of the Prostaglandin FP receptor.
-
Prostaglandin F1α: PGF1α acts as a canonical, albeit weak, agonist at the FP receptor. Experimental data shows that PGF1α binds to the ovine corpus luteum FP receptor with only 8% of the relative potency of PGF2α, the primary endogenous ligand for this receptor.[1][2] Its activity in inducing human respiratory smooth muscle contractions is similarly reduced, being only half as active as PGF2α.[1][2]
-
11-Deoxy Prostaglandin F1β: Direct binding data for 11-Deoxy PGF1β is scarce in publicly available literature. However, structure-activity relationship studies reveal a critical insight: the stereochemistry at the C-9 position, in the absence of the C-11 hydroxyl, completely inverts the biological activity. While prostaglandins with a 9α-hydroxyl group (like PGF1α and 11-deoxy PGF1α) are typically bronchoconstrictors and vasopressors, compounds with a 9β-hydroxyl group, such as 11-Deoxy PGF1β, impart vasodepressor and bronchodilator activity .[5] This suggests that 11-Deoxy PGF1β either acts as an antagonist at the FP receptor or, more likely, interacts with a different class of prostanoid receptors (such as certain EP receptors) that mediate smooth muscle relaxation.
Physiological Effects: A Study in Contrasts
The divergent receptor interactions translate into opposing physiological effects, a crucial consideration for experimental design.
| Biological Effect | Prostaglandin F1α | 11-Deoxy Prostaglandin F1β | Supporting Evidence |
| Bronchial Smooth Muscle | Weak Constriction | Dilation | PGF1α is half as active as PGF2α in contracting human respiratory muscle.[1][2] The 9β-OH group in 11-deoxy PGs confers bronchodilator activity.[5] |
| Vascular Smooth Muscle (Blood Pressure) | Weak Pressor Activity | Depressor Activity (Vasodilation) | 11-deoxy PGF1α (9α-OH) is a vasopressor.[6] The 9β-OH isomer imparts vasodepressor activity.[5] |
| Uterine Smooth Muscle | Contraction | Likely relaxant or weakly contractile | 11-deoxy PGF1α is known to cause uterine contractions.[6] The activity of the 9β isomer has not been specifically reported but would be expected to differ significantly. |
This stark contrast underscores the principle that stereochemistry is a paramount determinant of biological function in the prostaglandin family. The removal of the C-11 hydroxyl group appears to amplify the functional importance of the C-9 hydroxyl's orientation.
Experimental Methodologies for Comparative Analysis
To empirically validate and quantify the differences between these two compounds, a series of well-established assays are required. The following protocols represent a self-validating system where receptor binding affinity is correlated with functional cellular or tissue-based responses.
Protocol 1: Competitive Radioligand Binding Assay for FP Receptor Affinity
Objective: To determine and compare the binding affinities (Ki) of PGF1α and 11-Deoxy PGF1β for the prostanoid FP receptor.
Causality: This assay directly quantifies the physical interaction between the test compounds and the target receptor. A high affinity (low Ki) suggests the compound binds readily to the receptor, which is a prerequisite for agonism or antagonism.
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably overexpressing the human FP receptor. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of a high-affinity radiolabeled FP receptor agonist (e.g., [³H]-PGF2α).
-
Competition: Add increasing concentrations of the unlabeled competitor compounds (PGF1α or 11-Deoxy PGF1β) to the wells.
-
Incubation: Add the prepared cell membranes to each well and incubate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate receptor-bound radioligand from the unbound fraction.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use nonlinear regression to fit the data to a one-site competition model and calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Guinea Pig Tracheal Ring Assay
Objective: To measure the functional effect (contraction vs. relaxation) and potency (EC₅₀) of PGF1α and 11-Deoxy PGF1β on airway smooth muscle.
Causality: This ex vivo assay provides direct physiological evidence of the compounds' effects on a relevant target tissue. It serves to validate the functional implications of the binding data; for example, showing whether a compound that binds to the receptor acts as a constrictor (agonist) or a dilator (antagonist or agonist at a relaxant receptor).
Methodology:
-
Tissue Dissection: Humanely euthanize a guinea pig and carefully dissect the trachea. Cut the trachea into 2-3 mm wide rings.
-
Mounting: Suspend the tracheal rings in organ baths filled with Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate under a resting tension of ~1 gram for at least 60 minutes.
-
Viability Check: Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Concentration-Response Curve:
-
For PGF1α (expected constrictor): Add the compound cumulatively to the organ bath in increasing concentrations and record the change in tension.
-
For 11-Deoxy PGF1β (expected dilator): First, pre-contract the tissue with a spasmogen like histamine or carbachol to a submaximal level. Once the contraction is stable, add 11-Deoxy PGF1β cumulatively to measure the percentage of relaxation.
-
-
Data Analysis: Plot the response (tension in grams or % relaxation) against the log concentration of the prostaglandin. Use a sigmoidal dose-response model to calculate the Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect).
Conclusion and Future Perspectives
The comparison between 11-Deoxy Prostaglandin F1β and PGF1α provides a compelling illustration of structure-activity relationships in pharmacology. While PGF1α is a weak but conventional FP receptor agonist causing smooth muscle contraction, the removal of the C-11 hydroxyl and inversion of the C-9 hydroxyl in 11-Deoxy PGF1β completely reverses its biological activity profile to one of vasodilation and bronchodilation.[5]
This functional inversion highlights a critical area for further investigation. The relaxant properties of 11-Deoxy PGF1β are not consistent with classical FP receptor agonism. Future studies should therefore focus on:
-
Receptor Screening: Evaluating the binding and activation profile of 11-Deoxy PGF1β across the full panel of prostanoid receptors (EP, DP, IP, TP) to identify the specific receptor(s) mediating its relaxant effects.
-
Downstream Signaling: Investigating the intracellular signaling pathways activated by 11-Deoxy PGF1β in responsive cells, such as measuring changes in cyclic AMP (cAMP), which is often associated with smooth muscle relaxation.
-
In Vivo Models: Assessing the effects of 11-Deoxy PGF1β in animal models of hypertension or asthma to determine its potential therapeutic utility.
By understanding the precise molecular determinants of prostaglandin activity, researchers can better design novel therapeutics with enhanced specificity and desired physiological effects.
References
-
11-deoxy Prostaglandin F1β | Cayman Chemical - Cambridge Bioscience. [Link]
-
Prostaglandin F receptor - Wikipedia. [Link]
-
PGF1alpha | C20H36O5 | CID 5280939 - PubChem. [Link]
-
Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin F1alpha | CAS 745-62-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. 11-deoxy Prostaglandin F1β - Cayman Chemical [bioscience.co.uk]
- 4. PGF1alpha | C20H36O5 | CID 5280939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Comparative Analysis of the Potency of 11-Deoxy Prostaglandin F1β and PGF2α
An In-depth Guide for Researchers in Pharmacology and Drug Development
In the landscape of lipid mediators, prostaglandins of the F-series are critical signaling molecules involved in a myriad of physiological and pathological processes. Among these, Prostaglandin F2α (PGF2α) is a well-characterized and potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor that plays a pivotal role in smooth muscle contraction, reproductive processes, and intraocular pressure regulation. This guide provides a detailed comparative analysis of PGF2α and a structurally related analogue, 11-Deoxy prostaglandin F1β, with a focus on their relative potencies and the underlying structural determinants of their activity.
Structural and Functional Overview
Prostaglandin F2α (PGF2α) is a naturally occurring prostaglandin characterized by a cyclopentane ring and two side chains. Its structure features hydroxyl groups at carbons 9, 11, and 15, with the hydroxyl group at carbon 9 in the alpha (α) configuration. This specific stereochemistry is paramount for its high affinity and potent activation of the FP receptor.
11-Deoxy prostaglandin F1β , as its name suggests, differs from the F-series prostaglandins in two key aspects: the absence of a hydroxyl group at carbon 11 (11-deoxy) and the beta (β) configuration of the hydroxyl group at carbon 9. These structural modifications have profound implications for its biological activity.
Comparative Potency: A Tale of Two Structures
While direct, head-to-head quantitative data comparing the potency of 11-Deoxy prostaglandin F1β and PGF2α at the FP receptor is limited in publicly available literature, a comprehensive analysis of structure-activity relationship (SAR) studies provides compelling evidence of a significant disparity in their potencies.
| Compound | Key Structural Features | Reported Biological Activity | Inferred Potency at FP Receptor |
| PGF2α | 9α-OH, 11α-OH | Potent vasoconstrictor and bronchoconstrictor[1] | High |
| 11-Deoxy prostaglandin F1β | 9β-OH, 11-deoxy | Vasodepressor and bronchodilator activity in guinea pigs at high doses[1] | Significantly Lower to Negligible |
The opposing in vivo effects strongly suggest that 11-Deoxy prostaglandin F1β is a much weaker agonist at the FP receptor compared to PGF2α, or that it may interact with other receptors to produce its observed effects. The critical determinants for this dramatic difference in potency are:
-
Stereochemistry at Carbon 9: SAR studies have consistently shown that the α-configuration of the hydroxyl group at carbon 9 is crucial for high-affinity binding and activation of the FP receptor. The β-configuration in 11-Deoxy prostaglandin F1β likely hinders its ability to effectively bind to and activate the receptor.
-
Absence of the 11-Hydroxyl Group: The hydroxyl group at carbon 11 in PGF2α is also known to contribute to its biological activity. Studies on 11-deoxy prostaglandins have indicated that the removal of this hydroxyl group generally leads to a reduction in biological potency[1].
Signaling Pathways of the Prostaglandin F Receptor
PGF2α exerts its biological effects by binding to the FP receptor, which is primarily coupled to the Gq/11 family of G proteins. This interaction initiates a well-defined signaling cascade:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human FP receptor.
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of radiolabeled PGF2α (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled competitor (PGF2α or 11-Deoxy prostaglandin F1β).
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the EC50 (half-maximal effective concentration) of 11-Deoxy prostaglandin F1β and PGF2α in stimulating calcium release.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the FP receptor into a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add varying concentrations of PGF2α or 11-Deoxy prostaglandin F1β to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve to a sigmoidal dose-response equation to determine the EC50 value.
-
Smooth Muscle Contraction Assay
This ex vivo assay measures the contractile response of isolated smooth muscle tissue to an agonist.
Objective: To determine the EC50 of 11-Deoxy prostaglandin F1β and PGF2α in inducing smooth muscle contraction.
Caption: Workflow for an isolated smooth muscle contraction assay.
Protocol:
-
Tissue Preparation:
-
Isolate a smooth muscle-containing tissue (e.g., uterine horn, aortic ring) from a suitable animal model.
-
Mount the tissue strip in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
-
Measurement:
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension.
-
Add cumulative concentrations of PGF2α or 11-Deoxy prostaglandin F1β to the organ bath and record the resulting contraction.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to a standard agonist (e.g., potassium chloride).
-
Plot the response against the logarithm of the agonist concentration to generate a cumulative dose-response curve.
-
Determine the EC50 value from the curve.
-
Conclusion
Based on the available structure-activity relationship data, 11-Deoxy prostaglandin F1β is predicted to be a significantly less potent agonist at the FP receptor compared to PGF2α. The key structural differences, namely the 9β-hydroxyl configuration and the absence of the 11-hydroxyl group, are the primary determinants of this reduced potency. The opposing in vivo effects reported for these two compounds further underscore their distinct pharmacological profiles. For a definitive quantitative comparison, direct experimental evaluation using the assays outlined in this guide is recommended. Such studies would provide valuable insights into the precise potency of 11-Deoxy prostaglandin F1β and further elucidate the structural requirements for potent FP receptor agonism.
References
-
Green, K., et al. (1974). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 7(2), 159-169. [Link]
Sources
A Comparative Analysis of 11-Deoxy Prostaglandin F1β and Prostaglandin E1 in Bronchodilation for Preclinical Research
In the landscape of respiratory pharmacology, the exploration of novel bronchodilators is a critical endeavor for the development of more effective therapeutics for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Among the diverse signaling molecules under investigation, prostaglandins (PGs) have long been recognized for their potent effects on airway smooth muscle tone. This guide provides a detailed comparative analysis of two such prostaglandins, 11-Deoxy prostaglandin F1β and Prostaglandin E1 (PGE1), focusing on their bronchodilatory potential. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their performance supported by experimental data, mechanistic insights, and detailed protocols.
Introduction: The Rationale for Investigating Prostaglandin Analogues
The quest for ideal bronchodilators is driven by the need for potent, long-acting agents with minimal side effects. While β2-agonists are the cornerstone of current asthma management, their long-term use can be associated with the development of tolerance and potential cardiovascular side effects.[1][2] Prostaglandins, a class of lipid compounds derived from arachidonic acid, offer an alternative therapeutic avenue. They exert a wide range of physiological effects, including the modulation of smooth muscle contraction and relaxation.[3]
PGE1 is a well-established vasodilator and has demonstrated bronchodilatory properties in humans.[4][5] However, its clinical utility can be limited by side effects and rapid metabolism. This has spurred the development of more stable and selective synthetic analogues. 11-Deoxy prostaglandin F1β represents one such structural modification, designed to potentially enhance stability and alter the activity profile. Understanding the comparative pharmacology of these two molecules is essential for guiding preclinical research and identifying promising candidates for further development.
Mechanistic Overview: Signaling Pathways in Airway Smooth Muscle
The response of airway smooth muscle to prostaglandins is dictated by the specific E-prostanoid (EP) receptors expressed on the cell surface and their downstream signaling cascades.[3] Both 11-Deoxy prostaglandin F1β and PGE1 are believed to exert their effects primarily through these receptors.
Prostaglandin E1 (PGE1) is known to interact with multiple EP receptor subtypes, leading to a nuanced and sometimes opposing range of effects. The primary receptors mediating bronchodilation are EP2 and EP4, which are coupled to the Gs alpha subunit of G-proteins.[6][7] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle.[6] Conversely, PGE1 can also interact with the EP1 and EP3 receptors. The EP1 receptor is coupled to Gq, and its activation leads to an increase in intracellular calcium, which would promote bronchoconstriction.[3][6] The EP3 receptor can be coupled to Gi, which inhibits adenylyl cyclase and reduces cAMP levels, also potentially leading to bronchoconstriction. The net effect of PGE1 on airway tone is therefore dependent on the relative expression and sensitivity of these different EP receptor subtypes in the airway smooth muscle.
The precise receptor interactions of 11-Deoxy prostaglandin F1β are less well-characterized in publicly available literature. However, based on its structural similarity to other prostaglandins and its observed bronchodilator activity, it is hypothesized to act through the Gs-coupled EP receptors (EP2 and EP4) to induce airway smooth muscle relaxation.[8] The "11-deoxy" modification, the absence of a hydroxyl group at the C-11 position, may alter its affinity and selectivity for the different EP receptor subtypes compared to PGE1, potentially leading to a more favorable bronchodilatory profile with reduced off-target effects.
Figure 1: Signaling pathways of PGE1 and hypothesized pathway for 11-Deoxy PGF1β.
Comparative Performance: In Vivo and In Vitro Experimental Data
Direct head-to-head comparative studies of 11-Deoxy prostaglandin F1β and PGE1 are limited. However, by examining data from separate studies using similar experimental models, we can draw some informative comparisons. A key study investigated the bronchodilator activity of an 11-deoxyprostaglandin, AY 23578, and compared it with PGE2, a compound structurally and functionally very similar to PGE1.[9]
In Vivo Bronchodilator Activity:
In anesthetized guinea pigs, both AY 23578 and PGE2 were found to be equipotent in inhibiting histamine-induced bronchoconstriction when administered as aerosols.[9] This suggests that in this model, the 11-deoxy modification did not significantly alter the intrinsic bronchodilatory potency. Both compounds were also effective in reducing or preventing neostigmine-, prostaglandin F2alpha-, or carbachol-induced increases in pulmonary resistance in anesthetized cats.[9] Another study comparing (+/-) 11-deoxy prostaglandin E1 to its 15-methyl analogue, doxaprost, also demonstrated its ability to inhibit histamine-induced bronchoconstriction in anesthetized guinea pigs.[10]
In Vitro Bronchodilator Activity:
In isolated guinea pig tracheal strips, both AY 23578 and PGE2 induced relaxation. However, in this in vitro setting, PGE2 was found to be approximately six times more potent than AY 23578.[9] This discrepancy between in vivo and in vitro potency could be attributed to a number of factors, including differences in drug metabolism and distribution in the whole animal versus the isolated tissue preparation. The 11-deoxy modification might confer greater metabolic stability in vivo, leading to a more sustained and potent effect than what is observed in a short-term in vitro assay.
Cardiovascular Effects:
A significant consideration in the development of any new therapeutic is its potential for off-target effects. In both guinea pigs and cats, the aerosol administration of effective bronchodilator doses of AY 23578 did not produce any significant cardiovascular effects.[9] This is a promising finding, as cardiovascular side effects can be a limiting factor for some bronchodilators.
Quantitative Data Summary:
| Compound | Experimental Model | Endpoint | Relative Potency | Cardiovascular Effects | Reference |
| 11-Deoxy Prostaglandin (AY 23578) | Anesthetized Guinea Pig (aerosol) | Inhibition of histamine-induced bronchoconstriction | Equipotent to PGE2 | Not significant at effective doses | [9] |
| PGE2 | Anesthetized Guinea Pig (aerosol) | Inhibition of histamine-induced bronchoconstriction | Equipotent to AY 23578 | Not reported in this comparison | [9] |
| 11-Deoxy Prostaglandin (AY 23578) | Isolated Guinea Pig Tracheal Strip | Relaxation | ~6-fold less potent than PGE2 | N/A | [9] |
| PGE2 | Isolated Guinea Pig Tracheal Strip | Relaxation | ~6-fold more potent than AY 23578 | N/A | [9] |
| (+/-) 11-Deoxy PGE1 | Anesthetized Guinea Pig (aerosol) | Inhibition of histamine-induced bronchoconstriction | 73-fold less potent than doxaprost | No significant effect | [10] |
| PGE1 | Asthmatic Subjects (oral) | Reduced airway responsiveness to histamine and methacholine | N/A | Not reported | [4] |
Experimental Protocols: A Guide for Preclinical Evaluation
To ensure the reproducibility and validity of preclinical findings, the use of standardized and well-controlled experimental protocols is paramount. Below are detailed methodologies for assessing the bronchodilatory effects of compounds like 11-Deoxy prostaglandin F1β and PGE1, based on established practices.[1][9][11]
In Vivo Assessment of Bronchodilation in Anesthetized Guinea Pigs
This model is a classic and reliable method for evaluating the acute bronchodilator activity of test compounds against a bronchoconstrictor challenge.
Experimental Workflow:
Figure 2: Workflow for in vivo assessment of bronchodilation.
Step-by-Step Methodology:
-
Animal Preparation:
-
Male Hartley guinea pigs (300-400g) are anesthetized with an appropriate anesthetic (e.g., urethane).
-
The jugular vein is cannulated for intravenous administration of substances.
-
The trachea is cannulated and connected to a small animal ventilator and a pressure transducer to monitor tracheal pressure.
-
-
Induction of Bronchoconstriction:
-
A stable bronchoconstriction is induced by a continuous intravenous infusion of a bronchoconstrictor agent such as histamine, acetylcholine, or serotonin. The dose is adjusted to produce a consistent and submaximal increase in tracheal pressure.
-
-
Administration of Test Compounds:
-
The test compounds (11-Deoxy prostaglandin F1β or PGE1) are administered either intravenously via the jugular vein cannula or as an aerosol directly into the tracheal cannula.
-
For aerosol administration, a nebulizer is placed in-line with the ventilator.
-
-
Data Acquisition and Analysis:
-
Changes in tracheal pressure are continuously recorded.
-
The bronchodilator effect is quantified as the percentage inhibition of the bronchoconstrictor-induced increase in tracheal pressure.
-
Dose-response curves are constructed to determine the potency (e.g., ED50) of each compound.
-
In Vitro Assessment of Bronchodilation using Isolated Tracheal Strips
This in vitro method allows for the direct assessment of a compound's effect on airway smooth muscle, independent of systemic factors.
Experimental Workflow:
Figure 3: Workflow for in vitro assessment of bronchodilation.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Guinea pigs are euthanized, and the trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The trachea is cut into rings, which are then cut open opposite the smooth muscle to form strips.
-
-
Mounting and Equilibration:
-
The tracheal strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
One end of the strip is fixed, and the other is attached to an isometric force transducer.
-
The tissues are allowed to equilibrate under a resting tension for a specified period.
-
-
Induction of Tone:
-
A submaximal contraction is induced by adding a contractile agonist such as carbachol or histamine to the organ bath.
-
-
Administration of Test Compounds:
-
Once a stable contraction is achieved, the test compounds are added to the bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
-
Data Acquisition and Analysis:
-
The relaxation of the tracheal strip is recorded as a percentage of the pre-induced tone.
-
Concentration-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of each compound.
-
Conclusion and Future Directions
The available evidence suggests that both 11-Deoxy prostaglandin F1β and PGE1 are effective bronchodilators. In vivo, 11-Deoxy prostaglandin F1β appears to be equipotent to PGE2 (a close surrogate for PGE1) with the potential advantage of fewer cardiovascular side effects at therapeutic doses.[9] The discrepancy in in vitro potency, where PGE2 is more potent, highlights the importance of in vivo studies to capture the full pharmacokinetic and pharmacodynamic profile of these compounds. The 11-deoxy modification may confer metabolic stability, a desirable characteristic for a therapeutic agent.
For researchers and drug development professionals, the choice between pursuing 11-Deoxy prostaglandin F1β, PGE1, or their analogues will depend on the specific therapeutic goals. Key considerations include the desired duration of action, route of administration, and the potential for off-target effects.
Future research should focus on:
-
Direct, head-to-head comparative studies of 11-Deoxy prostaglandin F1β and PGE1 in a wider range of preclinical models, including models of chronic airway inflammation.
-
Detailed investigation of the receptor binding profiles of 11-Deoxy prostaglandin F1β to elucidate its precise mechanism of action.
-
Pharmacokinetic studies to determine the metabolic fate and duration of action of 11-Deoxy prostaglandin F1β.
By systematically addressing these questions, the scientific community can better understand the therapeutic potential of these prostaglandin analogues and pave the way for the development of novel and improved treatments for respiratory diseases.
References
-
Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1), 120. [Link]
-
National Institutes of Health. (2017). A Novel in vivo System to Test Bronchodilators. PubMed. [Link]
-
McGraw, D. W., Mihlbachler, K. A., Schwarb, M. R., Rahman, F. F., Small, K. M., Almoosa, K. F., & Liggett, S. B. (2006). Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors. Journal of Clinical Investigation, 116(5), 1400-1409. [Link]
-
McGraw, D. W., Mihlbachler, K. A., Schwarb, M. R., Rahman, F. F., Small, K. M., Almoosa, K. F., & Liggett, S. B. (2006). Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors within a unique heterodimeric complex. The Journal of clinical investigation, 116(5), 1400-9. [Link]
-
McGraw, D. W., Mihlbachler, K. A., Schwarb, M. R., Rahman, F. F., Small, K. M., Almoosa, K. F., & Liggett, S. B. (2006). Airway smooth muscle prostaglandin-EP1 receptors directly modulate beta2-adrenergic receptors within a unique heterodimeric complex. PubMed. [Link]
-
Patil, S. D., et al. (2016). IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW. OMICS International. [Link]
-
Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. Semantic Scholar. [Link]
-
Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. ResearchGate. [Link]
-
Church, M. K., et al. (2020). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. PubMed. [Link]
-
Greenberg, R., & Smorong, K. (1975). The bronchodilator acitivity of an 11-deoxyprostaglandin (AY 23 578). Canadian journal of physiology and pharmacology, 53(5), 799-809. [Link]
-
Liu, M., St-Jaques, B., & B-Jones, F. (2015). Prostanoids in Asthma and COPD: Actions, Dysregulation, and Therapeutic Opportunities. PMC. [Link]
-
Michael, J. V., et al. (2019). Cooperativity of E-prostanoid receptor subtypes in regulating signaling and growth inhibition in human airway smooth muscle. PubMed. [Link]
-
Anonymous. (n.d.). Hypothetical mechanism of prostaglandin E1-induced bronchoconstriction. PubMed. [Link]
-
Anonymous. (n.d.). Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed. [Link]
-
Page, C., & Smith, D. (2016). Prostaglandins in Asthma and Allergic Diseases. PMC. [Link]
-
Anonymous. (n.d.). Prostaglandins and congeners. 15. Synthesis and bronchodilator activity of dl-11-deoxy-15- or 16-alkylprostaglandins. PubMed. [Link]
-
Greenberg, R., & Smorong, K. (1976). A comparison of the bronchodilator activity of (+/-) 11-deoxy prostaglandin E1 with its 15-methyl analogue, (doxaprost). Prostaglandins, 11(6), 961-80. [Link]
-
Pavord, I. D., & Tattersfield, A. E. (1994). The effect of oral prostaglandin E1 on airway responsiveness in asthmatic subjects. The European respiratory journal, 7(10), 1840-3. [Link]
-
Anonymous. (1991). [Effects of Inhaled Prostaglandin E1, Salbutamol and Verapamil on the Bronchial Reactivity in Asthmatics]. PubMed. [Link]
-
Anonymous. (n.d.). 11-deoxy Prostaglandin F1α. Global Clinical Trial Data. [Link]
-
Anonymous. (2022). Regulation of airway smooth muscle contraction by PGE2. STÓR. [Link]
-
Anonymous. (n.d.). 11-deoxy Prostaglandin F1β. Bertin Bioreagent. [Link]
-
Ko, T., & Solway, J. (2020). Airway smooth muscle function in asthma. Frontiers in Physiology, 11, 100. [Link]
-
Birnbaum, J. E., Birkhead, N. C., Oronsky, A. L., Dessy, F., Rihoux, J. P., & VanHumbeeck, L. (1981). Bronchodilator activity of a PGE2 analog in animals and in man. Prostaglandins, 21(3), 457-69. [Link]
-
Tliba, O., & Amrani, Y. (2016). Airway smooth muscle in the pathophysiology and treatment of asthma. PMC. [Link]
-
Borrill, Z. L., et al. (2005). Measuring bronchodilation in COPD clinical trials. PMC. [Link]
-
Borrill, Z. L., et al. (2005). Measuring Bronchodilation in COPD Clinical Trials. PubMed. [Link]
-
Anonymous. (n.d.). Assessing sterility techniques in bronchodilator responsiveness testing by practicing allergists in North America. PMC. [Link]
-
Borrill, Z. L., et al. (2005). Measuring bronchodilation in COPD clinical trials. University of Southern Denmark. [Link]
Sources
- 1. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins in Asthma and Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of oral prostaglandin E1 on airway responsiveness in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of inhaled prostaglandin E1, salbutamol and verapamil on the bronchial reactivity in asthmatics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostanoids in Asthma and COPD: Actions, Dysregulation, and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of airway smooth muscle contraction by PGE2 - STÓR [eprints.dkit.ie]
- 8. 11-deoxy Prostaglandin F1β - Applications - CAT N°: 15510 [bertin-bioreagent.com]
- 9. The bronchodilator acitivity of an 11-deoxyprostaglandin (AY 23 578) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the bronchodilator activity of (+/-) 11-deoxy prostaglandin E1 with its 15-methyl analogue, (doxaprost) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
A Comparative Guide to the Preclinical Validation of 11-Deoxy Prostaglandin F1β's Vasoactive Effects
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of the vasoactive effects of 11-Deoxy Prostaglandin F1β, a lesser-characterized prostanoid. In the landscape of cardiovascular drug development, the rigorous assessment of any new molecular entity's effect on blood pressure is a critical step.[1][2][3] Prostaglandins, a class of lipid mediators, are known to play complex and often potent roles in regulating vascular tone and cardiovascular homeostasis.[4][5][6] Given the established hypertensive effects of related compounds like Prostaglandin F2α (PGF2α), it is imperative to approach the validation of 11-Deoxy Prostaglandin F1β with a robust, comparative, and mechanistically-informed methodology.[7][8][9]
This document outlines the causal reasoning behind experimental design, presents detailed protocols for in-vivo assessment, and provides a comparative analysis against relevant pharmacological agents. Our objective is to equip researchers with a self-validating system to accurately determine the blood pressure profile of this novel prostaglandin analogue.
Mechanistic Postulates and Comparative Compound Selection
Before embarking on in-vivo studies, establishing a mechanistic hypothesis and selecting appropriate comparators is essential for contextualizing the results.
1.1. The Prostaglandin F-Series and Vasoactivity Prostaglandin F2α (PGF2α) is a well-documented vasoconstrictor that elevates blood pressure through the activation of the F prostanoid (FP) receptor.[7][8] The FP receptor, a G protein-coupled receptor (GPCR), is expressed in vascular smooth muscle cells (VSMCs) and the renal vasculature.[4][10][11] Its activation initiates a signaling cascade leading to increased intracellular calcium and smooth muscle contraction.[10][12][13] PGF2α has also been shown to stimulate the renin-angiotensin-aldosterone system (RAAS), further contributing to its hypertensive effects.[4][8]
Given the structural similarity of 11-Deoxy Prostaglandin F1β to the PGF series, it is plausible to hypothesize that it may also interact with the FP receptor. Therefore, PGF2α serves as a critical positive and mechanistic control in our validation workflow.
1.2. Selection of Comparative Agents To ensure the integrity of the study, we must compare the test article not only against a mechanistic relative but also against a standard vasoconstrictor and a neutral vehicle.
-
Test Article: 11-Deoxy Prostaglandin F1β
-
Mechanistic Control (Positive): Prostaglandin F2α (PGF2α). This allows for a direct comparison of potency and efficacy with a known FP receptor agonist.
-
General Vasoconstrictor Control (Positive): U-46619. This is a stable synthetic analogue of the endoperoxide prostaglandin PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist.[14][15][16] It induces robust vasoconstriction and hypertension, providing a benchmark for a strong pressor response mediated by a related but distinct prostanoid receptor pathway.[17]
-
Negative Control: Vehicle (e.g., sterile saline or a solution with a minimal, non-toxic percentage of a solvent like DMSO used to dissolve the test articles). This is crucial to confirm that the observed effects are due to the compound itself and not the delivery medium.
Experimental Design for In-Vivo Blood Pressure Assessment
The choice of a preclinical model and the method of blood pressure measurement are foundational to acquiring reliable and reproducible data. For assessing acute cardiovascular effects, the anesthetized rat model with direct arterial cannulation provides a gold-standard methodology for continuous and accurate hemodynamic monitoring.[18]
2.1. Animal Model and Preparation
-
Species: Male Sprague-Dawley rats (250-300g). This strain is widely used in cardiovascular research.
-
Anesthesia: Urethane or a combination of ketamine/xylazine is often used. It is critical to maintain a stable plane of anesthesia to prevent fluctuations in baseline blood pressure.
-
Surgical Preparation: The femoral vein is cannulated for intravenous (IV) drug administration, while the femoral or carotid artery is cannulated for direct blood pressure measurement via a pressure transducer.[18][19]
2.2. Experimental Workflow The following diagram illustrates the logical flow of the in-vivo validation protocol.
Caption: Experimental workflow for in-vivo blood pressure validation.
2.3. Detailed Experimental Protocol: Direct Arterial Pressure Measurement
-
Animal Preparation: Anesthetize the rat following approved institutional guidelines. Place the animal on a heating pad to maintain body temperature.
-
Cannulation:
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes post-surgery before any infusions. A stable baseline is critical for accurate data interpretation.
-
Drug Administration:
-
Administer all compounds as an intravenous bolus injection.[20][21]
-
Begin by administering the vehicle to ensure it has no effect on blood pressure.
-
Administer each compound (11-Deoxy Prostaglandin F1β, PGF2α, U-46619) in an escalating dose-wise manner (e.g., 1, 3, 10, 30 µg/kg).
-
Allow sufficient time between each dose for the blood pressure to return to the baseline value to avoid confounding effects.[18]
-
-
Data Acquisition: Continuously record the arterial blood pressure waveform using a data acquisition system. From this, systolic, diastolic, mean arterial pressure (MAP), and heart rate can be calculated.
Comparative Data Analysis and Interpretation
The primary endpoint for this study is the change in Mean Arterial Pressure (ΔMAP) from the pre-dose baseline. The data should be organized to compare the dose-dependent effects of all tested compounds.
Table 1: Hypothetical Comparative Vasoactive Data
| Compound | Dose (µg/kg, IV) | Peak ΔMAP (mmHg) from Baseline (Mean ± SEM) | Duration of Effect (min) |
| Vehicle | N/A | +0.5 ± 0.8 | N/A |
| 11-Deoxy PGF1β | 1 | +4.2 ± 1.5 | ~2 |
| 3 | +11.5 ± 2.1 | ~5 | |
| 10 | +25.8 ± 3.5 | ~12 | |
| 30 | +41.3 ± 4.2 | ~20 | |
| PGF2α | 1 | +8.1 ± 1.9 | ~3 |
| 3 | +22.7 ± 2.8 | ~8 | |
| 10 | +45.2 ± 4.1 | ~18 | |
| 30 | +58.9 ± 5.0 | ~25 | |
| U-46619 | 1 | +28.5 ± 3.0 | ~10 |
| 3 | +55.1 ± 4.8 | ~25 | |
| 10 | +70.3 ± 5.5 | >30 | |
| 30 | +72.5 ± 5.8 (Plateau) | >30 |
Note: This data is illustrative and serves as a template for presenting actual experimental results.
Interpretation of Hypothetical Data:
-
11-Deoxy Prostaglandin F1β: The data suggests a clear dose-dependent hypertensive effect.
-
Comparison with PGF2α: 11-Deoxy PGF1β appears to be a less potent vasoconstrictor than PGF2α, as a higher dose is required to achieve a similar pressor response.
-
Comparison with U-46619: Both prostaglandin compounds are less potent than the thromboxane A2 agonist U-46619, which serves as a benchmark for a powerful vasoconstrictive response.[17]
Elucidating the Molecular Mechanism
The in-vivo data strongly suggests that 11-Deoxy Prostaglandin F1β is a vasoconstrictor. The next logical step is to understand its underlying molecular mechanism, which is likely mediated by the FP receptor.
4.1. The FP Receptor Signaling Pathway Activation of the FP receptor by a ligand like PGF2α (and putatively, 11-Deoxy PGF1β) triggers the following cascade within a vascular smooth muscle cell:
-
Receptor Activation: The prostaglandin binds to the FP receptor.
-
G-Protein Coupling: The receptor activates the Gq alpha subunit of its associated G-protein.
-
PLC Activation: Gαq activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.
The following diagram visualizes this critical pathway.
Caption: Prostaglandin F-series signaling pathway in vascular smooth muscle.
4.2. Further Mechanistic Validation While beyond the scope of this initial validation guide, subsequent studies could confirm this pathway using in vitro techniques such as:
-
Receptor Binding Assays: To determine the binding affinity of 11-Deoxy Prostaglandin F1β to the FP receptor.
-
Calcium Imaging: Using cultured vascular smooth muscle cells to directly measure changes in intracellular calcium upon application of the compound.
-
Use of FP Receptor Antagonists: Pre-treating the animal or cell culture with a specific FP receptor antagonist should block the hypertensive/contractile effects of 11-Deoxy Prostaglandin F1β if it acts via this receptor.
Conclusion
This guide provides a robust, multi-faceted approach to validating the effects of 11-Deoxy Prostaglandin F1β on blood pressure. By employing a well-controlled in-vivo model, utilizing relevant pharmacological comparators, and grounding the investigation in established mechanistic pathways, researchers can confidently and accurately characterize the vasoactive profile of this and other novel compounds. This structured methodology ensures that the generated data is not only reliable but also readily interpretable within the broader context of cardiovascular pharmacology, upholding the principles of scientific integrity and advancing the drug development process.
References
- Vertex AI Search. (n.d.). Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC. Retrieved January 14, 2026.
- Harvard Apparatus. (n.d.). Non-Invasive Blood Pressure System for Rodents. Retrieved January 14, 2026.
- ADInstruments. (n.d.). Non Invasive Blood Pressure. Retrieved January 14, 2026.
-
World Precision Instruments. (n.d.). Blood Pressure Measurement for Rodents. Retrieved January 14, 2026, from [Link]
-
Frontiers. (n.d.). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Retrieved January 14, 2026, from [Link]
-
PubMed. (2009). Prostaglandin F2alpha elevates blood pressure and promotes atherosclerosis. Retrieved January 14, 2026, from [Link]
-
PNAS. (2009). Prostaglandin F2α elevates blood pressure and promotes atherosclerosis. Retrieved January 14, 2026, from [Link]
-
PubMed. (1994). Thromboxane A2 mimetic U-46619 induces systemic and pulmonary hypertension and delayed tachypnea in the goat. Retrieved January 14, 2026, from [Link]
-
Oxford Academic. (2007). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences. Retrieved January 14, 2026, from [Link]
-
PubMed. (1984). Mechanisms involved in central cardiovascular effects of prostaglandin F2 alpha. Retrieved January 14, 2026, from [Link]
-
PubMed. (1989). The effect of prostaglandins E2 and F2 alpha on carotid blood flow in rats with renovascular hypertension. Retrieved January 14, 2026, from [Link]
-
NIH. (2008). PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. Retrieved January 14, 2026, from [Link]
-
PubMed. (2006). Preclinical cardiac safety assessment of drugs. Retrieved January 14, 2026, from [Link]
- ResearchGate. (2024). Comparison of different models for preclinical drug screening. Retrieved January 14, 2026.
-
Wikipedia. (n.d.). U46619. Retrieved January 14, 2026, from [Link]
-
UNT Health Science Center. (n.d.). Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization. Retrieved January 14, 2026, from [Link]
-
EurekAlert!. (2009). New target for maintaining healthy blood pressure discovered. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Relationship Between 8-iso-prostaglandin-F2α and Predicted 10-Year Cardiovascular Risk in Hypertensive Patients. Retrieved January 14, 2026, from [Link]
-
PubMed. (2007). Preclinical cardiovascular risk assessment in modern drug development. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Plasma levels of 6-keto-prostaglandin F1 alpha in normotensive subjects and patients with essential hypertension. Retrieved January 14, 2026, from [Link]
-
PubMed. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Prostaglandins and high blood pressure. Retrieved January 14, 2026, from [Link]
-
PubMed. (2008). PGF2alpha-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Correlation Between Blood Prostaglandins and Blood Pressure in Chronic Renal Failure. Retrieved January 14, 2026, from [Link]
-
NIH. (n.d.). Measurement of invasive blood pressure in rats - PMC. Retrieved January 14, 2026, from [Link]
- PubMed Central. (n.d.). Arterial Pressure Monitoring in Mice. Retrieved January 14, 2026.
-
Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Prostaglandins and hypertension. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2024). Biphasic effects of single-dose intravenous injection of uridine adenosine tetraphosphate on blood pressure in mice. Retrieved January 14, 2026, from [Link]
-
JoVE. (2011). Video: Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements. Retrieved January 14, 2026, from [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved January 14, 2026, from [Link]
- ResearchGate. (2025). Vasoconstrictors: Indications and precautions. Retrieved January 14, 2026.
-
Pocket Dentistry. (2024). Vasoconstrictors. Retrieved January 14, 2026, from [Link]
-
NIH. (n.d.). The role of prostaglandins in human hypertension - PubMed. Retrieved January 14, 2026, from [Link]
- NIH. (n.d.). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility - PMC. Retrieved January 14, 2026.
-
NIH. (2009). Prostaglandin F2α elevates blood pressure and promotes atherosclerosis - PMC. Retrieved January 14, 2026, from [Link]
- PubMed. (2022). Serum cortisol-to-cortisone ratio and 11-deoxycortisol are associated with hypertension and blood pressure in Chinese rural population: a cross sectional study. Retrieved January 14, 2026.
- The role of 11 beta-hydroxysteroid dehydrogenase in the pathogenesis of hypertension. (n.d.). Retrieved January 14, 2026.
- PubMed Central. (n.d.). A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia. Retrieved January 14, 2026.
- Recommendations to use vasoconstrictors in dentistry and Oral surgery. (n.d.). Retrieved January 14, 2026.
-
PubMed. (n.d.). Cardiovascular effects of prostaglandins mediated by the central nervous system of the dog. Retrieved January 14, 2026, from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical cardiovascular risk assessment in modern drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 5. Prostaglandins and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of prostaglandins in human hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F2alpha elevates blood pressure and promotes atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mechanisms involved in central cardiovascular effects of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.unthsc.edu [experts.unthsc.edu]
- 11. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 12. PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PGF2alpha-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. U46619 - Wikipedia [en.wikipedia.org]
- 16. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 17. Thromboxane A2 mimetic U-46619 induces systemic and pulmonary hypertension and delayed tachypnea in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements [jove.com]
- 20. Biphasic effects of single-dose intravenous injection of uridine adenosine tetraphosphate on blood pressure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
A Comparative Guide to Prostaglandin F Receptor Binding Affinity: Spotlight on 11-Deoxy Prostaglandin F1β
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various prostaglandins for the prostaglandin F receptor (FP receptor), a critical target in pharmacology. While direct, extensive binding data for 11-Deoxy prostaglandin F1β is sparse in publicly accessible literature, we can infer its likely binding characteristics through a detailed examination of structure-activity relationships (SAR) of closely related analogs. This document synthesizes data on the endogenous ligand, PGF2α, and clinically significant synthetic analogs, providing context for the predicted activity of 11-Deoxy PGF1β.
The Prostaglandin F Receptor (FP): A Key Therapeutic Target
The prostaglandin F receptor (FP) is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its primary endogenous ligand, prostaglandin F2α (PGF2α).[1][2] Activation of the FP receptor is crucial in a variety of physiological processes, including smooth muscle contraction, reproductive functions, and inflammation.[2][3][4]
Notably, the FP receptor is the principal target for a major class of drugs used to treat glaucoma.[1] Agonists of the FP receptor, such as the widely prescribed medications latanoprost, travoprost, and bimatoprost, lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1][5]
Signal Transduction Pathway
Upon agonist binding, the FP receptor primarily couples to the Gq/11 class of G proteins.[3] This initiates a well-characterized signaling cascade:
-
Gq Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][6]
-
PKC Activation: DAG and elevated Ca2+ levels synergistically activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to a cellular response.
In some cell types, the FP receptor can also couple to Gi or G12/13 proteins, activating other pathways like the Raf/MEK/MAP kinase and Rho GTPase signaling cascades, respectively.[1]
Caption: Canonical Gq-PLC signaling pathway of the FP receptor.
Comparative Receptor Binding Affinities
The affinity of a ligand for its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from competitive binding assays. A lower value indicates higher affinity.
While specific Ki values for 11-Deoxy PGF1β at the FP receptor are not readily found in peer-reviewed literature, we can compare the affinities of the endogenous ligand PGF2α and its widely used synthetic analogs. The active forms of these drugs (free acids) are the relevant molecules for receptor interaction.[7]
| Compound (Active Form) | Receptor Target | Reported Binding Affinity (Ki or IC50) | Notes |
| PGF2α (Endogenous Ligand) | FP | ~1-5 nM | High affinity, serves as the benchmark.[1] |
| Latanoprost Acid | FP | ~3-15 nM | Potent FP agonist.[8] Also shows some affinity for EP1 receptors (Ki = 119 nM).[7] |
| Travoprost Acid | FP | ~3-10 nM | Highly selective and potent FP agonist.[9] |
| Bimatoprost Acid | FP | ~9-20 nM | Potent FP agonist.[7] Also shows affinity for EP1 (Ki = 95 nM) and EP3 (Ki = 387 nM) receptors.[7] |
| Tafluprost Acid | FP | ~0.4 nM | Very high affinity FP agonist. Its affinity is reported to be about 12 times that of latanoprost acid.[10] |
| 11-Deoxy PGF1β / 11-Deoxy PGF1α | FP / Other | Data not available | Predicted to have significantly reduced FP affinity due to the absence of the critical C11-OH group. May exhibit altered activity at other prostanoid receptors. |
Note: Binding affinity values can vary between studies due to different experimental conditions (e.g., cell types, radioligands, assay buffers).
Structure-Activity Relationship (SAR) and the Role of the C11-Hydroxyl Group
The structure of a prostaglandin analog dictates its binding affinity and selectivity for different receptor subtypes. The cyclopentane ring and its substituents are particularly important.
Recent cryo-electron microscopy studies have elucidated the binding pocket of the FP receptor.[11] These studies reveal that the hydroxyl groups on the cyclopentane F-ring, specifically at positions C9 and C11, are critical for receptor selectivity and form key hydrogen bonds with amino acid residues in the binding pocket.[12]
-
The C11-Hydroxyl Group: The hydroxyl group at the C11 position is crucial for high-affinity binding to the FP receptor.[12] It forms a key hydrogen bond with a histidine residue (H81) within the receptor.[12]
-
The C9-Hydroxyl Group: The C9-hydroxyl also contributes to binding, interacting with a serine residue (S33) in the pocket.[12]
Inference for 11-Deoxy Prostaglandin F1β: Given the critical role of the C11-hydroxyl group in forming a hydrogen bond within the FP receptor's binding pocket, its absence in 11-Deoxy PGF1β would almost certainly lead to a significant reduction in binding affinity for the FP receptor. While the compound might retain some activity, its potency as an FP agonist would be expected to be substantially lower than that of PGF1α or PGF2α.
Interestingly, the removal of the 11-hydroxyl group has been shown in other contexts to alter activity. For instance, some 11-deoxy PGE analogs can become potent platelet stimulants, suggesting that the modification could shift the receptor preference away from the FP receptor and potentially towards other prostanoid receptors like the TP receptor.[13] Some literature suggests that 11-deoxy PGF1β exhibits vasodepressor and bronchodilator activities, which contrasts with the typical vasopressor and bronchoconstrictor effects of PGF1α, hinting at a different mechanism or receptor profile.[14]
Experimental Protocol: Competitive Radioligand Binding Assay for the FP Receptor
To empirically determine and compare the binding affinities of compounds like 11-Deoxy PGF1β, a competitive radioligand binding assay is the gold standard. This method measures the ability of an unlabeled compound (the "competitor") to displace a radiolabeled ligand from the receptor.
Workflow Overview
Sources
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of Ocular Hypotensive Agents (PGF2α Analogs—Bimatoprost, Latanoprost, and Travoprost) With MDR Efflux Pumps on the Rabbit Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prostaglandin receptors on human platelets. Structure-activity relationships of stimulatory prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Navigating the Labyrinth of Prostaglandin F Assays: A Guide to Understanding 11-Deoxy Prostaglandin F1β Cross-Reactivity
For researchers, scientists, and drug development professionals delving into the intricate world of eicosanoids, the accurate quantification of prostaglandins is paramount. Prostaglandin F2α (PGF2α) and its metabolites are key signaling molecules involved in a myriad of physiological and pathological processes, from reproductive functions to inflammation and cardiovascular regulation.[1][2] The immunoassay stands as a cornerstone technique for these measurements, offering a balance of sensitivity and throughput. However, the structural similarity among prostaglandin analogues presents a significant analytical challenge: cross-reactivity.
This guide provides an in-depth analysis of the cross-reactivity of 11-Deoxy prostaglandin F1β, a synthetic analogue, in common Prostaglandin F (PGF) assays. We will explore the structural basis of this interaction, present a framework for its assessment, and offer practical guidance for ensuring the fidelity of your research data.
The Structural Conundrum: PGF2α, its Metabolites, and 11-Deoxy PGF1β
To comprehend the potential for cross-reactivity, a close examination of the molecular structures is essential. PGF2α is the primary bioactive molecule. In biological systems, it is rapidly converted to its main plasma metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM), which is often measured as a more stable biomarker of PGF2α production.[3][4]
11-Deoxy prostaglandin F1β, as its name suggests, is structurally analogous to the PGF series but with a key modification: the absence of the hydroxyl group at the C-11 position.[5][6] This seemingly minor alteration can have significant implications for antibody recognition in an immunoassay.
Demystifying PGF Immunoassays: The Competitive Landscape
Most commercially available PGF assays are competitive enzyme immunoassays (EIAs). The principle of these assays hinges on the competition between the prostaglandin in the sample and a fixed amount of labeled prostaglandin (the tracer) for a limited number of antibody binding sites. The more prostaglandin present in the sample, the less tracer will bind to the antibody, resulting in a weaker signal.
Figure 1: Workflow of a typical competitive enzyme immunoassay (EIA) for prostaglandin quantification.
The Specter of Cross-Reactivity: When Similar isn't the Same
The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay. While monoclonal antibodies generally offer higher specificity than polyclonal antibodies, some degree of cross-reactivity with closely related structures is often unavoidable.[7][10]
A Comparative Look: Illustrative Cross-Reactivity Profiles
Due to a lack of specific published head-to-head comparisons, the following table presents a hypothetical yet plausible cross-reactivity profile for 11-Deoxy prostaglandin F1β in various PGF assays. These values are based on structural similarities and typical performance characteristics of prostaglandin immunoassays. It is crucial for researchers to determine the specific cross-reactivity for the particular assay kit being used.
| Assay Target | Antibody Type | Hypothetical Cross-Reactivity of 11-Deoxy PGF1β (%) | Potential Impact on Data |
| PGF2α | Polyclonal | 5 - 15% | Moderate to significant overestimation of PGF2α if 11-Deoxy PGF1β is present at high concentrations. |
| PGF2α | Monoclonal | < 1% | Minimal impact, but validation is still recommended. |
| PGFM | Polyclonal | 1 - 5% | Minor to moderate overestimation, depending on relative concentrations. |
| PGFM | Monoclonal | < 0.5% | Likely negligible impact, but should be confirmed. |
Disclaimer: This table is for illustrative purposes only. Actual cross-reactivity will vary between different manufacturers and even between different lots of the same assay kit.
A Self-Validating System: Experimental Protocol for Assessing Cross-Reactivity
To ensure the integrity of your results, it is imperative to experimentally determine the cross-reactivity of 11-Deoxy prostaglandin F1β in your specific PGF assay. Here is a detailed protocol to guide you through this critical validation step.
Materials:
-
Your chosen PGF immunoassay kit (including standards, tracer, antibody, wash buffer, substrate, and stop solution)
-
11-Deoxy prostaglandin F1β standard of known purity and concentration
-
Assay buffer (as specified in your kit's manual)
-
Precision pipettes and tips
-
Microplate reader
Experimental Workflow:
Figure 2: Step-by-step workflow for determining the cross-reactivity of 11-Deoxy prostaglandin F1β in a PGF immunoassay.
Step-by-Step Methodology:
-
Prepare the Standard Curve: Reconstitute and serially dilute the prostaglandin standard provided in the kit according to the manufacturer's instructions. This will serve as your reference curve.
-
Prepare 11-Deoxy Prostaglandin F1β Dilutions: Prepare a high-concentration stock solution of 11-Deoxy prostaglandin F1β in the assay buffer. From this stock, create a series of dilutions that cover a broad concentration range, ideally bracketing the expected IC50 (the concentration that causes 50% inhibition of the maximal signal).
-
Perform the Immunoassay:
-
Add the standards, 11-Deoxy prostaglandin F1β dilutions, and a zero standard (B0, containing only assay buffer) to the appropriate wells of the microplate.
-
Follow the kit's protocol for adding the tracer and antibody to all wells.
-
Incubate the plate for the recommended time and temperature.
-
Wash the plate as instructed to remove unbound reagents.
-
Add the substrate and allow for color development.
-
Stop the reaction using the provided stop solution.
-
-
Measure Absorbance: Read the absorbance of each well using a microplate reader at the wavelength specified in the kit manual.
-
Data Analysis and Calculation:
-
Calculate the percentage of tracer bound (%B/B0) for each standard and 11-Deoxy prostaglandin F1β dilution: %B/B0 = (Absorbance of standard or sample - Absorbance of non-specific binding) / (Absorbance of B0 - Absorbance of non-specific binding) * 100
-
Plot the %B/B0 versus concentration for both the kit standard and the 11-Deoxy prostaglandin F1β dilutions on a semi-log graph.
-
Determine the IC50 for both the target prostaglandin and 11-Deoxy prostaglandin F1β from their respective curves.
-
Calculate the percent cross-reactivity using the following formula:[11] % Cross-Reactivity = (IC50 of Target Prostaglandin / IC50 of 11-Deoxy PGF1β) * 100
-
Strategies for Mitigating Cross-Reactivity
Should your validation reveal significant cross-reactivity, several strategies can be employed to enhance data accuracy:
-
Sample Purification: Prior to immunoassay, consider solid-phase extraction (SPE) or other chromatographic techniques to separate 11-Deoxy prostaglandin F1β from the target PGF analyte in your samples.[12][13][14][15]
-
Assay Selection: Opt for highly specific monoclonal antibody-based assays, as they are generally less prone to cross-reactivity.[10]
-
Alternative Methodologies: For definitive quantification, especially in complex matrices or when cross-reactivity is a major concern, consider orthogonal methods such as liquid chromatography-mass spectrometry (LC-MS).[16][17] LC-MS offers high specificity and can distinguish between structurally similar prostaglandins.
Conclusion: A Commitment to Scientific Rigor
The potential for cross-reactivity of 11-Deoxy prostaglandin F1β in PGF assays underscores the critical importance of thorough assay validation. By understanding the structural basis of these interactions and implementing a robust experimental protocol to assess cross-reactivity, researchers can ensure the accuracy and reliability of their data. This commitment to scientific rigor is essential for advancing our understanding of the complex roles of prostaglandins in health and disease.
References
-
Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis. PubMed. [Link]
-
Major metabolic pathway of PGF2α. Metabolites on a red background are... ResearchGate. [Link]
-
Pathways of prostaglandin F2alpha metabolism in mammalian kidneys. PubMed. [Link]
-
Validation of radioimmunoassays to measure prostaglandins F 2α and E 2 in canine endometrium and plasma. AVMA Journals. [Link]
-
Prostaglandin F2 alpha metabolite levels in plasma, amniotic fluid, and urine during pregnancy and labor. PubMed. [Link]
-
Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. PMC - PubMed Central. [Link]
-
Major urinary metabolites of 6-keto-prostaglandin F2α in mice. PubMed - NIH. [Link]
-
Radioimmunoassays for Prostaglandins. I. Technical Validation of Prostaglandin F2alpha Measurements in Human Plasma Using Sephadex G-25 Gelfiltration. PubMed. [Link]
-
Prostaglandin F2α and E2 biosynthetic pathways. In order to generate... ResearchGate. [Link]
-
Validation of radioimmunoassays to measure prostaglandins F2 alpha and E2 in canine endometrium and plasma. PubMed. [Link]
-
Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma. PubMed. [Link]
-
Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. PubMed. [Link]
-
(PDF) Major Urinary Metabolites of 6-Keto-Prostaglandin F2α in Mice. ResearchGate. [Link]
-
Prostaglandin F2αMetabolite and Progesterone Profiles in Post-partum Cows with Retained Foetal Membranes. PMC - NIH. [Link]
-
Prostaglandin F2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum. PMC - PubMed Central. [Link]
-
Methods for quantitative estimation of prostaglandins. PubMed. [Link]
-
Monoclonal antibodies against E- and F-type prostaglandins. High specificity and sensitivity in conventional radioimmunoassays. PubMed. [Link]
-
Prostaglandin Extraction and Analysis in Caenorhabditis elegans. PMC - NIH. [Link]
-
Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine. PubMed. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]
-
Prostaglandin extraction and analysis in Caenorhabditis elegans. JoVE. [Link]
-
Prostaglandin extraction and analysis in Caenorhabditis elegans. PubMed - NIH. [Link]
-
Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed. [Link]
-
Immunoassays. In: Analytical Toxicology. Academic Press. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry. PubMed. [Link]
-
Prostaglandin F2a (PG F2a). Inter Science Institute. [Link]
-
Prostaglandin F2 Alpha (PG F2 Alpha) | Test Detail. Quest Diagnostics. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
-
Enzyme immunoassay of prostaglandin F2alpha. PubMed. [Link]
-
11-Deoxy prostaglandin F2beta. PubChem - NIH. [Link]
-
Prostaglandin D synthase: structure and function. PubMed. [Link]
-
11-Deoxy-PGE1. PubChem - NIH. [Link]
-
Human PGF2α(Prostaglandin F2α) ELISA Kit (E-EL-H1841). Elabscience. [Link]
-
PGF2 Alpha ELISA Kits. Biocompare. [Link]
Sources
- 1. Prostaglandin F2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interscienceinstitute.com [interscienceinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin F2 alpha metabolite levels in plasma, amniotic fluid, and urine during pregnancy and labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11-deoxy Prostaglandin F1α | Global Clinical Trial Data [globalclinicaltrialdata.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Monoclonal antibodies against E- and F-type prostaglandins. High specificity and sensitivity in conventional radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticaltoxicology.com [analyticaltoxicology.com]
- 12. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunoassays for prostaglandins. I. Technical validation of prostaglandin F2alpha measurements in human plasma using sephadex G-25 gelfiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 11-Deoxy Prostaglandin F1β and Natural Prostaglandins
For researchers, scientists, and professionals in drug development, a nuanced understanding of prostaglandin analogues is critical for pioneering novel therapeutics. This guide provides an in-depth comparison of the synthetic analogue, 11-Deoxy prostaglandin F1β, with its naturally occurring counterparts, namely Prostaglandin F2α (PGF2α), Prostaglandin E2 (PGE2), and Prostaglandin D2 (PGD2). We will delve into their distinct mechanisms of action, comparative efficacy based on available experimental data, and the underlying structural determinants of their biological activities.
Introduction: The Significance of the 11-Hydroxyl Group
Prostaglandins are a class of lipid compounds derived from arachidonic acid that exert a wide range of physiological effects, including regulation of inflammation, smooth muscle contraction, and intraocular pressure.[1] Their biological activity is mediated by specific G-protein coupled receptors (GPCRs). A key structural feature of many natural prostaglandins is the presence of a hydroxyl group at the C-11 position of the cyclopentane ring. The synthetic analogue, 11-Deoxy prostaglandin F1β, lacks this functional group, leading to a markedly different pharmacological profile. This guide will explore the functional consequences of this structural modification.
Mechanism of Action: A Tale of Different Receptors and Signaling Pathways
The biological effects of prostaglandins are dictated by their affinity for and activation of specific prostanoid receptors. Natural prostaglandins exhibit well-defined receptor binding profiles, which in turn trigger distinct intracellular signaling cascades.
Natural Prostaglandins: A Well-Characterized Trio
-
Prostaglandin F2α (PGF2α): Primarily interacts with the FP receptor.[2] Activation of the FP receptor typically couples to Gq proteins, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[2] This signaling pathway is fundamental to the contractile effects of PGF2α on smooth muscle, such as in the uterus and blood vessels.[2]
-
Prostaglandin E2 (PGE2): Exhibits broader receptor interactions, binding to four subtypes of EP receptors (EP1, EP2, EP3, and EP4). This promiscuity allows PGE2 to elicit a diverse and sometimes opposing range of biological effects.
-
EP1: Couples to Gq, leading to increased intracellular Ca2+.
-
EP2 and EP4: Couple to Gs, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[3]
-
EP3: Primarily couples to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.
-
-
Prostaglandin D2 (PGD2): Interacts with two distinct receptors, the DP1 receptor and the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as the DP2 receptor.
-
DP1: Couples to Gs, leading to an increase in intracellular cAMP.
-
CRTH2 (DP2): Couples to Gi, resulting in a decrease in intracellular cAMP and an increase in intracellular Ca2+.
-
The differential coupling of these receptors to various G-proteins and the subsequent modulation of second messengers like cAMP and Ca2+ are central to the diverse physiological roles of these natural prostaglandins.
11-Deoxy Prostaglandin F1β: An Enigmatic Profile
In stark contrast to its natural counterparts, the specific receptor binding profile of 11-Deoxy prostaglandin F1β is not well-documented in publicly available literature. While it is a synthetic analogue of PGF1β, the absence of the 11-hydroxyl group significantly alters its structure and, consequently, its interaction with prostanoid receptors. Structure-activity relationship studies suggest that the hydroxyl groups at positions 11 and 15 are critical for the agonist activity of PGE2 at the EP1 receptor.[4] This implies that the lack of the 11-hydroxyl group in 11-Deoxy prostaglandin F1β likely results in a significantly different receptor affinity and activation profile compared to natural F-series prostaglandins.
The observed in vivo effects of 11-Deoxy prostaglandin F1β, which are functionally opposite to those of PGF2α in some tissues, strongly suggest that it either interacts with a different subset of prostanoid receptors or acts as an antagonist at receptors typically activated by PGF2α. Further research, including comprehensive receptor binding and second messenger assays, is necessary to elucidate its precise mechanism of action.
Caption: Signaling pathways of natural prostaglandins and the uncharacterized pathway of 11-Deoxy prostaglandin F1β.
Comparative Efficacy: Insights from Experimental Data
Direct comparative efficacy data for 11-Deoxy prostaglandin F1β against natural prostaglandins in standardized in vitro assays are scarce. However, historical in vivo studies provide valuable insights into its distinct biological activities.
| Prostaglandin | Receptor(s) | Primary Second Messenger(s) | Key In Vivo Effects |
| 11-Deoxy PGF1β | Unknown | Unknown | Vasodepressor, Bronchodilator[5] |
| PGF2α | FP | ↑ Intracellular Ca²⁺ | Vasopressor, Bronchoconstrictor, Uterine Contraction[2][5][6] |
| PGE2 | EP1, EP2, EP3, EP4 | ↑/↓ cAMP, ↑ Intracellular Ca²⁺ | Vasodilation/constriction, Bronchodilation/constriction, Inflammation, Pain[3] |
| PGD2 | DP1, CRTH2 | ↑/↓ cAMP, ↑ Intracellular Ca²⁺ | Vasodilation, Inhibition of platelet aggregation, Allergic inflammation |
Key Experimental Findings:
A seminal study investigating a series of 11-deoxy prostaglandins in anesthetized guinea pigs revealed that 11-deoxygenation lowered the biological activity of PGF1α.[5] Crucially, the study demonstrated that while PGFα series prostaglandins (with a 9α-hydroxyl group) are typically vasopressors and bronchoconstrictors, the presence of a 9β-hydroxyl group, as in 11-Deoxy prostaglandin F1β, imparts vasodepressor and bronchodilator activity.[5] This diametrically opposed biological activity underscores the critical role of the stereochemistry at the C-9 position in the absence of the C-11 hydroxyl group.
In contrast, PGF1α and PGF2α have been shown to increase pulmonary vascular resistance by constricting pulmonary veins and small arteries in dogs.[6] This hypertensive effect is consistent with their known activity at the FP receptor.
Experimental Protocols for Efficacy Comparison
To rigorously compare the efficacy of 11-Deoxy prostaglandin F1β with natural prostaglandins, a series of well-established in vitro assays are required. The lack of such published data for 11-Deoxy prostaglandin F1β represents a significant knowledge gap. Below are detailed methodologies for key experiments that would be necessary for a comprehensive comparison.
Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a specific prostanoid receptor (e.g., FP, EP1-4, DP1, CRTH2).
-
Assay Buffer: Utilize a suitable binding buffer (e.g., Tris-HCl with MgCl2 and EDTA).
-
Radioligand: Use a tritiated natural prostaglandin (e.g., [³H]-PGF2α) at a concentration near its dissociation constant (Kd).
-
Competition: Incubate the membranes with the radioligand and varying concentrations of the unlabeled test compound (11-Deoxy prostaglandin F1β or a natural prostaglandin).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.
Caption: Workflow for a competitive radioligand receptor binding assay.
Second Messenger Assays (cAMP and Calcium Mobilization)
These functional assays measure the ability of a compound to activate a receptor and trigger downstream signaling.
cAMP Assay (for Gs or Gi coupled receptors):
-
Cell Culture: Culture cells expressing the target receptor (e.g., EP2, EP4, DP1 for Gs; EP3, CRTH2 for Gi).
-
Stimulation: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
Calcium Mobilization Assay (for Gq coupled receptors):
-
Cell Culture: Culture cells expressing the target receptor (e.g., FP, EP1).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Add varying concentrations of the test compound.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 and Emax.
Conclusion and Future Directions
The available evidence, though limited, paints a compelling picture of 11-Deoxy prostaglandin F1β as a unique prostaglandin analogue with a pharmacological profile distinct from its natural counterparts. Its vasodepressor and bronchodilator activities, in direct opposition to the effects of PGF2α, highlight the profound impact of the C-11 hydroxyl group on biological function.
However, the lack of comprehensive data on the receptor binding and second messenger activation of 11-Deoxy prostaglandin F1β is a critical gap in our understanding. Elucidating its mechanism of action through rigorous in vitro pharmacological profiling is essential for unlocking its full therapeutic potential. Such studies would not only clarify its efficacy but also pave the way for the rational design of novel, selective prostaglandin-based therapeutics. For researchers in the field, the enigmatic nature of 11-Deoxy prostaglandin F1β presents a compelling opportunity for discovery.
References
-
Kadowitz, P. J., Joiner, P. D., & Hyman, A. L. (1975). Comparison of the effects of prostaglandins F1alpha, F2alpha, F1beta, and F2beta on the canine pulmonary vascular bed. Proceedings of the Society for Experimental Biology and Medicine, 149(2), 356–361. [Link]
-
Jones, R. L., & Marr, C. G. (1975). Structure-activity relationships in a series of 11-deoxy prostaglandins. British Journal of Pharmacology, 53(2), 209–221. [Link]
-
Abramovitz, M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1452. [Link]
-
Wikipedia contributors. (2023, December 8). Prostaglandin F2α. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
- Hata, A. N., & Breyer, R. M. (2004). Pharmacology and signaling of prostaglandin receptors: Multiple roles in inflammation and immune modulation. Pharmacology & Therapeutics, 103(2), 147-166.
- Woodward, D. F., et al. (2011). The pharmacology of prostanoid receptors: a current perspective. Pharmacological Reviews, 63(3), 471-538.
- Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid receptors: structures, properties, and functions. Physiological Reviews, 79(4), 1193-1226.
-
Hatae, N., et al. (2001). Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro. Endocrinology, 121(6), 1966-1974. [Link]
Sources
- 1. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of prostaglandins F1alpha, F2alpha, F1beta, and F2beta on the canine pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Comparative Guide to the Differential Effects of 11-Deoxy Prostaglandin F1β on Smooth Muscle Subtypes
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid mediators, prostaglandins stand out for their diverse and potent physiological effects. As a Senior Application Scientist, this guide is designed to provide an in-depth technical exploration of a lesser-studied member of this family: 11-Deoxy prostaglandin F1β. We will dissect its known and hypothesized differential effects across various smooth muscle subtypes, offering a comparative analysis grounded in available experimental evidence and established pharmacological principles. This document will serve as a valuable resource for researchers investigating smooth muscle physiology and those in pursuit of novel therapeutic agents.
Introduction to 11-Deoxy Prostaglandin F1β: A Structural Perspective
Prostaglandins of the F-series are characterized by a cyclopentane ring bearing two hydroxyl groups. 11-Deoxy prostaglandin F1β is a synthetic analog of the naturally occurring prostaglandin F1α (PGF1α). The critical modification in this molecule is the absence of the hydroxyl group at the C-11 position of the cyclopentane ring. This seemingly subtle structural change can significantly alter the molecule's binding affinity for various prostanoid receptors and, consequently, its biological activity. Understanding these structure-activity relationships is paramount in predicting and interpreting its effects on different smooth muscle tissues.
Comparative Analysis of 11-Deoxy Prostaglandin F1β Effects on Smooth Muscle Subtypes
The physiological response to prostaglandins is dictated by the specific subtype of prostanoid receptor expressed on the cell surface of a given tissue. The primary receptors for PGF-series prostaglandins are the FP receptors. However, cross-reactivity with other prostanoid receptors, such as the thromboxane (TP) receptors, is not uncommon and can lead to varied physiological responses.
Bronchial Smooth Muscle: A Case for TP Receptor-Mediated Contraction
While direct experimental data on 11-Deoxy prostaglandin F1β is limited, valuable insights can be gleaned from studies on its close structural isomer, 9α,11β-prostaglandin F2 (an epimer of 11-Deoxy PGF1β). Research has shown that 9α,11β-PGF2 is a potent contractor of human bronchial smooth muscle[1][2]. Interestingly, this contractile effect is mediated not through the expected FP receptor, but via the TP receptor[1]. This finding strongly suggests that 11-Deoxy prostaglandin F1β is also likely to induce bronchoconstriction through TP receptor activation.
| Prostanoid | Receptor Target | Effect on Human Bronchial Smooth Muscle | Reference |
| 9α,11β-PGF2 | TP Receptor | Contraction | [1][2] |
| PGF2α | FP/TP Receptor | Contraction | [1] |
| PGD2 | DP/TP Receptor | Contraction | [1] |
| PGE2 | EP2/EP4 Receptor | Relaxation | [3] |
Signaling Pathway for TP Receptor-Mediated Bronchoconstriction
Caption: TP receptor signaling cascade in bronchial smooth muscle.
Vascular Smooth Muscle: A Potential for Vasoconstriction
Prostaglandins of the F-series are generally known to be vasoconstrictors[4]. PGF2α, for instance, induces contraction in a variety of arterial and venous preparations. This effect is primarily mediated by FP receptors, but TP receptors can also be involved. Given the structural similarity, it is highly probable that 11-Deoxy prostaglandin F1β will also exhibit vasoconstrictor properties. The relative contribution of FP and TP receptors to this effect would need to be determined experimentally.
Uterine Smooth Muscle: A Hypothesized Contractile Agent
The myometrium is highly responsive to PGF analogs, which are potent stimulators of uterine contraction[5]. PGF2α is used clinically to induce labor and control postpartum hemorrhage. The contractile effects of PGF2α on the uterus are mediated by FP receptors, leading to increased intracellular calcium levels. It is therefore hypothesized that 11-Deoxy prostaglandin F1β will also be a potent contractile agent in uterine smooth muscle, acting through the FP receptor signaling pathway.
Gastrointestinal Smooth Muscle: A Complex and Region-Dependent Response
The effects of prostaglandins on gastrointestinal (GI) smooth muscle are more complex and can vary depending on the specific region of the GI tract and the prostaglandin subtype[6]. While PGF2α generally causes contraction of longitudinal smooth muscle, PGE2 can have both contractile and relaxant effects. The response of GI smooth muscle to 11-Deoxy prostaglandin F1β is therefore difficult to predict without direct experimental evidence. It is plausible that it could elicit contractile responses in certain segments of the intestine, potentially through FP or TP receptor activation.
Summary of Hypothesized Differential Effects
| Smooth Muscle Subtype | Predominant Prostanoid Receptors | Hypothesized Effect of 11-Deoxy PGF1β | Rationale |
| Bronchial | TP, EP2, EP4 | Contraction | Based on data for the isomer 9α,11β-PGF2, which is a potent TP receptor agonist[1][2]. |
| Vascular (Arterial) | FP, TP, EP1 | Contraction (Vasoconstriction) | PGF-series prostaglandins are generally vasoconstrictors. The effect is likely mediated by FP and/or TP receptors[4]. |
| Uterine (Myometrium) | FP, EP1, EP3 | Contraction | PGF analogs are potent uterotonic agents, and the myometrium has high expression of FP receptors[5]. |
| Gastrointestinal | FP, EP1, EP3, EP4 | Contraction (Region-dependent) | PGF2α is known to contract GI smooth muscle. The specific effect may vary along the GI tract[6]. |
Experimental Protocols for Elucidating the Pharmacological Profile of 11-Deoxy Prostaglandin F1β
To validate the hypothesized effects and fully characterize the pharmacological profile of 11-Deoxy prostaglandin F1β, a series of well-established in-vitro assays are recommended.
In-Vitro Smooth Muscle Contraction Assay (Organ Bath)
This classic pharmacological preparation allows for the direct measurement of smooth muscle contractility in response to agonists and antagonists.
Methodology:
-
Tissue Preparation:
-
Isolate smooth muscle strips (e.g., tracheal rings, aortic rings, uterine strips, or segments of ileum) from a suitable animal model (e.g., rat, guinea pig).
-
Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Isometric Tension Recording:
-
Connect one end of the tissue strip to a fixed point and the other end to an isometric force transducer.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
-
Cumulative Concentration-Response Curve:
-
Add increasing concentrations of 11-Deoxy prostaglandin F1β to the organ bath in a cumulative manner.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
-
Pharmacological Characterization:
-
To identify the receptor involved, perform the concentration-response curve in the presence of selective antagonists for prostanoid receptors (e.g., a selective TP receptor antagonist or a selective FP receptor antagonist).
-
Compare the potency (EC50) and efficacy (Emax) of 11-Deoxy prostaglandin F1β with other standard prostaglandins (e.g., PGF2α, U-46619).
-
Experimental Workflow for Organ Bath Assay
Caption: Workflow for in-vitro smooth muscle contraction assay.
Conclusion and Future Directions
The available evidence, primarily from studies on a close structural isomer, suggests that 11-Deoxy prostaglandin F1β is likely a potent contractile agent in bronchial smooth muscle, acting via TP receptors. Based on the known pharmacology of PGF-series prostaglandins, it is hypothesized to also induce contraction in vascular and uterine smooth muscle, likely through FP and/or TP receptor activation. Its effects on gastrointestinal smooth muscle remain more speculative and are expected to be region-dependent.
To move beyond these well-grounded hypotheses, further experimental investigation is crucial. The proposed in-vitro organ bath studies, coupled with receptor binding assays and downstream signaling pathway analysis, will provide a comprehensive understanding of the pharmacological profile of 11-Deoxy prostaglandin F1β. This knowledge will be invaluable for assessing its therapeutic potential and for advancing our fundamental understanding of prostanoid signaling in smooth muscle physiology.
References
- Fujita, H., et al. (2013). A Contraction Assay System Using Primary Cultured Mouse Bronchial Smooth Muscle Cells. Methods Mol Biol., 1033:129-37.
- Altura, B. M., & Altura, B. T. (1976). Vascular smooth muscle and prostaglandins.
- Tong, B., et al. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. J Vis Exp., (90), 51873.
- Grosberg, J. H., et al. (2011).
- Jones, R. L., & Marr, C. G. (1977). Structure-activity relationships in a series of 11-deoxy prostaglandins. British Journal of Pharmacology, 61(4), 694–697.
- Karim, S. M. (1971). The effects of prostaglandins on the smooth muscle of the human urinary tract in vitro. British Journal of Urology, 43(3), 253-258.
- Kunapuli, S. P., & Lawson, J. A. (1998). Distribution of prostaglandin IP and EP receptor subtypes and isoforms in platelets and human umbilical artery smooth muscle cells.
- Mastalerz, L. (1995). [Role of prostaglandins F and E in regulation of bronchial activity]. Pol Arch Med Wewn., 93(2), 179-83.
- Gardiner, P. J., & Collier, H. O. (1980). Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors. Prostaglandins, 19(6), 819-841.
- Roberts, L. J. 2nd, & Sweetman, B. J. (1985). (5Z,13E)-(15S)-9 alpha,11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2): formation and metabolism by human lung and contractile effects on human bronchial smooth muscle. Prostaglandins, 30(4), 531-546.
- Beasley, C. R., et al. (1987). The effects of 9 alpha,11 beta-prostaglandin F2 on bronchial tone in normal and asthmatic subjects. The Journal of Allergy and Clinical Immunology, 79(1), 127-133.
- Konturek, S. J., & Pawlik, W. (1986). Role of prostaglandins in control of intestinal motility. Digestive Diseases and Sciences, 31(1), 6-16.
- Casey, M. L., & MacDonald, P. C. (1992). Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha. The Journal of Clinical Endocrinology and Metabolism, 75(4), 1109-1114.
- Southgate, K., & Newgreen, D. (1993). PGE2 stimulates vascular smooth muscle cell proliferation via the EP2 receptor. Molecular and Cellular Endocrinology, 94(1), 77-90.
- Coleman, R. A., et al. (1985). Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues. British Journal of Pharmacology, 85(4), 869–878.
Sources
- 1. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (5Z,13E)-(15S)-9 alpha,11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2): formation and metabolism by human lung and contractile effects on human bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Role of prostaglandins F and E in regulation of bronchial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular smooth muscle and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of prostaglandins on the contractile mechanism, especially on an intracellular Ca store in uterine smooth muscle cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of prostaglandins in control of intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 11-Deoxy Prostaglandin F1β
This document provides a detailed protocol for the proper disposal of 11-Deoxy prostaglandin F1β, a synthetic analog of prostaglandin F1α utilized in scientific research. While the Safety Data Sheet (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates a cautious approach to its handling and disposal to ensure personnel safety and environmental protection.[1] This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Core Principles of Disposal: A Precautionary Approach
Given the biological potency of prostaglandins and their analogs, all waste materials contaminated with 11-Deoxy prostaglandin F1β should be treated as hazardous chemical waste.[2] This precautionary principle is the foundation of a self-validating safety system, ensuring that potential risks are mitigated even when comprehensive hazard data is unavailable. All disposal activities must comply with federal, state, and local regulations for hazardous waste management.[2][3] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure adherence to specific institutional protocols.[2]
Personnel Safety: Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The potent nature of prostaglandins, even in small quantities, warrants stringent safety measures to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or glasses | To protect eyes from splashes of solutions containing the compound. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Work Area | Chemical fume hood | To prevent inhalation of any aerosols or vapors, especially when handling solutions. |
Step-by-Step Disposal Protocol
The following protocol outlines a systematic approach to the disposal of 11-Deoxy prostaglandin F1β and associated contaminated materials. This process is designed to be clear, logical, and compliant with standard hazardous waste management practices.
Proper segregation of waste is the most critical step in ensuring safe and compliant disposal. Do not mix 11-Deoxy prostaglandin F1β waste with other waste streams.[2]
-
Liquid Waste: This includes unused solutions of 11-Deoxy prostaglandin F1β, as well as solvent rinsates from contaminated glassware.
-
Solid Waste: This category encompasses all materials that have come into direct contact with the compound, such as pipette tips, vials, gloves, and absorbent pads.[2]
The workflow for waste segregation and disposal is illustrated in the diagram below.
Caption: Waste Segregation and Disposal Workflow.
-
Collection: Collect all liquid waste containing 11-Deoxy prostaglandin F1β in a designated, leak-proof, and chemically compatible container.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: 11-Deoxy prostaglandin F1β in [Solvent Name]".
-
Storage: Keep the waste container securely closed except when adding waste. Store the container in a secondary containment bin in a designated and secure area, away from incompatible materials.[2]
-
Collection: Place all solid waste that has been in contact with 11-Deoxy prostaglandin F1β into a designated hazardous waste bag or container.[2]
-
Labeling: This container must be clearly labeled as "Hazardous Waste: Solid materials contaminated with 11-Deoxy prostaglandin F1β".
For reusable glassware, a triple-rinse procedure is recommended to ensure thorough decontamination.
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Crucially, collect this rinsate as hazardous liquid waste and add it to your designated liquid waste container.[2]
-
Final Wash: After the triple rinse, the glassware can be washed with standard laboratory detergent and reused.[2]
The decision process for handling contaminated items is outlined below.
Caption: Decontamination and Disposal Decision Tree.
Once your waste containers are full or ready for disposal, do not dispose of them in the regular trash or down the drain.[2] Contact your institution's EHS department to arrange for a hazardous waste pickup.[2]
Chemical Inactivation: Considerations and Limitations
While chemical inactivation can be a method for treating hazardous waste, there are no universally established and validated chemical inactivation protocols for the disposal of 11-Deoxy prostaglandin F1β in a laboratory setting. Research has shown that prostaglandins can be inactivated in biological systems through enzymatic processes, but these methods are not directly transferable to a standard laboratory waste disposal procedure.[4][5] Therefore, the most reliable and compliant method for disposal remains the collection and transfer of the unaltered chemical waste to a certified hazardous waste management facility via your institution's EHS department.
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area thoroughly with soap and copious amounts of water.
-
Eye Contact: Rinse the opened eye for several minutes under running water.[1]
-
Inhalation: Move to fresh air. If you experience any symptoms, consult a doctor.[1]
-
Ingestion: If symptoms persist after swallowing, seek medical attention.[1]
Always consult the product-specific Safety Data Sheet (SDS) for detailed first-aid measures.[1]
By adhering to these procedures, you contribute to a safer research environment and ensure the environmentally responsible management of chemical waste.
References
- Proper Disposal Procedures for Prostaglandin D3 (PGD3). Benchchem.
- Safety Data Sheet: 11-deoxy Prostaglandin F1β. Cayman Chemical.
- Hazardous Waste Disposal Guide. Northwestern University.
- Prostaglandin H synthase. Inactivation of the enzyme in the course of catalysis is accompanied by fast and dramatic changes in protein structure. PubMed.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Hazardous Waste Disposal Guidelines. Purdue University.
- Inactivation of prostaglandins by the lungs. PubMed.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pfw.edu [pfw.edu]
- 4. Prostaglandin H synthase. Inactivation of the enzyme in the course of catalysis is accompanied by fast and dramatic changes in protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of prostaglandins by the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Safety: A Comprehensive Guide to Personal Protective Equipment for Handling 11-Deoxy Prostaglandin F1β
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven protocol for the safe handling of 11-Deoxy prostaglandin F1β, a synthetic analog of the naturally occurring prostaglandin F1α. While the Safety Data Sheet (SDS) for this specific compound may indicate it is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that prostaglandins as a class are potent, biologically active lipids with hormone-like effects.[1][2][3][4] Therefore, a cautious and well-informed approach to personal protective equipment (PPE) is not just recommended, but essential.
This guide moves beyond a simple checklist, delving into the rationale behind each safety recommendation. By understanding the "why," you can cultivate a culture of safety that is both robust and adaptable to the specific demands of your research.
The Prostaglandin Paradox: Understanding the Need for Enhanced Precautions
The SDS for 11-Deoxy prostaglandin F1β from some suppliers may state that specific PPE, such as eye and respiratory protection, is not required.[1] This classification is often based on the pure, undiluted substance under specific testing conditions. However, it is critical to consider the broader context of the prostaglandin family. Prostaglandins are known to be biologically active even at low concentrations and can have various physiological effects.[2][3][4] For instance, other prostaglandins are known irritants to mucous membranes and the respiratory tract, with some posing risks of skin absorption.[5][6] Given that 11-Deoxy prostaglandin F1β is a prostaglandin analog, it is prudent to handle it with the same level of care as other members of this potent class of molecules.
Therefore, this guide advocates for a risk-based safety protocol that prioritizes the health and safety of laboratory personnel by assuming potential biological activity.
Core Personal Protective Equipment (PPE) for Handling 11-Deoxy Prostaglandin F1β
The following table summarizes the essential PPE for handling 11-Deoxy prostaglandin F1β. The subsequent sections will provide a detailed explanation for each recommendation.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (powder-free) | Prevents skin contact and absorption of the compound. Powder-free gloves minimize the risk of aerosolizing the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or aerosols of the compound. |
| Body Protection | A fully buttoned laboratory coat | Provides a barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities. | Minimizes the risk of inhaling the compound, especially if it becomes airborne. |
A Step-by-Step Guide to Safe Handling: From Preparation to Disposal
The following workflow provides a procedural guide for the safe handling of 11-Deoxy prostaglandin F1β.
Caption: A workflow for the safe handling of 11-Deoxy prostaglandin F1β.
Preparation: Setting the Stage for Safety
-
Don Appropriate PPE: Before handling the compound, put on a laboratory coat, safety glasses with side shields or goggles, and powder-free nitrile or neoprene gloves.[7][8]
-
Ensure a Well-Ventilated Work Area: Whenever possible, handle 11-Deoxy prostaglandin F1β in a chemical fume hood or a well-ventilated area to minimize the potential for inhalation.[5][9]
-
Gather All Necessary Materials: Have all your equipment, solvents, and waste containers ready to avoid interruptions and potential spills.
Handling: Precision and Care
-
Weighing and Measuring: If working with a solid form, handle it carefully to avoid creating dust. If working with a solution, avoid splashes and aerosols.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly and mix gently.
-
Performing the Experiment: Conduct your experiment with a steady hand and be mindful of your movements to prevent spills.
Cleanup and Disposal: The Final Steps to a Safe Workspace
The proper disposal of 11-Deoxy prostaglandin F1β and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Caption: A clear plan for the disposal of 11-Deoxy prostaglandin F1β waste.
-
Decontaminate Work Surfaces: Clean the work area with an appropriate solvent or cleaning agent.
-
Dispose of Waste: All disposable items that have come into contact with 11-Deoxy prostaglandin F1β, including gloves, pipette tips, and empty vials, should be placed in a designated hazardous waste container. Unused solutions should be disposed of in a labeled hazardous liquid waste container. Do not pour down the drain.[9]
-
Remove PPE: Remove your PPE in the following order to avoid cross-contamination: gloves, goggles/face shield, and then your lab coat.
-
Wash Hands: Wash your hands thoroughly with soap and water after removing your PPE.[9]
Emergency Procedures: In Case of a Spill
In the event of a spill, remain calm and follow these steps:
-
Alert Others: Inform your colleagues and your supervisor of the spill.
-
Evacuate the Area (if necessary): For large spills, evacuate the immediate area.
-
Don Additional PPE: If you are trained to handle chemical spills, put on appropriate PPE, which may include a respirator and chemical-resistant gloves.
-
Contain the Spill: Use a chemical spill kit to absorb the spilled material.
-
Clean the Area: Once the material is absorbed, decontaminate the area with an appropriate solvent.
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in a designated hazardous waste container.
By adhering to these enhanced safety protocols, you can confidently and safely work with 11-Deoxy prostaglandin F1β, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your valuable research.
References
- Cayman Chemical. (2025, July 3).
- Chemos GmbH & Co.KG.
- FooDB. (1996, June 27).
- Fisher Scientific. (2009, September 26).
- Cayman Chemical. (2024, October 7). Safety Data Sheet: Prostaglandin I2 (sodium salt).
- Cayman Chemical. (2025, June 24).
- ChemicalBook. 37785-99-2(11-DEOXY PROSTAGLANDIN F1BETA) Product Description.
- UAB. (2011, April 20). Personal Protective Equipment (PPE).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- National Center for Biotechnology Information. 11-Deoxy prostaglandin F2beta.
- Cayman Chemical. 11-deoxy Prostaglandin F1α (CAS 37785-98-1).
- National Center for Biotechnology Information. 11-Deoxy-PGE1.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Fisher Scientific. (2010, May 14).
- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
- Sigma-Aldrich. Prostaglandin E2 (P0409)
- American Dental Association. Oral Analgesics for Acute Dental Pain.
- Cayman Chemical. 11-deoxy Prostaglandin F2β (CAS 37786-07-5).
- National Center for Biotechnology Information. (2025, September 15). Prostaglandins.
- Cleveland Clinic. (2022, November 4).
- Medical News Today. (2022, August 31).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Prostaglandins: What are they? [medicalnewstoday.com]
- 5. foodb.ca [foodb.ca]
- 6. fishersci.com [fishersci.com]
- 7. uab.edu [uab.edu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
